molecular formula C10H14BNO4 B1438508 4-tert-Butyl-3-nitrophenylboronic acid CAS No. 871329-54-3

4-tert-Butyl-3-nitrophenylboronic acid

Cat. No.: B1438508
CAS No.: 871329-54-3
M. Wt: 223.04 g/mol
InChI Key: JDDLCTBTDFIGGM-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-nitrophenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO4 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-tert-butyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDLCTBTDFIGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657354
Record name (4-tert-Butyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-54-3
Record name (4-tert-Butyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butyl-3-nitrophenylboronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties and applications of 4-tert-Butyl-3-nitrophenylboronic acid. We will delve into its molecular characteristics, synthesis, core reactivity, and its strategic role as a building block in modern organic synthesis, particularly within the pharmaceutical landscape.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 871329-54-3) is a specialized arylboronic acid that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure is distinguished by three key functional moieties on a phenyl ring:

  • The Boronic Acid Group (-B(OH)₂): This is the cornerstone of its reactivity, enabling its participation in a wide array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[2]

  • The Nitro Group (-NO₂): Positioned ortho to the boronic acid, this strong electron-withdrawing group significantly modulates the electronic properties of the aromatic ring. This influences the molecule's reactivity in coupling reactions and provides a handle for further chemical transformations, such as reduction to an amine group.

  • The tert-Butyl Group (-C(CH₃)₃): Located para to the boronic acid, this bulky alkyl group provides steric hindrance, which can direct the regioselectivity of reactions. Furthermore, it enhances the lipophilicity and solubility of the molecule in organic solvents, properties that can be advantageous in both reaction conditions and the pharmacokinetic profiles of resulting drug candidates.[3][4]

The unique interplay of these functional groups makes this compound a valuable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and advanced materials.[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of the related compound, 4-tert-Butylphenylboronic acid, is provided below for reference, as detailed data for the nitrated derivative is less prevalent in public literature. These properties are fundamental to its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 123324-71-0[6][7]
Molecular Formula C₁₀H₁₅BO₂[3][6][7]
Molecular Weight 178.04 g/mol [3][6][7]
Appearance White to off-white crystalline powder/solid[3][6][8]
Melting Point 191-196 °C[3][6][8]
Solubility Soluble in methanol and other polar organic solvents[4][8][9]
Purity Typically ≥98%[3]
Storage Conditions Store in a cool, dark, dry place (0-8 °C recommended)[3][9]

Note: The data presented is for the parent compound 4-tert-Butylphenylboronic acid. The addition of a nitro group in this compound will alter these values, particularly the molecular weight and melting point.

Synthesis Pathway: Nitration of an Arylboronic Acid

The synthesis of this compound typically proceeds via the electrophilic nitration of its precursor, 4-tert-butylphenylboronic acid. This reaction requires careful control of conditions to prevent a common side reaction in electrophilic aromatic substitutions involving arylboronic acids: protodeboronation, where the carbon-boron bond is cleaved.

Causality in Experimental Design: The choice of a low-temperature nitrating system is critical. Using a mixture of nitric acid and sulfuric acid at temperatures around -40°C to -30°C can favor the desired nitration while minimizing the undesired loss of the boronic acid moiety.[10] The electron-donating nature of the tert-butyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked, nitration occurs at the ortho position (position 3), yielding the target compound.

Synthesis_Workflow Start 4-tert-Butylphenylboronic Acid Reagents Nitrating Agent(e.g., HNO₃/H₂SO₄)-30°C to -40°C Start->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product Desired Pathway SideProduct Protodeboronation Product (tert-Butylbenzene) Reagents->SideProduct Undesired Side Reaction Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R¹-X Transmetal Transmetalation Complex OxAdd->Transmetal + [R²B(OH)₃]⁻(from Boronic Acid + Base) RedElim [R¹-Pd(II)-R²]L₂ Transmetal->RedElim - X⁻ RedElim->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product

References

4-tert-Butyl-3-nitrophenylboronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 4-tert-Butyl-3-nitrophenylboronic acid

Abstract: this compound is a valuable bifunctional building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[][2] Its structure incorporates a sterically demanding tert-butyl group and an electron-withdrawing nitro group, which modulate the electronic properties and reactivity of the boronic acid moiety. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will detail a robust and logical two-step synthetic sequence, beginning with the regioselective nitration of a commercially available precursor, followed by a high-fidelity Miyaura borylation. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Strategic Synthesis Design: A Rationale

The successful synthesis of a polysubstituted aromatic compound hinges on the careful orchestration of substituent installation, governed by the principles of electrophilic aromatic substitution and functional group compatibility. For the target molecule, this compound, two primary retrosynthetic disconnections were considered.

  • Pathway A (Nitration-First): This approach involves nitrating a pre-functionalized 4-tert-butylphenyl derivative, followed by the introduction of the boronic acid group.

  • Pathway B (Borylation-First): This strategy begins with 4-tert-butylphenylboronic acid and subsequently introduces the nitro group.

Pathway B was deemed suboptimal. The direct nitration of arylboronic acids is often problematic, fraught with challenges of low regioselectivity and, most critically, a competing protodeborylation reaction where the C-B bond is cleaved under the harsh acidic conditions of nitration.[3] This leads to the formation of undesired byproducts and significantly reduces the yield of the target compound.[3]

Therefore, Pathway A was selected as the superior strategy. Specifically, we begin with 1-bromo-4-tert-butylbenzene. The directing effects of the bromo and tert-butyl substituents are both ortho-, para-directing. This synergy strongly favors the nitration at the C2 position, which is ortho to the bromine and meta to the tert-butyl group, leading to a single, predictable major product: 1-bromo-4-tert-butyl-2-nitrobenzene.[4][5] The subsequent conversion of the aryl bromide to a boronic acid via a Miyaura borylation is a well-established and highly reliable transformation known for its exceptional tolerance of diverse functional groups, including the nitro group present in our intermediate.[6][7]

Overall Synthesis Workflow

The selected synthetic route is a robust, two-step process designed for efficiency and high fidelity. The workflow proceeds from a common starting material to the final product via a stable boronate ester intermediate.

G A 1-Bromo-4-tert-butylbenzene B Step 1: Regioselective Nitration A->B HNO₃, H₂SO₄ C 1-Bromo-4-tert-butyl-2-nitrobenzene B->C D Step 2: Miyaura Borylation C->D B₂pin₂, Pd Catalyst, Base E This compound pinacol ester D->E F Step 3: Hydrolysis E->F Acidic Workup G This compound (Final Product) F->G

Caption: High-level overview of the three-step synthesis route.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 1-Bromo-4-tert-butyl-2-nitrobenzene

This initial step establishes the core substitution pattern of the target molecule through a classic electrophilic aromatic substitution reaction.

Protocol:

  • Equip a round-bottom flask with a magnetic stirrer and an addition funnel. Place the flask in an ice/salt bath to maintain a temperature of 0-5 °C.

  • Charge the flask with 1-bromo-4-tert-butylbenzene.

  • Slowly add concentrated sulfuric acid to the flask with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the aryl bromide over 30-45 minutes, carefully maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or isopropanol to yield pure 1-bromo-4-tert-butyl-2-nitrobenzene as a pale yellow solid.

Reagent Table:

ReagentMolar Mass ( g/mol )QuantityMoles (equiv)
1-Bromo-4-tert-butylbenzene213.1115.0 g0.070 (1.0)
Conc. Sulfuric Acid (98%)98.0813.0 g0.133 (~1.9)
Conc. Nitric Acid (70%)63.016.5 g0.103 (~1.5)

Data adapted from reference[4].

Expertise & Causality: The use of a sulfuric acid/nitric acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this substitution. Maintaining a low temperature is critical to prevent unwanted side reactions and to ensure high regioselectivity. The tert-butyl group, being a strong ortho-, para-director, and the bromine, a moderate ortho-, para-director, work in concert to direct the incoming electrophile to the position ortho to the bromine, resulting in the desired product.[5]

Step 2: Miyaura Borylation to form this compound pinacol ester

This step employs a palladium-catalyzed cross-coupling reaction to convert the aryl bromide into a stable and easily purifiable boronate ester. The use of bis(pinacolato)diboron (B₂pin₂) is advantageous as the resulting pinacol esters are generally crystalline solids that are stable to air and moisture and can often be purified via silica gel chromatography.[7]

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-tert-butyl-2-nitrobenzene, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Add a dry, degassed solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.

  • Heat the reaction mixture to 80-85 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure boronate ester.

Reagent Table:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (equiv)
1-Bromo-4-tert-butyl-2-nitrobenzene258.112.58 g10.0 (1.0)
Bis(pinacolato)diboron (B₂pin₂)253.943.05 g12.0 (1.2)
Potassium Acetate (KOAc)98.142.94 g30.0 (3.0)
Pd(dppf)Cl₂731.70220 mg0.3 (0.03)
DMSO (anhydrous)78.1350 mL-

Mechanistic Insight: The Miyaura borylation proceeds via a catalytic cycle.[7] The choice of a weak base like potassium acetate is crucial; it facilitates the transmetalation step without promoting a premature Suzuki coupling of the product with the starting material.[7] The Pd(dppf)Cl₂ catalyst is highly effective for coupling aryl bromides and is tolerant of the electron-withdrawing nitro group.[6][8]

G cluster_0 Miyaura Borylation Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(X)]L₂ Oxidative Addition A->B Ar-X C [Ar-Pd(II)(OR)]L₂ Ligand Exchange B->C Base C->A B₂(pin)₂ Ar-B(pin) D [Ar-B(pin)] Reductive Elimination E B₂(pin)₂ F Base (KOAc)

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Step 3 & Purification: Hydrolysis and Isolation of the Final Product

While the pinacol ester is a useful intermediate, many applications require the free boronic acid. Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9] A standard method involves a liquid-liquid extraction based on the acidic nature of the boronic acid functional group.[10][11]

Protocol:

  • Dissolve the crude boronate ester from Step 2 in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Most organic impurities will remain in the organic phase.

  • Separate the aqueous layer and wash it once with fresh diethyl ether to remove any residual non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify it slowly with a mineral acid (e.g., 2 M HCl) until the pH is ~2.

  • The pure this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Trustworthiness & Self-Validation: This acid-base workup is a highly effective purification method that exploits the unique chemical properties of the boronic acid functional group.[10] The isolation of a solid upon acidification is a strong indicator of successful salt formation and subsequent protonation, providing an intrinsic validation of the protocol's success. The purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of the nitrating mixture must be done slowly and at low temperatures to control the exothermic reaction.

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care. Avoid inhalation of powders.

  • Solvents: Organic solvents like DMSO, dioxane, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a scientifically sound and reliable synthetic route to this compound. The strategy of regioselective nitration followed by a functional-group-tolerant Miyaura borylation provides a logical and high-yielding pathway. By understanding the mechanistic principles behind each step—from the directing effects in electrophilic substitution to the intricacies of the palladium catalytic cycle—researchers can confidently and safely execute this synthesis, yielding a valuable chemical tool for advancing drug discovery and materials science programs.

References

  • Process for purification of boronic acid and its derivatives.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
  • How to purify boronic acids/boronate esters?
  • Synthesis routes of 1-Bromo-4-tert-butylbenzene. Benchchem.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Miyaura Borylations of Aryl Bromides in Water at Room Temper
  • 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis. ChemicalBook.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Applications of Suzuki Coupling Reaction. BOC Sciences.
  • Synthesis routes of 4-Nitrophenylboronic acid. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Miyaura borylation | Request PDF.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

Sources

Introduction: The Ascendant Role of Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(tert-Butyl)-3-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

The landscape of modern drug discovery and organic synthesis is profoundly shaped by the versatility of specific chemical scaffolds. Among these, organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools.[1][2] Their unique electronic properties, stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have established them as cornerstones of molecular construction.[3] The approval of boron-containing drugs, such as the proteasome inhibitor Bortezomib, has vanquished early concerns about toxicity and catalyzed immense interest in this chemical class, leading to a new wave of therapeutic candidates.[1][2]

This guide focuses on a specific, highly functionalized building block: (4-(tert-Butyl)-3-nitrophenyl)boronic acid . The strategic placement of a bulky tert-butyl group and a strongly electron-withdrawing nitro group on the phenylboronic acid core creates a reagent with distinct steric and electronic properties. These features make it a valuable intermediate for synthesizing complex molecules, enabling researchers to probe structure-activity relationships (SAR) with precision. As a Senior Application Scientist, this document serves to provide not just a repository of data, but a field-proven guide to the synthesis, handling, and strategic application of this compound, with a particular focus on its utility in the Suzuki-Miyaura coupling reaction—a Nobel Prize-winning transformation that is fundamental to modern pharmaceutical development.[3]

Compound Profile: (4-(tert-Butyl)-3-nitrophenyl)boronic acid

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. The key characteristics of (4-(tert-Butyl)-3-nitrophenyl)boronic acid are summarized below. This data, compiled from leading chemical suppliers, dictates storage conditions, solvent choices, and reaction parameters.

PropertyValueSource(s)
CAS Number 871329-54-3[4][5]
Molecular Formula C₁₀H₁₄BNO₄[5]
Molecular Weight 223.03 g/mol [5]
Melting Point 52-54 °C[5][6]
Boiling Point 375.3 °C at 760 mmHg[5][6]
Density 1.2 g/cm³[5][6]
Flash Point 180.8 °C[5][6]
Storage Conditions 2-8 °C, Keep Cold[5][6]

Safety and Handling: (4-(tert-Butyl)-3-nitrophenyl)boronic acid is classified as an irritant.[5][6] Standard laboratory precautions are required.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[5] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Proposed Synthesis Pathway

While numerous suppliers offer this reagent pre-synthesized, understanding its synthesis provides insight into potential impurities and cost drivers. A common and logical approach to synthesizing substituted arylboronic acids involves the borylation of a corresponding aryl halide or via directed ortho-metalation. A plausible pathway for (4-(tert-Butyl)-3-nitrophenyl)boronic acid begins with 1-bromo-4-(tert-butyl)-2-nitrobenzene.

The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the final boronic acid.

G cluster_0 Synthesis Workflow start 1-bromo-4-(tert-butyl)-2-nitrobenzene step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 borate_ester Boronic Ester Intermediate step2->borate_ester step3 Acidic Hydrolysis (e.g., aq. HCl) borate_ester->step3 product (4-(tert-Butyl)-3-nitrophenyl)boronic acid CAS: 871329-54-3 step3->product

Caption: Plausible synthesis route for (4-(tert-Butyl)-3-nitrophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of (4-(tert-Butyl)-3-nitrophenyl)boronic acid in drug discovery is its role as a coupling partner in the Suzuki-Miyaura reaction.[3][7] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (the boronic acid) and an organohalide (e.g., an aryl bromide or chloride), and it is celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[3]

Mechanistic Considerations

The catalytic cycle, foundational to experimental design, proceeds through three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[3][8]

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of the substituted phenyl group from the boron atom to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.[3]

The tert-butyl group on our target molecule provides significant steric bulk, which can influence the rate and selectivity of the coupling.[9] The nitro group is a potent electron-withdrawing group, which can impact the electronic nature of the resulting biaryl product and may influence the kinetics of the transmetalation step.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general procedure for the coupling of (4-(tert-Butyl)-3-nitrophenyl)boronic acid with a generic aryl bromide. It is designed to be a self-validating starting point for optimization.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or Pd/C[8]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)[8][11]

  • Solvent: A mixture such as Dioxane/Water (4:1) or DMF/Water.[7]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

G cluster_workflow Suzuki Coupling Experimental Workflow setup 1. Reagent Preparation Weigh Ar-Br, Boronic Acid, Base, and Pd Catalyst. assembly 2. Reaction Assembly Combine solids in a Schlenk flask. Seal with septum. setup->assembly inert 3. Inert Atmosphere Evacuate and backfill the flask with N₂/Ar (3x cycles). assembly->inert solvent 4. Solvent Addition Add degassed solvent via syringe. inert->solvent reaction 5. Heating & Monitoring Heat to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS. solvent->reaction workup 6. Workup Cool to RT. Dilute with water, extract with Ethyl Acetate (3x). reaction->workup purify 7. Purification Dry organic layers (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify product 8. Final Product Characterize pure biaryl product (NMR, MS). purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), (4-(tert-Butyl)-3-nitrophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Degas the reaction solvent (e.g., 10 mL of a 4:1 Dioxane:Water mixture) by bubbling inert gas through it for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.

  • Reaction Execution: Lower the flask into a preheated oil bath set to the target temperature (typically 80-100 °C). Stir the mixture vigorously. The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

(4-(tert-Butyl)-3-nitrophenyl)boronic acid (CAS: 871329-54-3) is more than a mere chemical; it is a precisely engineered tool for molecular architects in the pharmaceutical and material sciences. Its defined stereoelectronic profile, conferred by the bulky tert-butyl and electron-withdrawing nitro substituents, provides a unique building block for constructing novel molecular entities. The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, a testament to the power of palladium catalysis in modern synthesis.[3][7][10] By understanding its properties, synthesis, and reaction protocols as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

  • (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID CAS#:871329-54-3 - Chemsrc. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling - ACS Publications. [Link]

  • Organic Syntheses Procedure. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]

  • 4-tert-Butylphenylboronic acid | C10H15BO2 - PubChem. [Link]

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An In-Depth Technical Guide to 4-tert-Butyl-3-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-tert-Butyl-3-nitrophenylboronic acid is a highly functionalized aromatic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a sterically demanding tert-butyl group, an electron-withdrawing and synthetically versatile nitro group, and a reactive boronic acid moiety—renders it an invaluable reagent for creating complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular weight of 223.03 g/mol , and delves into strategic synthetic and purification protocols. Furthermore, this document explores its cornerstone application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and discusses its broader implications in drug development, from its role as a pharmacophore to a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's fundamental properties is critical for its effective application. This compound is a solid at room temperature, possessing a distinct combination of functional groups that dictate its reactivity and physical characteristics.

Core Data Summary

The essential quantitative data for this compound are summarized in the table below. These values are crucial for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueReference(s)
Molecular Weight 223.03 g/mol [1]
Molecular Formula C₁₀H₁₄BNO₄[1][2]
CAS Number 871329-54-3[1][2][3][4][5]
Melting Point 52-54 °C[1]
Boiling Point 375.3 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
Appearance White to off-white solid[6]
Structural Elucidation

The structure of this compound features a benzene ring substituted at the 1, 3, and 4 positions. The boronic acid group [-B(OH)₂] is located at C1, the nitro group [-NO₂] at C3, and the tert-butyl group [-C(CH₃)₃] at C4. This specific arrangement creates a unique electronic and steric environment around the aromatic ring. The bulky tert-butyl group can influence the conformation and reactivity of adjacent groups, while the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and provides a handle for further chemical modification.

Figure 1: Structure of this compound.
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The nine protons of the tert-butyl group should appear as a sharp singlet around 1.3-1.4 ppm. The aromatic region will display a more complex pattern due to the three different protons on the ring. The proton at C2 (ortho to the boronic acid and meta to the nitro group) would likely be the most downfield. The protons at C5 and C6 will also have characteristic splitting patterns. The two hydroxyl protons of the boronic acid group typically appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals, including the quaternary carbons of the tert-butyl group and the aromatic ring, as well as the carbons bonded to hydrogen. The carbon atom attached to the boron (C1) will have a characteristic chemical shift.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode would likely show a prominent peak for the [M-H]⁻ ion or adducts with solvent molecules. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Synthesis and Purification

The synthesis of substituted phenylboronic acids can be challenging, often requiring careful control of reaction conditions to avoid side reactions like protodeboronation.[7] The synthesis of this compound typically starts from a readily available substituted benzene derivative.

Retrosynthetic Analysis and Strategy

A common strategy involves the borylation of a corresponding aryl halide. The target molecule can be disconnected at the Carbon-Boron bond, leading back to 4-bromo-1-tert-butyl-2-nitrobenzene. This precursor can be synthesized from 4-tert-butylaniline via protection, nitration, and Sandmeyer reaction, or from 1-bromo-4-tert-butylbenzene via nitration. The borylation step is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Detailed Experimental Protocol: Synthesis via Borylation

Causality: This protocol is based on established methods for converting aryl bromides to boronic acids. The use of n-butyllithium at very low temperatures (-78 °C) is critical to ensure that the highly reactive organolithium intermediate forms efficiently without reacting with other parts of the molecule or the solvent. Triisopropyl borate is used as the boron source, and its subsequent hydrolysis under acidic conditions yields the final boronic acid.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-1-tert-butyl-2-nitrobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting dark solution at -78 °C for 1 hour.

  • Borylation: To the organolithium species, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then warm slowly to room temperature and stir overnight.

  • Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product often contains residual starting material and borinic acid byproducts. Purification via column chromatography on silica gel is typically required. The final product's identity and purity must be rigorously confirmed using analytical techniques.

Purification_Workflow A Crude Product (from work-up) B Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate) A->B C Collect Fractions (TLC Monitoring) B->C D Combine Pure Fractions & Evaporate Solvent C->D E Pure Solid Product D->E F Characterization E->F G ¹H NMR, ¹³C NMR F->G H LC-MS / HRMS F->H I HPLC (Purity) F->I

Figure 2: General workflow for the purification and validation of the synthesized product.

Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[8][9][10] this compound is an excellent substrate for this reaction.

Mechanistic Overview

The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide or triflate.[10][11][12][13] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) complex.[10][11][14]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic.[11][12][14]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B PdII_B->Pd0 RedElim Reductive Elimination ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal Product R¹-R² (Product) Product->RedElim

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reference Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol exemplifies a standard Suzuki coupling. The choice of a palladium catalyst (like Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) is crucial for the reaction's success. The solvent system (e.g., dioxane/water) facilitates the dissolution of both organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude biaryl product by flash column chromatography.

Broader Implications in Drug Development

Substituted phenylboronic acids are more than just synthetic intermediates; they are pivotal in modern medicinal chemistry.[15][16][17]

Boronic Acids as Pharmacophores

The boronic acid moiety itself is a key pharmacophore in several approved drugs.[15] Its ability to form reversible covalent bonds with serine or threonine residues in the active sites of enzymes makes it a powerful inhibitor.

  • Example - Bortezomib (Velcade®): Bortezomib is a dipeptidyl boronic acid and a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[18][19] The boron atom in bortezomib specifically and reversibly binds to the catalytic site of the 26S proteasome, disrupting the degradation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[15][19][20][21][22] This mechanism highlights the unique potential of the boronic acid functional group in drug design.

The Nitro Group as a Synthetic Handle

The nitro group on the title compound is not merely a passive substituent; it is a versatile functional group that opens pathways for further molecular diversification. It can be readily and chemoselectively reduced to an aniline (amino group).[23][24][25]

  • Reduction to Amine: Common methods for reducing aromatic nitro groups include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[25][26][27] The resulting amine is a nucleophile and a key precursor for a vast array of subsequent reactions, such as:

    • Amide bond formation

    • Sulfonamide synthesis

    • Diazotization followed by Sandmeyer reactions

    • Reductive amination

This synthetic flexibility allows for the rapid generation of compound libraries from a single, advanced intermediate, which is a core strategy in lead optimization during drug discovery.

The Tert-butyl Group in Medicinal Chemistry

The tert-butyl group is a common motif in drug molecules, primarily used to impart specific steric and pharmacokinetic properties.[28][29][30]

  • Steric Shielding: Its significant bulk can act as a "steric shield," protecting adjacent functional groups from metabolic enzymes (e.g., cytochrome P450s), thereby increasing the drug's metabolic stability and half-life.[29][30][31]

  • Modulating Lipophilicity: As a lipophilic group, it can increase a molecule's ability to cross cell membranes, but its inclusion must be balanced to maintain adequate aqueous solubility.[29][32]

  • Receptor Selectivity: The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor's binding pocket, preventing interactions with off-target receptors and reducing potential side effects.[29]

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential. While a specific safety data sheet (SDS) may not be universally available, data from analogous compounds like nitrophenylboronic acids provide a reliable guide.

  • Hazard Identification: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Avoid inhalation of dust.

  • Recommended Handling Procedures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound, with a molecular weight of 223.03 g/mol , is a strategically designed chemical building block with immense value for synthetic and medicinal chemists. Its utility is rooted in the synergistic interplay of its three functional groups: the reactive boronic acid for cross-coupling, the versatile nitro group for subsequent functionalization, and the sterically influential tert-butyl group for modulating molecular properties. This guide has provided a technical framework for understanding its properties, synthesis, and critical applications, underscoring its role as an enabling tool in the complex process of drug discovery and development.

References

  • Bortezomib - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Yarmohammadi, P., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Cell International. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Bortezomib - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Bortezomib?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Aggarwal, B. B. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Metabolism of t-butyl groups in drugs. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]

  • Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). (2025). ResearchGate. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The tert-butyl group in chemistry and biology. (2025). ResearchGate. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline?. (2014). ResearchGate. Retrieved from [Link]

  • (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID. (2025). Chemsrc. Retrieved from [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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4-tert-Butyl-3-nitrophenylboronic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 4-tert-Butyl-3-nitrophenylboronic acid

Abstract

This compound is a substituted aromatic boronic acid of significant interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is predicated on its precise molecular structure.[1][2] The presence of a bulky tert-butyl group and an electron-withdrawing nitro group on the phenyl ring introduces specific steric and electronic properties that influence reactivity and selectivity.[3] This guide provides a comprehensive, multi-technique approach to the definitive structural analysis of this compound, intended for researchers and drug development professionals. We will delve into the core analytical methodologies, emphasizing not just the procedural steps but the underlying scientific rationale and data interpretation, ensuring a self-validating analytical workflow.

Introduction: The Imperative for Rigorous Structural Verification

Boronic acids are indispensable tools in modern chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] Their stability, low toxicity, and versatile reactivity make them ideal synthons.[4] The title compound, this compound, combines three key functional moieties on a benzene ring:

  • The Boronic Acid [-B(OH)₂]: The reactive center for cross-coupling reactions.

  • The Nitro Group [-NO₂]: A strong electron-withdrawing group that modulates the electronic properties of the phenyl ring and the reactivity of the boronic acid.

  • The tert-Butyl Group [-C(CH₃)₃]: A sterically demanding group that can direct substitution reactions and influence the pharmacokinetic properties of derivative molecules.[3]

Given this complexity, unambiguous confirmation of the substitution pattern (i.e., the 1, 2, and 4 positions of the groups) is paramount. An incorrect isomer would lead to fundamentally different products and biological activities. This guide establishes a robust protocol for structural elucidation using a synergistic combination of spectroscopic and crystallographic techniques.

The Analytical Workflow: A Multi-Pronged Approach

A conclusive structural determination relies on the convergence of data from multiple independent analytical techniques. No single method provides all the necessary information. Our workflow is designed to build a complete picture of the molecule, from atomic connectivity to its three-dimensional arrangement in space.

G cluster_0 Primary Analysis cluster_1 Definitive Structure MS Mass Spectrometry (Molecular Formula) Data_Integration Data Integration & Structural Confirmation MS->Data_Integration NMR NMR Spectroscopy (Connectivity & Skeleton) NMR->Data_Integration IR IR Spectroscopy (Functional Groups) IR->Data_Integration XRC X-Ray Crystallography (3D Solid-State Structure) XRC->Data_Integration Synthesis Synthesized Compound Synthesis->MS Synthesis->NMR Synthesis->IR Data_Integration->XRC If single crystal available

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Mass Spectrometry (MS): Confirming the Elemental Composition

Expertise & Experience: Mass spectrometry is the first line of analysis. Its primary role is to determine the molecular weight of the compound, and with high-resolution instruments, to confirm its elemental formula. Boronic acids can be challenging to analyze due to their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. Therefore, the choice of ionization method and instrument parameters is critical to observe the desired monomeric ion.[5]

Methodology: High-Resolution LC-MS (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often minimizing fragmentation and boroxine formation.[5][6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Method:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[5]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A short gradient can be used to separate the analyte from potential impurities.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI Negative. Boronic acids readily form deprotonated [M-H]⁻ ions.[6]

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire in full scan mode with high resolution (>10,000).

Data Interpretation: The primary goal is to identify the ion corresponding to the exact mass of the target molecule.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₁₀H₁₄BNO₄-
Monoisotopic Mass 223.1016-
[M-H]⁻ Ion (Exact Mass) 222.0938The measured mass should be within 5 ppm of this value.
Boroxine [M₃-3H₂O-H]⁻ 612.2464May be observed as a low-intensity trimer.
Caption: Expected High-Resolution Mass Spectrometry Data.

Trustworthiness: Observing the [M-H]⁻ ion with a mass accuracy of <5 ppm provides very high confidence in the elemental formula of the compound. The chromatographic separation also provides information on the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the presence of the tert-butyl group. The choice of solvent is important; DMSO-d₆ is excellent for dissolving the compound and for observing the exchangeable acidic protons from the B(OH)₂ group.

Methodology: ¹H and ¹³C NMR

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

Data Interpretation: The chemical shifts (δ), integration values, and coupling patterns (J) in the ¹H NMR spectrum, along with the number and shifts of signals in the ¹³C NMR spectrum, provide a detailed structural fingerprint.

¹H NMR DataPredicted δ (ppm)MultiplicityIntegrationAssignment
tert-Butyl Protons ~1.35Singlet (s)9H-C(CH₃)₃
Aromatic Proton (H-5) ~7.7-7.8Doublet (d)1HProton ortho to tert-butyl
Aromatic Proton (H-6) ~8.0-8.1Doublet of Doublets (dd)1HProton between nitro and boronic acid
Aromatic Proton (H-2) ~8.2-8.3Doublet (d)1HProton ortho to nitro group
Boronic Acid Protons Broad singlet2H-B(OH)₂
Caption: Predicted ¹H NMR Spectral Data in DMSO-d₆.
¹³C NMR DataPredicted δ (ppm)Assignment
tert-Butyl (CH₃) ~31-C(CH₃)₃
tert-Butyl (Quaternary C) ~35-C(CH₃)₃
Aromatic C (C-B) ~130 (broad)Carbon attached to Boron
Aromatic C's ~125-1555 distinct aromatic carbon signals
Aromatic C (C-NO₂) ~150Carbon attached to Nitro group
Caption: Predicted ¹³C NMR Spectral Data in DMSO-d₆.

Trustworthiness: The distinct splitting pattern of the three aromatic protons is the key diagnostic feature. A doublet, a doublet of doublets, and another doublet are uniquely characteristic of a 1,2,4-trisubstituted benzene ring. This pattern, combined with the integration values and the characteristic tert-butyl singlet, provides irrefutable evidence of the assigned structure.

Caption: Key proton assignments for this compound.

X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While MS and NMR establish the molecular formula and atomic connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[7] It allows for the direct visualization of the electron density and the precise measurement of bond lengths, bond angles, and intermolecular interactions.[8][9] Obtaining a high-quality single crystal is often the most challenging step.[8]

Methodology: Single-Crystal X-Ray Diffraction

Experimental Protocol:

  • Crystallization (Self-Validating Step): The ability to form a well-ordered crystal is in itself an indication of high purity.

    • Technique: Slow evaporation is a common starting point.

    • Solvent System: Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water, acetone).

    • Procedure: Dissolve the compound in a minimal amount of the chosen solvent at a slightly elevated temperature. Allow the solution to cool slowly and the solvent to evaporate over several days in a loosely covered vial.

  • Crystal Mounting: Carefully mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head.[8]

  • Data Collection:

    • Place the crystal in a monochromatic X-ray beam.

    • Collect the diffraction pattern as the crystal is rotated.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.[9]

    • Build the atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[9]

Data Interpretation: The final output is a detailed 3D model of the molecule. The key confirmations to look for are:

  • Connectivity: The model will visually confirm the attachment of the tert-butyl, nitro, and boronic acid groups to the phenyl ring.

  • Substitution Pattern: The 1,2,4-substitution pattern will be unequivocally demonstrated.

  • Intermolecular Interactions: The crystal packing will reveal hydrogen bonding (e.g., between boronic acid groups) and other non-covalent interactions that stabilize the solid-state structure.

Conclusion: A Synthesis of Evidence

The structural analysis of this compound requires a meticulous and integrated analytical approach. High-resolution mass spectrometry validates the elemental formula, while detailed ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and confirms the isomeric structure. Finally, single-crystal X-ray crystallography provides the ultimate proof, revealing the definitive three-dimensional arrangement of the atoms in space. By following the protocols and interpretive logic outlined in this guide, researchers can ensure the structural integrity of this valuable chemical building block, a critical step for its successful application in research and development.

References

A Technical Guide to the Solubility of 4-tert-Butyl-3-nitrophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-tert-Butyl-3-nitrophenylboronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document moves beyond a simple data sheet to offer insights into the structural and electronic factors governing its solubility, alongside detailed protocols for empirical determination.

Introduction to this compound: A Molecule of Interest

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its utility in the construction of complex molecular architectures necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation. This guide will delve into the nuanced solubility profile of this compound, providing a framework for its effective use in a laboratory setting.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 871329-54-3[1]
Molecular Formula C₁₀H₁₄BNO₄[1]
Molecular Weight 223.03 g/mol [1]
Melting Point 52-54 °C[1][2]
Density 1.2 g/cm³[1][2]
LogP 1.09530[1]

Deconstructing the Molecular Architecture: Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, the interplay of its three key functional groups—the boronic acid, the tert-butyl group, and the nitro group—dictates its behavior in various organic solvents.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar protic solvents. Boronic acids can also undergo dehydration to form cyclic anhydrides (boroxines), which are typically less polar and can influence solubility behavior, especially in non-polar solvents.[3]

  • The tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar alkyl group significantly contributes to the lipophilicity of the molecule. Its presence is expected to enhance solubility in non-polar and weakly polar aprotic solvents. The steric hindrance from the tert-butyl group may also influence intermolecular interactions.

  • The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient. It is also a polar functional group with hydrogen bond accepting capabilities. The presence of the nitro group is anticipated to increase the compound's polarity and potentially its solubility in polar aprotic solvents.

The combination of these functional groups results in a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile across a spectrum of organic solvents.

Qualitative Solubility Profile: An Estimation

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately Soluble The boronic acid group can engage in hydrogen bonding with the solvent's hydroxyl groups. The related compound, 4-tert-Butylphenylboronic acid, is known to be soluble in methanol.[4]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble The polar nitro group and the boronic acid moiety can interact with the polar aprotic solvent molecules.
Halogenated Dichloromethane, ChloroformModerately Soluble to Sparingly Soluble The overall polarity of the molecule may allow for some interaction with these solvents.
Aromatic TolueneSparingly Soluble to Insoluble The non-polar tert-butyl group may promote some solubility, but the polar functional groups will limit it.
Non-polar Hexane, Diethyl EtherLikely Insoluble The dominant polar character of the boronic acid and nitro groups will likely lead to poor solubility in non-polar solvents.

It is crucial to emphasize that these are predictions. The actual solubility can be influenced by factors such as crystalline packing forces and the potential for boroxine formation. Therefore, empirical determination is essential for accurate and reliable results.

Experimental Protocol for Solubility Determination

To empower researchers with the ability to precisely determine the solubility of this compound in their solvents of choice, a detailed, self-validating experimental protocol is provided below. This method is based on the widely accepted equilibrium solubility measurement technique.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solid-liquid slurry should be continuously agitated.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, and for higher accuracy, prepare a calibration curve of the compound using a suitable analytical technique like HPLC. Dilute an aliquot of the filtered supernatant with the same solvent and quantify the concentration against the calibration curve.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

    • Analytical Method (e.g., HPLC):

      • The concentration obtained from the analytical instrument will directly provide the solubility in the chosen units (e.g., mg/mL or mol/L).

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured solubility does not change significantly after a certain point, indicating that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, analyze the remaining solid material (e.g., by melting point or spectroscopy) to ensure that no degradation or phase change of the compound has occurred during the experiment.

  • Triplicate Measurements: Conduct all solubility determinations in triplicate to assess the precision of the method and report the average and standard deviation.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_quant Quantification cluster_calc Calculation & Reporting prep1 Weigh excess this compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-48h) prep2->prep3 sam1 Allow excess solid to settle prep3->sam1 sam2 Withdraw supernatant sam1->sam2 sam3 Filter supernatant (0.22 µm) sam2->sam3 quant1 Gravimetric Analysis (Solvent Evaporation) sam3->quant1 quant2 Instrumental Analysis (e.g., HPLC) sam3->quant2 calc1 Calculate solubility (e.g., mg/mL) quant1->calc1 quant2->calc1 calc2 Report average and standard deviation of triplicates calc1->calc2

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

References

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  • RSC Publishing. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available at: [Link]

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A Technical Guide to the Stability and Storage of 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic synthesis and drug development, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available building blocks, substituted phenylboronic acids offer a gateway to complex molecular architectures. 4-tert-Butyl-3-nitrophenylboronic acid is a valuable reagent that combines the steric bulk of a tert-butyl group with the electron-withdrawing nature of a nitro group, enabling the synthesis of unique molecular entities.

However, the utility of any boronic acid is intrinsically linked to its purity and stability. Degradation of these reagents not only leads to lower yields and impure products but can also introduce unforeseen complications in complex synthetic pathways. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and quality assessment to ensure its integrity from the stock bottle to the reaction flask.

The Chemical Nature of Phenylboronic Acids: A Foundation for Understanding Stability

To effectively manage the stability of this compound, it is crucial to understand the fundamental properties of the boronic acid functional group. Structurally, boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to a trivalent, sp²-hybridized boron atom.[2][3] This configuration leaves the boron atom with a vacant p-orbital, making it a mild Lewis acid.[3][4] This Lewis acidity and the nature of the B-C and B-O bonds are central to its primary degradation pathways. The substituents on the phenyl ring—in this case, the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl group—modulate the electronic properties and steric environment of the boronic acid moiety, influencing its reactivity and stability profile.

Core Degradation Pathways

There are two principal, non-mutually exclusive pathways through which phenylboronic acids degrade: dehydration to form boroxines and oxidative decomposition (protodeboronation).

Dehydration and Boroxine Formation

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][5][6] This process involves the loss of three molecules of water from three molecules of boronic acid.

This equilibrium is influenced by several factors:

  • Temperature: The dehydration is often driven thermally.[5][6] Storing the solid at elevated temperatures or heating solutions can shift the equilibrium toward the boroxine.

  • Water Content: The presence of water will, by Le Chatelier's principle, favor the monomeric boronic acid form. Conversely, storage in a very dry environment or with desiccants can promote boroxine formation.

  • Physical State: Dehydration can occur both in the solid state and in solution.[6] Many commercially available boronic acids exist as a mixture of the free acid and the boroxine anhydride.[7]

For most applications, such as Suzuki-Miyaura coupling, the presence of boroxine is often not detrimental, as it readily hydrolyzes back to the active monomeric boronic acid under the aqueous basic conditions of the reaction. However, for applications requiring precise stoichiometry or anhydrous conditions, the variable water content and molecular weight of a boronic acid/boroxine mixture can be problematic.

Workflow for quality control assessment of boronic acids.
Analytical Methods

While ¹H NMR and melting point can provide some information, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most effective methods for quantifying the purity of boronic acids and detecting common impurities. [8][9]

  • Objective: To determine the purity of this compound and detect potential degradation products like 1-tert-butyl-2-nitrobenzene (from protodeboronation).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of acetonitrile or a 1:1 acetonitrile:water mixture.

Interpreting the Results: A high-purity sample should show a single major peak. The boroxine, if present and not fully hydrolyzed by the mobile phase, may appear as a separate, broader, and more retained peak. The protodeboronated impurity (1-tert-butyl-2-nitrobenzene) will be significantly more non-polar and thus have a much longer retention time.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are reversible dehydration to its boroxine trimer and irreversible oxidative decomposition. By implementing a storage strategy centered on refrigeration, inert atmosphere, and protection from light and moisture , researchers can significantly extend the shelf-life and preserve the high purity of this valuable reagent. Routine quality control, ideally via RP-HPLC, provides the ultimate assurance of quality, enabling more reliable, reproducible, and successful synthetic outcomes in drug discovery and materials science.

References

  • Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • Gonzales, J. C., et al. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
  • Ivanov, A. R., et al. (n.d.).
  • Apollo Scientific. (n.d.). 4-(tert-Butyl)
  • Fisher Scientific. (1999). SAFETY DATA SHEET for (3-nitrophenyl)boronic acid.
  • Ye, Y., et al. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Reddy, G. S., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
  • McCarthy, S., et al. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Ye, Y., et al. (2012).
  • Fisher Scientific. (2023). SAFETY DATA SHEET for 3-Carboxy-5-nitrophenylboronic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET for 4-tert-Butylphenylboronic acid.
  • ChemicalBook. (2023). Phenylboronic acid: Synthesis, reactions.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (n.d.).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Chem-Impex. (n.d.). 4-tert-Butylphenylboronic acid.
  • Hall, D. G. (Ed.). (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Hall, D. G. (2010).
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenylboronic acid ≥ 95.0%.
  • Silva, F., et al. (n.d.).
  • GM Chemical. (n.d.). 4-tert-Butylphenylboronic acid CAS 123324-71-0.
  • Li, Y., et al. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • BLDpharm. (n.d.). 936565-47-8|(4-((4-(tert-Butyl)benzyl)oxy)phenyl)boronic acid.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenylboronic acid ≥ 95.0%.
  • PubChem. (n.d.). 4-tert-Butylphenylboronic acid.
  • Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • CymitQuimica. (n.d.). CAS 560132-24-3: (3-tert-butylphenyl)boronic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-tert-Butylphenylboronic Acid.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenylboronic acid ≥ 95.0%.
  • Chemsrc. (2025). (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID.

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An In-Depth Technical Guide to the Safe Handling of 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-Butyl-3-nitrophenylboronic acid is a specialized organic compound utilized in complex chemical syntheses, particularly within the realms of pharmaceutical and materials science research. Its unique molecular structure, featuring a bulky tert-butyl group and an electron-withdrawing nitro group on a phenylboronic acid scaffold, makes it a valuable building block. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and detailed procedures for its safe handling, storage, and emergency management, tailored for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.

Section 1: Hazard Identification and GHS Classification

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation[3][4]

1.1. Toxicological Profile Summary

  • Acute Oral Toxicity: Ingestion of this compound is expected to be harmful.[1][2] This is a common characteristic of many substituted phenylboronic acids.

  • Dermal and Ocular Irritation: Direct contact with the skin is likely to cause irritation.[1][2][3] More critically, the compound is expected to be a serious eye irritant, capable of causing significant damage if not promptly addressed.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles can lead to irritation of the respiratory tract.[2][3][4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is non-negotiable and serves two primary purposes:

  • Containment of Dusts and Aerosols: The fine, crystalline nature of many boronic acids means they are easily dispersed into the air during handling. A fume hood with proper airflow will capture these airborne particles, preventing inhalation.

  • Vapor Control: Although the vapor pressure of this compound is expected to be low, heating or reaction conditions could lead to the generation of vapors. The fume hood effectively captures these as well.

Additionally, an eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.[4]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat that fastens securely is required to protect against skin contact.[1] For larger quantities or procedures with a higher risk of spillage, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator for particulates is recommended.[1]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

3.1. Prudent Handling Practices

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][6]

  • Grounding of Equipment: When transferring large quantities of the powder, equipment should be properly grounded to prevent static discharge, which could ignite fine dust particles.

  • Use in a Well-Ventilated Area: All handling of this compound must be conducted in a chemical fume hood.[3][5]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing in dust or vapors.[3]

  • Prevent Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

3.2. Storage Requirements

  • Container: Store in a tightly closed, properly labeled container.[1][3][7]

  • Environment: The storage area should be cool, dry, and well-ventilated.[1][7]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[2][4]

Section 4: Emergency and First-Aid Procedures

Rapid and appropriate response to an exposure or spill is critical.

4.1. First-Aid Measures

  • Inhalation: If inhaled, immediately move the individual to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation persists, seek medical attention.[3]

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention and show the safety data sheet or label to the medical professional.[2]

4.2. Spill and Leak Procedures

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[8]

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[3]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam to extinguish a fire involving this compound.[3][6]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[3][4][6]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[3][6]

Section 6: Experimental Workflow and Visualization

6.1. Step-by-Step Protocol for Safe Weighing and Dissolution

  • Preparation: Don appropriate PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and a labeled flask containing the desired solvent inside the fume hood.

  • Weighing: Carefully transfer the required amount of this compound from its storage container to the weigh boat. Minimize any disturbance that could create dust.

  • Transfer: Gently add the weighed solid to the flask containing the solvent.

  • Dissolution: Cap the flask and gently swirl or stir to dissolve the compound. If necessary, use a sonicator or gentle heating, ensuring adequate ventilation.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

  • Final Steps: Close the storage container tightly and return it to its designated storage location. Wash hands thoroughly.

6.2. Emergency Response Workflow for Accidental Exposure

G cluster_scene Immediate Actions at the Scene cluster_first_aid First Aid & Medical Response cluster_follow_up Post-Incident Follow-Up start Accidental Exposure Occurs remove_victim Remove from Exposure Source start->remove_victim decontaminate Initiate Decontamination (Flush Skin/Eyes, Move to Fresh Air) remove_victim->decontaminate alert_colleagues Alert Nearby Personnel decontaminate->alert_colleagues first_aid Administer First Aid (as per Section 4.1) alert_colleagues->first_aid call_emergency Call Emergency Services first_aid->call_emergency sds Provide SDS to Responders call_emergency->sds investigate Investigate Incident sds->investigate report Complete Incident Report investigate->report review Review & Update Safety Protocols report->review

Caption: Workflow for responding to an accidental exposure.

References

  • Chemsrc. (n.d.). (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). Exploring 4-tert-Butylphenylboronic Acid: Properties and Applications. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

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A Comprehensive Technical Guide to 4-tert-Butyl-3-nitrophenylboronic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and process scientists on the strategic utilization of 4-tert-Butyl-3-nitrophenylboronic acid. We will move beyond a simple cataloging of properties to provide field-proven insights into supplier selection, quality control validation, and its nuanced application in one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.

Strategic Importance in Synthesis: Understanding the "Why"

This compound (CAS No. 871329-54-3) is not just another boronic acid; it is a carefully designed building block for complex organic synthesis.[1] The strategic placement of a sterically demanding tert-butyl group and a strongly electron-withdrawing nitro group on the phenyl ring imparts unique reactivity and solubility profiles.

  • The tert-Butyl Group: This bulky substituent provides significant steric hindrance, which can be exploited to direct regioselective cross-coupling reactions, preventing unwanted side reactions at the ortho position. Furthermore, it enhances solubility in organic solvents, a practical advantage in reaction setup and purification.

  • The Nitro Group: As a powerful electron-withdrawing group, the nitro functionality modulates the electronic properties of the boronic acid. This influences its reactivity in the transmetalation step of the Suzuki-Miyaura cycle. Crucially, the nitro group also serves as a versatile synthetic handle, readily converted to an amine, which can then be used for a wide array of further chemical modifications—a common strategy in building libraries of drug candidates.

The combination of these features makes this reagent particularly valuable for constructing the complex biaryl and heterocyclic scaffolds that are prevalent in many modern pharmaceuticals.

Commercial Landscape: Sourcing High-Quality Starting Material

The success and reproducibility of any synthetic campaign begin with the quality of the starting materials. While this compound is not as common as simpler boronic acids, it is available from several specialized chemical suppliers. When selecting a vendor, researchers should prioritize a comprehensive Certificate of Analysis (CoA) over price alone.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity SpecificationCAS Number
AK Scientific, Inc. -98%871329-54-3
Chemsrc -Not specified871329-54-3
AccelaChem SY022544Not specified871329-54-3
LookChem -Not specified871329-54-3

Note: Availability and product details are subject to change. Always consult the supplier's website for the most current information.

The Self-Validating Protocol: Ensuring Purity and Identity

Before committing a novel reagent to a complex synthesis, its identity and purity must be rigorously confirmed. This self-validating workflow ensures that the material on your bench matches the specifications, preventing costly and time-consuming troubleshooting later.

Initial Assessment
  • Appearance: The compound should be a solid powder.

  • Solubility: Test solubility in common NMR and HPLC solvents (e.g., DMSO-d6, CDCl3, Methanol, Acetonitrile).

Spectroscopic and Chromatographic Validation
TechniqueExpected Results for this compoundPurpose
¹H NMR Characteristic signals for the tert-butyl group (singlet, ~1.4-1.5 ppm) and distinct, well-resolved signals for the three aromatic protons. The integration should match a 9:1:1:1 ratio.Confirms the chemical structure and proton environment.
¹³C NMR Signals corresponding to the tert-butyl carbons, the six unique aromatic carbons (including the carbon bearing the boron and the nitro group).Verifies the carbon backbone of the molecule.
LC-MS A single major peak in the chromatogram with a corresponding mass ion that matches the expected molecular weight (C₁₀H₁₄BNO₄, MW: 223.03).Confirms molecular weight and assesses purity.
HPLC A high-purity sample (>98%) should show a single, sharp peak under appropriate chromatographic conditions.Quantifies the purity of the compound.

Application in Suzuki-Miyaura Cross-Coupling: A Practical Workflow

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The general principles of this reaction are well-established, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle: A Mechanistic Overview

Suzuki_Miyaura_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the base, solvent, and catalyst may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow Diagram:

Experimental_Workflow Start Start Setup 1. Assemble and flame-dry glassware under inert atmosphere. Start->Setup Reagents 2. Charge flask with aryl bromide, boronic acid, and base. Setup->Reagents Solvent_Catalyst 3. Add degassed solvent, then add palladium catalyst. Reagents->Solvent_Catalyst Reaction 4. Heat reaction to 80-100 °C. Solvent_Catalyst->Reaction Monitoring 5. Monitor progress by TLC or LC-MS. Reaction->Monitoring Workup 6. Cool, dilute with EtOAc, and perform aqueous workup (wash with H₂O and brine). Monitoring->Workup Purification 7. Dry organic layer, concentrate, and purify via flash column chromatography. Workup->Purification Analysis 8. Characterize purified product (NMR, MS). Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Detailed Procedure:

  • Inert Atmosphere: In a flame-dried, two-neck round-bottom flask equipped with a stir bar and reflux condenser, establish an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).

  • Solvent and Catalyst: Add the degassed solvent mixture via cannula. The mixture may be briefly degassed again before adding the palladium catalyst.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: The reaction's progress should be monitored by taking small aliquots and analyzing them by TLC (visualizing with a UV lamp) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final biaryl product should be confirmed by NMR and mass spectrometry.

Conclusion: A Tool for Innovation

This compound represents a highly valuable, strategically functionalized building block for advanced organic synthesis. Its commercial availability, combined with a clear understanding of its reactivity, empowers chemists to construct novel molecular architectures with precision and control. By adhering to rigorous quality control and employing robust, well-designed reaction protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation pharmaceuticals and functional materials.

References

  • Chemsrc. (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID Product Page.[Link]

  • AccelaChem. 4-(tert-Butyl)-3-nitrophenylboronic Acid Product Page.[Link]

  • LookChem. this compound Product Page.[Link]

  • Google Patents.

Sources

initial characterization of 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Characterization of 4-tert-Butyl-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and organic synthesis, the utility of a building block is defined by its purity, reactivity, and, most critically, its unambiguous characterization. This compound is a compound of increasing interest, positioned at the intersection of steric influence from the tert-butyl group and electronic modulation from the nitro group. This unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

This guide is structured not as a rigid protocol but as a narrative of scientific inquiry. It is designed to walk you through the logical progression of confirming the identity and purity of this reagent. We will not just present methods; we will delve into the causality behind experimental choices—explaining why a specific technique is chosen, what potential challenges to anticipate, and how to interpret the resulting data with confidence. Our approach is rooted in creating a self-validating system of analysis, ensuring that the data from each technique corroborates the others, thereby establishing an authoritative and trustworthy characterization.

Physicochemical and Structural Identity

The foundational step in characterizing any chemical reagent is to ascertain its fundamental physical and structural properties. These data points serve as the primary identifiers and are crucial for safety, handling, and experimental design.

Chemical Structure

The structure of this compound, with its distinct functional groups, dictates its chemical behavior and analytical signatures.

Caption: Chemical structure of this compound.

Core Properties Summary

A summary of the key physicochemical data provides an at-a-glance reference for laboratory use.

PropertyValueSource
CAS Number 871329-54-3[3]
Molecular Formula C₁₀H₁₄BNO₄ChemSrc
Molecular Weight 223.03 g/mol ChemSrc
Appearance White to off-white solid/crystalline powder[4]
Melting Point Data not consistently available; related compounds like 3-nitrophenylboronic acid melt at 289-291 °C.[5]N/A
Purity (Typical) ≥98%N/A

Synthesis Pathway Overview

While numerous proprietary methods exist, a plausible and common synthetic route involves the nitration of a substituted phenylboronic acid precursor. This approach leverages established aromatic chemistry principles. The sensitivity of the carbon-boron bond to certain electrophilic conditions necessitates carefully controlled reaction parameters, often at low temperatures, to prevent protodeboronation.[6]

Caption: Plausible synthesis workflow for this compound.

Comprehensive Analytical Characterization

This section forms the core of the technical guide, detailing the multi-technique approach required to confirm the structure and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, ¹³C NMR will verify the carbon skeleton, and ¹¹B NMR provides direct evidence of the boronic acid moiety. Phenyl boronic acids are known to readily bind with diols, and their pKa can be monitored using ¹¹B NMR spectroscopy.[7]

3.1.1 ¹H NMR Spectroscopy

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and clearly show the exchangeable -OH protons.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data, referencing the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Expected Data & Interpretation:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
C(CH ₃)₃~1.35Singlet (s)9HThe nine equivalent protons of the tert-butyl group.
B(OH )₂Broad singlet (br s)2HExchangeable protons of the boronic acid group; may not integrate perfectly.
Ar-H ~7.5 - 8.5Multiplet (m) or distinct d, dd3HAromatic protons will be in the downfield region, shifted by the electron-withdrawing nitro group and boronic acid. The specific splitting pattern will confirm the 1,2,4-substitution.

3.1.2 ¹³C NMR Spectroscopy

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A higher concentration or longer acquisition time may be needed due to the lower natural abundance of ¹³C.

    • Process the data, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Expected Data & Interpretation:

CarbonExpected Chemical Shift (ppm)Rationale
C (CH₃)₃~35Quaternary carbon of the tert-butyl group.
C(C H₃)₃~31Methyl carbons of the tert-butyl group.
Ar-C ~120 - 150Aromatic carbons. Six distinct signals are expected. The carbon attached to the boron (C -B) may be broad or unobserved due to quadrupolar relaxation.[8]
Ar-C -NO₂Downfield shiftedThe carbon atom attached to the strongly electron-withdrawing nitro group will be significantly downfield.
Mass Spectrometry (MS)

Expert Insight: Mass spectrometry is essential for confirming the molecular weight of the compound. However, boronic acids present a unique challenge: they readily undergo dehydration under thermal or high-energy ionization conditions to form cyclic trimers known as boroxines.[9] This can complicate data interpretation. Therefore, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred.

  • Experimental Protocol (LC-MS with ESI):

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[10]

    • Inject the solution into an LC-MS system equipped with an ESI source. A direct infusion approach can also be used.

    • Acquire spectra in both positive and negative ion modes. Negative mode is often highly effective for boronic acids, showing a prominent [M-H]⁻ ion.[11]

    • Analyze the resulting mass-to-charge ratios (m/z).

  • Expected Data & Interpretation:

IonModeExpected m/zInterpretation
[M+H]⁺Positive224.10Protonated parent molecule.
[M-H]⁻Negative222.09Deprotonated parent molecule; often the base peak in negative mode.[11]
[M+Na]⁺Positive246.08Sodium adduct of the parent molecule.
[M-H₂O+H]⁺Positive206.11Ion corresponding to the loss of water, a common fragmentation.
[3M-3H₂O-H]⁻Negative~612Anhydride trimer (boroxine) ion, which can sometimes be observed.
High-Performance Liquid Chromatography (HPLC)

Expert Insight: HPLC is the gold standard for assessing the purity of a compound and identifying any synthesis-related impurities. The choice of column and mobile phase is critical for achieving good peak shape and resolution for polar analytes like boronic acids. Using columns with low silanol activity can mitigate on-column hydrolysis of boronic esters, a potential impurity.[12] Both low pH (with formic acid) and high pH (with ammonium hydroxide) mobile phases can be effective, altering the ionization state and retention of the analyte.[13]

  • Experimental Protocol:

    • System: An HPLC or UPLC system with UV detection.

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a robust starting point.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).

    • Sample Prep: Dissolve a small amount of the compound in the initial mobile phase composition and filter through a 0.22 µm syringe filter.[14]

  • Expected Data & Interpretation:

    • A single, sharp, well-defined peak should be observed for the main compound.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is typically expected for a high-quality reagent.

    • Any minor peaks represent impurities (e.g., starting materials, by-products).

Caption: A comprehensive analytical workflow for compound characterization.

Applications in Research and Development

The unique substitution of this compound makes it a specialized reagent.

  • Medicinal Chemistry: As a building block in Suzuki-Miyaura cross-coupling reactions, it allows for the introduction of a sterically hindered and electronically distinct phenyl group into a target molecule.[1] This is crucial in drug discovery for probing structure-activity relationships (SAR).

  • Enzyme Inhibition: Phenylboronic acids are known inhibitors of certain enzymes, particularly serine proteases and β-lactamases.[15] The specific electronic and steric properties of this derivative could be explored for developing novel inhibitors.

  • Materials Science: Boronic acids are used in the development of sensors and advanced materials due to their ability to reversibly bind with diols, such as those found in sugars.[16]

Safety and Handling

Expert Insight: While specific toxicology data for this exact compound is limited, its structure suggests hazards common to substituted phenylboronic acids and nitroaromatics. Standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[19] Boronic acids can be moisture-sensitive.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Exploring 4-tert-Butylphenylboronic Acid: Properties and Applic
  • 4-tert-Butylphenylboronic acid. Chem-Impex.
  • Supplementary M
  • (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID. Chemsrc.
  • The Role of 4-tert-Butylphenylboronic Acid in Modern Drug Discovery. Medium.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Synthesis routes of 4-Nitrophenylboronic acid. Benchchem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • 4-tert-Butylphenylboronic acid CAS 123324-71-0. GM Chemical.
  • A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. Benchchem.
  • 3-nitrophenylboronic acid. chemBlink.

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Methodological & Application

4-tert-Butyl-3-nitrophenylboronic acid in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-tert-Butyl-3-nitrophenylboronic Acid

Application Note & Protocol

Introduction: Navigating a Challenging Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds, particularly for synthesizing biaryl structures ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] Its success lies in its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[2][3]

This guide focuses on a particularly challenging yet valuable building block: This compound . This substrate is distinguished by two key functionalities that significantly influence its reactivity:

  • An Electron-Withdrawing Nitro Group: Positioned meta to the boronic acid, the nitro group decreases the electron density of the aromatic ring. This electronic deficit makes the C-B bond more susceptible to a detrimental side reaction known as protodeboronation, especially under aqueous basic conditions.[3][4][5]

  • A Sterically Demanding tert-Butyl Group: Located para to the boronic acid, this bulky group presents a significant steric shield. This hindrance can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing the critical transmetalation step of the catalytic cycle.[6][7][8][9]

Understanding and overcoming these electronic and steric challenges is paramount for achieving high-yield couplings. This document provides the fundamental principles, field-proven insights, and a detailed protocol to empower researchers in leveraging this unique reagent for complex molecular synthesis.

The Mechanistic Landscape: Causality Behind Experimental Choices

The efficacy of a Suzuki-Miyaura reaction is governed by the seamless progression of its catalytic cycle. For a substrate like this compound, each step must be carefully optimized to favor the desired cross-coupling pathway over degradation and side reactions.

The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11][12][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ (Diaryl Complex) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 4-tert-Butyl-3-nitrophenyl boronate [Ar'B(OR)₃]⁻ Boronic->OxAdd Base Base (e.g., K₃PO₄) BoronicAcid Ar'B(OH)₂ Base->BoronicAcid BoronicAcid->Boronic Activation protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add solids: Aryl Halide, Boronic Acid, Base B Seal flask & establish inert atmosphere (3x evacuate/backfill) A->B C Add Pd catalyst & ligand under positive Ar/N₂ flow B->C D Add degassed anhydrous solvent via syringe C->D E Heat reaction to 80-110 °C with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, dilute with Ethyl Acetate F->G H Wash with H₂O and brine G->H I Dry organic layer (Na₂SO₄), filter, & concentrate H->I J Purify by flash column chromatography I->J

References

Application Notes and Protocol for Suzuki-Miyaura Coupling of 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient and Sterically Hindered Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2] While the reaction is widely applicable, substrates with both steric hindrance and electron-withdrawing substituents, such as 4-tert-Butyl-3-nitrophenylboronic acid, present unique challenges that necessitate a carefully optimized protocol.

The presence of a nitro group, a strong electron-withdrawing group, ortho to the boronic acid moiety significantly deactivates the aryl ring. This electronic deficit can impede the crucial transmetalation step in the catalytic cycle and increases the susceptibility of the boronic acid to protodeboronation, a detrimental side reaction where the carbon-boron bond is cleaved.[3] Furthermore, the bulky tert-butyl group introduces steric hindrance, which can further slow down key steps in the catalytic cycle.

This application note provides a comprehensive guide and a detailed protocol for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. By understanding the underlying mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can overcome the inherent challenges of this substrate and effectively synthesize a wide range of valuable biaryl compounds.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] For challenging substrates like this compound, each step requires careful consideration.

  • Oxidative Addition: A Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5]

  • Transmetalation: This is often the rate-limiting step for electron-deficient boronic acids.[3] The organoboron species, activated by a base, transfers its organic group to the palladium center. The choice of base is critical to facilitate the formation of a more nucleophilic boronate species without promoting protodeboronation.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

To address the specific challenges of this compound, the following strategies are employed in the recommended protocol:

  • Catalyst and Ligand Selection: The use of palladium catalysts bearing bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center, promote the oxidative addition of less reactive aryl chlorides, and facilitate the reductive elimination step.

  • Base Selection: A moderately strong base is often optimal. It needs to be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause significant protodeboronation.

  • Solvent System: A mixture of an organic solvent and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is depicted below. It emphasizes the need for an inert atmosphere to protect the palladium catalyst from oxidation.

G reagents Combine Aryl Halide, This compound, Base, and Catalyst/Ligand in a dry flask inert Establish Inert Atmosphere (e.g., N2 or Ar purge) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl bromides or iodides. Optimization may be necessary for specific substrates.

Reagents and Materials
ReagentRecommended SupplierNotes
This compoundVariousEnsure high purity.
Aryl/Heteroaryl Halide (Br, I)VariousStarting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)VariousChoose based on substrate reactivity.
Phosphine Ligand (e.g., SPhos, XPhos)VariousUse in conjunction with a palladium precursor like Pd₂(dba)₃.
Base (e.g., K₂CO₃, K₃PO₄)VariousFinely ground for better solubility.
Solvent (e.g., 1,4-Dioxane, Toluene)VariousAnhydrous and degassed.
Deionized WaterN/ADegassed.
Anhydrous Sodium or Magnesium SulfateVariousFor drying the organic layer.
Silica GelVariousFor column chromatography.
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)VariousHPLC grade.
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • If using a palladium precursor and a separate ligand (e.g., Pd₂(dba)₃ and SPhos), add them to the flask at this stage. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly. A typical catalyst loading is 2-5 mol%.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-dioxane, 4 mL) followed by degassed water (1 mL) via syringe. The typical solvent ratio is 4:1 organic to aqueous.

  • Reaction:

    • Conventional Heating: Lower the flask into a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

    • Microwave Irradiation: If using a microwave reactor, place the sealed vial inside and heat to 120-150 °C for the specified time. Microwave heating can often significantly reduce reaction times.

  • Monitoring:

    • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed. Reaction times can vary from 1 to 24 hours depending on the substrate and heating method.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst due to oxygen exposure.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
Inefficient transmetalation.Try a different base (e.g., Cs₂CO₃ or K₃PO₄). Increase the temperature. Consider a more electron-rich ligand for the catalyst.
Protodeboronation Base is too strong or reaction temperature is too high for an extended period.Use a milder base like KF or Na₂CO₃.[3] Try to run the reaction at a lower temperature for a longer time. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Homocoupling of Boronic Acid Presence of oxygen. Catalyst decomposition.Improve degassing procedures. Use a lower catalyst loading.

Catalytic Cycle Visualization

The Suzuki-Miyaura catalytic cycle is a well-established mechanism. The diagram below illustrates the key steps involved in the coupling of this compound with an aryl halide.

G cluster_legend Legend Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OA Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Ar'B(OH)3- Trans Transmetalation ArBOH2 Ar'B(OH)2 + Base -> Ar'B(OH)3- ArBOH2->PdII_RX Product R-Ar' PdII_R_Ar->Product RE Reductive Elimination Product->Pd0 Regenerates Catalyst Ar_prime Ar' = 4-tert-Butyl-3-nitrophenyl R_group R = Aryl or Heteroaryl from halide L_group L = Phosphine Ligand

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with careful optimization of reaction conditions. By employing bulky, electron-rich phosphine ligands, selecting an appropriate base to balance reactivity and stability, and maintaining a strictly inert atmosphere, researchers can successfully synthesize a diverse array of biaryl structures. The protocol and insights provided in this application note serve as a valuable resource for scientists in drug discovery and materials science, enabling the efficient construction of complex molecules from this versatile building block.

References

  • BenchChem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. BenchChem. Accessed January 1, 2026.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem. Accessed January 1, 2026.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Accessed January 1, 2026.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 1, 2026.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Accessed January 1, 2026.
  • Exploring 4-tert-Butylphenylboronic Acid: Properties and Applications. ChemicalBook. Accessed January 1, 2026.
  • Synthesis of 4-Nitrophenylboronic acid. ChemicalBook. Accessed January 1, 2026.
  • Storgaard, M.; Ellman, J. A. Organic Syntheses Procedure. Org. Synth. 2009, 86, 263-272.
  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Semantic Scholar. Accessed January 1, 2026.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Accessed January 1, 2026.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res. 2008, 41 (11), 1461–1473.
  • Molander, G. A.; Biolatto, B. Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Org. Lett. 2002, 4 (11), 1867–1870.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc. 2011, 133 (7), 2116–2119.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Isr. J. Chem. 2010, 50 (5-6), 664–674.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. 2007, 129 (11), 3358–3366.
  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics 2015, 34 (23), 5497–5508.
  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev. 2013, 42, 5270-5298.
  • Kudo, N.; et al. Practical Synthesis of a Key Intermediate for the DPP-4 Inhibitor Trelagliptin: A Robust and Scalable Suzuki–Miyaura Coupling Reaction. Org. Process Res. Dev. 2016, 20 (7), 1277–1284.

Sources

Catalyst Systems for 4-tert-Butyl-3-nitrophenylboronic Acid Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of catalyst systems for the cross-coupling of 4-tert-Butyl-3-nitrophenylboronic acid. This particular substrate presents a unique set of challenges due to the steric hindrance imposed by the bulky tert-butyl group and the electron-withdrawing nature of the nitro group, both positioned ortho to the boronic acid moiety.[3] Overcoming these obstacles requires a judicious selection of the palladium catalyst, ligand, base, and solvent system to achieve optimal yields and minimize side reactions.

The successful coupling of this compound provides access to a diverse array of substituted 4'-tert-butyl-3'-nitrobiphenyls. These structures are valuable intermediates in the synthesis of complex molecules, with potential applications in medicinal chemistry and materials science. The nitro group, for instance, can be readily reduced to an amine, opening avenues for the construction of various heterocyclic scaffolds.

This document will delve into the mechanistic considerations pertinent to this challenging substrate, provide a comparative analysis of effective catalyst systems, and offer detailed, step-by-step protocols for conducting the cross-coupling reaction.

Mechanistic Considerations and Challenges

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For sterically hindered and electron-deficient substrates like this compound, the transmetalation step is often the rate-limiting factor.[3] The bulky tert-butyl group can impede the approach of the boronic acid to the palladium center, while the electron-withdrawing nitro group decreases the nucleophilicity of the arylboronic acid.

A significant side reaction to consider is protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-deficient arylboronic acids under basic conditions. Another potential side reaction is homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl.

The choice of an appropriate catalyst system is therefore paramount to overcoming these hurdles and favoring the desired cross-coupling pathway.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Effective Catalyst Systems

For the cross-coupling of sterically hindered and electron-deficient arylboronic acids, the most successful catalyst systems typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step, and facilitate the subsequent transmetalation and reductive elimination steps.

Recommended Ligands
  • Buchwald Ligands: Biaryl phosphine ligands developed by the Buchwald group are particularly effective. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices due to their steric bulk and electron-donating properties, which stabilize the palladium center and accelerate the catalytic cycle.[3][4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and possess significant steric bulk, enhancing catalyst stability and activity. They can lead to high yields even with low catalyst loadings.[1]

Palladium Precatalysts

A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. Pre-formed palladium-ligand complexes, often referred to as "precatalysts," offer convenience and improved reproducibility.

Catalyst System ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-Ligand ComplexesReadily available and effective in generating the active Pd(0) species.[5]
Ligand SPhos, XPhos, other bulky phosphines, NHCsOvercomes steric hindrance and accelerates the catalytic cycle.[1][3][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Moderately strong, non-nucleophilic bases are generally preferred to minimize side reactions.[6]
Solvent Toluene, Dioxane, THF, often with waterAprotic polar solvents are commonly used, sometimes in a biphasic mixture with water to aid in the dissolution of the base and boronic acid.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is adapted from established procedures for the coupling of sterically hindered and electron-deficient arylboronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous toluene and a small amount of deionized water (e.g., a 10:1 toluene:water ratio).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-chlorobenzonitrile) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • To a microwave reactor vial, add this compound, the aryl halide, and sodium carbonate.

  • Add Pd(PPh₃)₄.

  • Add a 4:1 mixture of methanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes), monitoring the internal pressure.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient catalyst system- Protodeborylation- Catalyst deactivation- Screen different ligands (e.g., XPhos, NHCs).- Use a milder base (e.g., K₂CO₃) or a non-aqueous solvent system.- Ensure rigorous exclusion of oxygen.
Protodeborylation - Strong base- Presence of water- High temperature- Use a weaker base (e.g., KF).- Use anhydrous solvents.- Lower the reaction temperature and extend the reaction time.
Homocoupling - Presence of oxygen- Inefficient transmetalation- Ensure the reaction is performed under a strictly inert atmosphere.- Use a more effective ligand to promote the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound, while challenging, can be successfully achieved with the appropriate choice of catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is highly recommended to overcome the steric and electronic hurdles presented by this substrate. Careful control of the reaction parameters, particularly the choice of base and the exclusion of oxygen, is critical to minimize side reactions and maximize the yield of the desired biphenyl product. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Singh, U. P., & Singh, S. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1438–1448. [Link]

  • Google Patents. Method for producing Suzuki coupling compound catalysed by a nickel compound. EP1439157B1.
  • Weizmann Institute of Science. N-(4-tert-butylphenyl)nitroxyl radical, the first stable diarylnitroxyl with vacant para-position. [Link]

  • Google Patents.
  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • Semantic Scholar. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
  • De-en, X., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2029-2046. [Link]

  • ResearchGate. Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. [Link]

  • Google Patents.
  • K-State Research Exchange. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic acid in acetonitrile as claimed by Bhat and co-workers using the catalysts shown. [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-tert-Butyl-3-nitrophenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Reagent for Complex Scaffolds

In the landscape of modern medicinal chemistry, the construction of complex biaryl and heteroaryl-aryl scaffolds is fundamental to the discovery of novel therapeutics. These structural motifs are at the core of numerous targeted therapies, particularly small molecule kinase inhibitors, which have revolutionized cancer treatment.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, valued for its mild conditions, broad functional group tolerance, and commercial availability of reagents.[4][5][6]

This guide focuses on 4-tert-Butyl-3-nitrophenylboronic acid , a uniquely functionalized building block designed for strategic, multi-stage pharmaceutical synthesis. Its structure incorporates three key features: the versatile boronic acid for Suzuki-Miyaura coupling, a sterically influential tert-butyl group to modulate pharmacokinetic properties, and a strategically placed nitro group that serves as both an electronic modulator and a latent synthetic handle for diversification. We will explore the causality behind its application, provide detailed experimental protocols, and illustrate its utility in a representative workflow for synthesizing a kinase inhibitor scaffold.

Strategic Analysis of Reagent Features

The synthetic utility of this compound is best understood by dissecting the contribution of each of its functional components.

The Boronic Acid Moiety: The Linchpin of C-C Bond Formation

The phenylboronic acid group is the reactive center for the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or heteroaryl halide/triflate. This reaction is a cornerstone of pharmaceutical process chemistry due to its reliability and scalability.[4]

The 4-tert-Butyl Group: A Tool for Pharmacokinetic Modulation

The bulky tert-butyl group serves several purposes in drug design. It can:

  • Impart Steric Hindrance: Influencing the conformation of the final molecule to achieve selective binding to a biological target.

  • Enhance Solubility: Increase solubility in non-polar environments or lipids, potentially improving membrane permeability.

  • Block Metabolic Sites: Prevent unwanted metabolism (e.g., oxidation) at the para-position, thereby increasing the drug's half-life.

The 3-Nitro Group: A Dual-Role Synthetic Handle

The nitro group is not merely a passive substituent; it is a critical functional element with a dual purpose.

  • Electronic Modulation of Reactivity: As a potent electron-withdrawing group, the nitro substituent decreases the nucleophilicity of the arylboronic acid. This deactivation can slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] Consequently, reactions involving nitrophenylboronic acids may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos), stronger bases, or higher temperatures to achieve good yields compared to their non-nitrated counterparts.[7][8]

  • A Precursor to Versatility: The most significant strategic advantage of the nitro group is its capacity for facile reduction to a primary amine (-NH₂).[9][10] This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting aniline moiety is a key pharmacophore and a versatile point for diversification, allowing for the introduction of new functionalities through:

    • Amide bond formation

    • Sulfonamide synthesis

    • Urea formation

    • Further C-N coupling reactions

This two-step approach—coupling first, then unmasking and diversifying the amine—is a powerful strategy in the construction of libraries of drug candidates for structure-activity relationship (SAR) studies.[9]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is to introduce the 4-tert-butyl-3-nitrophenyl moiety onto a core structure, typically a heterocycle, via Suzuki-Miyaura coupling.

Reaction Mechanism Overview

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Miyaura_Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd0->pd2_r1r2 r1x R¹-X pd2_complex R¹-Pd(II)L₂-X pd2_complex->pd0 [C] transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ pd2_r1r2->pd2_complex [B] reductive_elimination Reductive Elimination product R¹-R² base Base boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate Activation

Diagram 1. The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a heteroaryl chloride, a common step in the synthesis of kinase inhibitors.[3]

Materials

Reagent M.W. Amount (mmol) Equiv.
Heteroaryl Chloride (e.g., 4-chloroquinazoline) - 1.0 1.0
This compound 223.05 1.2 1.2
Pd₂(dba)₃ 915.72 0.02 0.02
SPhos 410.57 0.08 0.08
K₃PO₄ (Potassium Phosphate) 212.27 3.0 3.0
1,4-Dioxane - 10 mL -

| Water | - | 2 mL | - |

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol).

  • Assembly: Place the reaction flask under an inert atmosphere (Nitrogen or Argon). Add the catalyst/ligand mixture to the flask, followed by 1,4-dioxane (10 mL) and water (2 mL).

  • Degassing: Bubble Argon or Nitrogen through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Due to the deactivating effect of the nitro group, reaction times may range from 4 to 24 hours.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Post-Coupling Modification: Unmasking the Synthetic Handle

Once the core biaryl structure is formed, the nitro group can be reduced to an amine, opening up a new axis for molecular diversification.

a start Aryl Halide + This compound step1 Suzuki-Miyaura Coupling start->step1 intermediate Biaryl Product (with -NO₂ group) step1->intermediate step2 Nitro Group Reduction intermediate->step2 product Biaryl Amine (with -NH₂ group) step2->product diversification Further Functionalization (e.g., Acylation) product->diversification final_products Library of Final API Candidates diversification->final_products

Diagram 2. Synthetic workflow from coupling to diversification.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction, often preferred when the substrate does not contain other reducible functional groups (like alkenes, alkynes, or certain heterocycles).[10][11]

Materials

Reagent M.W. Amount (mmol) Equiv.
Coupled Biaryl Product (from Protocol 1) - 1.0 1.0
10% Palladium on Carbon (Pd/C) - 10 mol % 0.10
Methanol or Ethyl Acetate - 20 mL -

| Hydrogen (H₂) Gas | 2.02 | Excess | - |

Step-by-Step Methodology

  • Reaction Setup: To a hydrogenation flask or a thick-walled flask suitable for balloon hydrogenation, add the biaryl product (1.0 mmol) and the solvent (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol %) to the flask. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours. The disappearance of the starting material and the appearance of a more polar spot (the amine) on TLC indicates progress.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (e.g., methanol).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which is often pure enough for the next step or can be further purified if necessary.

Alternative Reduction Method: For substrates sensitive to hydrogenation (e.g., containing reducible double bonds), reduction with iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl) is a robust alternative.[10][12]

Case Study: Synthesis of a Kinase Inhibitor Core Scaffold

This case study integrates the protocols to demonstrate the synthesis of a versatile intermediate for a library of potential Anaplastic Lymphoma Kinase (ALK) inhibitors.

Synthetic Scheme

  • Step A (Coupling): Suzuki-Miyaura coupling of 2,4-dichloro-quinazoline with this compound.

  • Step B (Reduction): Reduction of the nitro group on the coupled product to yield the key amine intermediate.

Expected Outcomes

Step Reaction Key Reagents Expected Yield Purity
A Suzuki-Miyaura Coupling Pd₂(dba)₃ / SPhos, K₃PO₄ 70-90% >95% after chromatography

| B | Nitro Reduction | H₂, 10% Pd/C | >95% | >98% after filtration |

This resulting amine intermediate is now primed for diversification. Reaction with various acyl chlorides, sulfonyl chlorides, or isocyanates at the newly formed amino group would rapidly generate a library of compounds for biological screening, demonstrating the power of this compound as a strategic starting material.

Conclusion

This compound is a highly valuable and strategically designed reagent for pharmaceutical synthesis. It enables the efficient construction of complex biaryl cores via the robust Suzuki-Miyaura reaction while simultaneously embedding a latent amino functionality. This "couple-then-unmask" strategy provides a powerful platform for late-stage diversification, accelerating the exploration of chemical space in drug discovery programs, particularly in the development of targeted therapies like kinase inhibitors. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of this bifunctional building block.

References

  • Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

  • The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. (n.d.). Autech Industry Co.,Limited. [Online]. Available: [Link]

  • Conditions for the cross-coupling of 6b with phenyl-and o-nitrophenylboronic acids. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Barreiro, G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5848. [Online]. Available: [Link]

  • Dandapat, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Online]. Available: [Link]

  • Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14891-14980. [Online]. Available: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Online]. Available: [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Online]. Available: [Link]

  • Reduction of aryl nitro compounds with reduction sensitive functional groups. (2023). Molecules, 28(5), 2099. [Online]. Available: [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Online]. Available: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Online]. Available: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Advances, 10(73), 44964-44975. [Online]. Available: [Link]

  • Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Online]. Available: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (2021). ResearchGate. [Online]. Available: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Online]. Available: [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Online]. Available: [Link]

  • Preparation of 4‐nitrophenylboronic acid (4). (n.d.). ResearchGate. [Online]. Available: [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals Incorporated. [Online]. Available: [Link]

Sources

The Strategic Utility of 4-tert-Butyl-3-nitrophenylboronic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the applications of 4-tert-Butyl-3-nitrophenylboronic acid in materials science. This uniquely substituted arylboronic acid serves as a versatile building block for the synthesis of functional materials, leveraging the distinct properties imparted by its boronic acid, nitro, and tert-butyl moieties. We present detailed application notes and field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, the development of stimuli-responsive polymers, and the synthesis of organic electronic materials. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.

Introduction: A Multifunctional Building Block

This compound is a powerful reagent in the synthetic chemist's toolbox for materials science. Its utility stems from the strategic placement of three key functional groups on a phenyl ring, each contributing to the final properties of the target material:

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is the cornerstone of its application in cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] This enables the construction of complex conjugated systems and polymers.

  • The Nitro Group [-NO₂]: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the molecule and any resulting material. Furthermore, its ability to be chemically reduced to an amino group provides a handle for creating redox-responsive materials.[3]

  • The tert-Butyl Group [-C(CH₃)₃]: This bulky substituent provides steric hindrance, which can be exploited to control the morphology of polymers and prevent undesirable intermolecular interactions, such as aggregation-caused quenching in organic light-emitting diode (OLED) materials.[1] It also enhances the solubility of the molecule in organic solvents.

This unique combination makes this compound an ideal candidate for creating materials with tailored electronic, optical, and responsive properties.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryls, conjugated polymers, and other complex organic structures.[2][4] this compound is an excellent coupling partner in these reactions for introducing the substituted phenyl unit into a larger molecular framework.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[5][6] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition->pd_complex transmetalation Transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 R²-B(OH)₂ Base transmetalation->r1_pd_r2 r1_pd_r2->pd0 R¹-R² reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product boronic_acid R²-B(OH)₂ (this compound) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation halide R¹-X (Aryl/Vinyl Halide) halide->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (or triflate) (1.0 equiv)

  • Palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)[6]

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 2.5 equiv), and palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M.

  • Heating: Place the reaction vessel in a preheated oil bath or a microwave reactor. Heat the mixture with vigorous stirring. Reaction conditions will vary depending on the reactivity of the aryl halide.

    • For Aryl Iodides/Bromides: 80-100 °C for 2-12 hours.

    • For Aryl Chlorides: 100-120 °C for 12-24 hours, potentially requiring a stronger base and more specialized catalyst.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst tBuXPhos Pd G3 (1-2 mol%)High stability and activity, broad substrate scope.[6]
Base K₃PO₄ (2.5 equiv)Effective for a wide range of substrates, including challenging ones.
Solvent 1,4-Dioxane/Water (4:1)Good solubility for both organic and inorganic reagents.
Temperature 80-120 °CDependent on the reactivity of the aryl halide.
Equivalents 1.2 equiv of boronic acidA slight excess ensures complete consumption of the halide.

Application in Redox-Responsive Polymers

The nitro group on this compound can be chemically reduced to an amine group (-NH₂). This transformation can be triggered by specific chemical or electrochemical stimuli, forming the basis for redox-responsive materials.[3] Such polymers can undergo changes in solubility, conformation, or release encapsulated cargo in response to a reductive environment, which is characteristic of certain biological milieus like tumor tissues.[8]

Synthetic Strategy

A common approach is to first copolymerize a monomer derived from this compound with other monomers to create a functional polymer. For instance, the boronic acid can be protected and the molecule functionalized with a polymerizable group (e.g., a vinyl or acryloyl group). After polymerization, the nitro groups along the polymer backbone can be reduced.

Redox_Polymer_Synthesis start 4-tert-Butyl-3-nitrophenyl boronic acid step1 Functionalization (e.g., add vinyl group) start->step1 monomer Vinyl-functionalized Nitro-monomer step1->monomer step2 Polymerization monomer->step2 nitro_polymer Nitro-functionalized Polymer step2->nitro_polymer step3 Reduction (e.g., Na₂S₂O₄) nitro_polymer->step3 amino_polymer Amino-functionalized (Redox-Responsive) Polymer step3->amino_polymer

Figure 2: General workflow for synthesizing a redox-responsive polymer.

Protocol: Reduction of Nitro Groups in a Polymer Backbone

This protocol describes a general method for the chemical reduction of nitro groups to amines within a polymer chain using sodium dithionite.

Materials:

  • Nitro-functionalized polymer (1.0 equiv)

  • Sodium dithionite (Na₂S₂O₄) (5-10 equiv)

  • Solvent system (e.g., THF/water or DMF/water)

  • Buffer (e.g., phosphate or bicarbonate buffer, to maintain pH ~8-9)

Procedure:

  • Dissolution: Dissolve the nitro-functionalized polymer in the organic solvent component of the solvent system.

  • Reagent Preparation: In a separate flask, dissolve sodium dithionite and the buffer in water.

  • Reaction: Add the aqueous solution of sodium dithionite to the polymer solution under an inert atmosphere.

  • Stirring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reduction can be monitored by UV-Vis spectroscopy (disappearance of the absorbance characteristic of the nitro group).

  • Workup: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

  • Purification: The precipitated polymer can be further purified by redissolving and reprecipitating, or by dialysis against deionized water to remove residual salts.

  • Drying: Dry the resulting amino-functionalized polymer under vacuum.

Application in Organic Light-Emitting Diode (OLED) Materials

While direct use of this compound in an OLED device is unlikely, it is a valuable intermediate for synthesizing host or emissive materials.[1] The bulky tert-butyl group can enhance the amorphous nature of thin films and prevent π-π stacking, which often leads to fluorescence quenching. The electron-withdrawing nitro group can be used to tune the HOMO/LUMO energy levels of the final material, which is critical for efficient charge injection and transport in an OLED device.

The typical strategy involves using this compound in a Suzuki-Miyaura coupling reaction to build a larger, conjugated molecule that forms the core of the OLED material. The nitro group might be retained to create an electron-transporting material or converted to other functional groups to further tune the material's properties.

Conclusion

This compound is a highly functionalized building block with significant potential in materials science. Its participation in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the rational design of complex molecular architectures. The presence of a redox-active nitro group and a sterically demanding tert-butyl group provides chemists with the tools to precisely tune the electronic, responsive, and morphological properties of advanced materials. The protocols and principles outlined in this guide are intended to facilitate the exploration of this versatile reagent in the development of next-generation polymers, sensors, and organic electronics.

References

  • Chem-Impex. (n.d.). 4-tert-Butylphenylboronic acid.
  • MOLBASE. (n.d.). This compound|871329-54-3.
  • ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.
  • Moreno-Borrallo, A., et al. (n.d.).
  • Blot, A. (n.d.). Acheter 4-TERT-BUTYL-3-NITROBENZENEBORONIC ACID (CAS 871329-54-3).
  • BLDpharm. (n.d.). 871329-54-3|(4-(tert-Butyl)-3-nitrophenyl)boronic acid.
  • Moreno-Borrallo, A., et al. (n.d.).
  • PubMed. (n.d.). Redox-Responsive Polymer with Self-Immolative Linkers for the Release of Payloads.
  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
  • Hatton, F. (2016, March 7). Focus on: Redox-Responsive Polymers. RSC Blogs.
  • Key Organics. (n.d.). This compound.
  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling Reactions Using tBuXPhos Pd G3.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ChemicalBook. (2025, July 24). 4-tert-Butylphenylboronic acid | 123324-71-0.
  • Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Huang, Z., et al. (n.d.). Effects of 3-nitrophenylboronic acid and 4-butylphenylboronic acid....
  • Ambeed. (n.d.). 4-tert-Butylphenylboronic acid | Benzene Compounds.
  • Sowers, M. A., et al. (2014, November 18). Redox-responsive branched-bottlebrush polymers for in vivo MRI and fluorescence imaging. MIT Open Access Articles.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenylboronic acid = 95.0 123324-71-0.
  • Google Patents. (n.d.). KR20150132438A - Metal complexes with polypodal ligands....
  • Google Patents. (n.d.). EP4600326A3 - Highly efficient oled devices with very short decay times.
  • BLDpharm. (n.d.). 80500-27-2|(4-Methyl-3-nitrophenyl)boronic acid.

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Application Notes and Protocols: Navigating the Challenges of C-N Coupling with 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance and Unique Challenges of a Hindered, Electron-Deficient Building Block

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. The resulting arylamine moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the most powerful methods for forging these bonds are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] These reactions offer broad substrate scope and functional group tolerance, revolutionizing the synthesis of complex molecules.[3]

This guide focuses on the specific challenges and strategic solutions for the C-N coupling of 4-tert-Butyl-3-nitrophenylboronic acid . This substrate presents a dual challenge for even the most robust catalytic systems:

  • Steric Hindrance: The bulky tert-butyl group at the ortho-position to the boronic acid sterically impedes the approach of the coupling partners to the catalytic center.

  • Electronic Deactivation: The strongly electron-withdrawing nitro group at the meta-position reduces the nucleophilicity of the arylboronic acid, potentially slowing down key steps in the catalytic cycle, such as transmetalation.

Successfully coupling this demanding substrate requires a nuanced understanding of the reaction mechanisms and a careful selection of catalysts, ligands, and conditions. This document serves as an in-depth technical guide, providing field-proven insights and detailed protocols to enable researchers to effectively utilize this valuable synthetic building block.

Mechanistic Considerations and Strategic Catalyst Selection

The choice between a copper- or palladium-catalyzed approach depends on several factors, including the nature of the amine coupling partner, functional group compatibility, and desired reaction conditions. Both pathways offer potential solutions to the challenges posed by this compound.

The Chan-Lam Coupling: A Mild, Copper-Catalyzed Approach

The Chan-Lam reaction facilitates the coupling of an arylboronic acid with an N-H containing compound, typically using a copper(II) salt like Cu(OAc)₂ as the catalyst and oxygen from the air as the terminal oxidant.[2][4] The reaction is often lauded for its operational simplicity and mild conditions, frequently proceeding at room temperature.[2]

The proposed catalytic cycle involves the formation of a copper(III) intermediate, from which reductive elimination forges the C-N bond.[2]

Chan_Lam_Cycle Cu(II) Cu(II) Cu-Amine [L-Cu(II)-NR¹R²]⁺ Cu(II)->Cu-Amine + HNR¹R² Cu-Aryl-Amine [Ar-Cu(II)-NR¹R²] Cu-Amine->Cu-Aryl-Amine + ArB(OH)₂ - B(OH)₃ Cu(III) [Ar-Cu(III)(L)-NR¹R²]⁺ Cu-Aryl-Amine->Cu(III) Disproportionation or Oxidation Cu(I) Cu(I)-L Cu(III)->Cu(I) Product Ar-NR¹R² Cu(III)->Product Reductive Elimination Cu(I)->Cu(II) Oxidation (O₂)

Figure 1: Simplified Catalytic Cycle for the Chan-Lam C-N Coupling.

For a sterically hindered substrate like this compound, the key is to facilitate the transmetalation and reductive elimination steps.

  • Ligand Choice: While some Chan-Lam reactions can proceed without a ligand, hindered substrates often benefit from the use of chelating ligands. Diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), or phenanthroline derivatives can accelerate the reaction by stabilizing the copper center and promoting the necessary oxidative state changes.[5] For coupling with imidazoles, which are themselves excellent ligands, external ligand addition may be less critical.[6][7]

  • Copper Source and Base: Copper(II) acetate is a common and effective catalyst. The choice of base is crucial; a non-coordinating organic base like pyridine or 2,6-lutidine is often employed to deprotonate the amine without interfering with the catalyst.[4]

  • Solvent: Dichloromethane (DCM) or methanol are frequently used solvents, offering good solubility for the various reaction components.

The electron-deficient nature of the boronic acid can be an advantage in Chan-Lam couplings, as some studies suggest that visible-light-mediated photoredox catalysis can significantly improve the coupling of such substrates.[8]

The Buchwald-Hartwig Amination: A Powerful Palladium-Catalyzed Method

The Buchwald-Hartwig amination is a highly versatile and powerful method for C-N bond formation, typically employing a palladium(0) catalyst, a phosphine ligand, and a base.[1][9] It is renowned for its broad scope, including the coupling of challenging, sterically hindered, and electron-poor substrates.[3][10]

The catalytic cycle involves oxidative addition of an aryl halide (or pseudohalide) to Pd(0), followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. When using boronic acids, the mechanism is often referred to as Suzuki-Miyaura C-N coupling, where a transmetalation step from the boronic acid to the palladium center occurs.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd [LₙPd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition Transmetalation [LₙPd(II)(Ar)(NR¹R²)] OxAdd->Transmetalation Amine Coordination & Deprotonation Transmetalation->Pd0 Reductive Elimination Product Ar-NR¹R² Transmetalation->Product ArX Ar-X Amine HNR¹R² Base Base

Figure 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Overcoming the steric and electronic hurdles of this compound in a Buchwald-Hartwig type reaction hinges almost entirely on the ligand.

  • Ligand is Key: The development of bulky, electron-rich biaryl phosphine ligands has been instrumental in expanding the scope of this reaction.[11] Ligands such as XPhos , RuPhos , or BrettPhos are designed to:

    • Promote the oxidative addition of the aryl electrophile (if used instead of the boronic acid).

    • Facilitate the crucial C-N reductive elimination step, which is often the rate-limiting step for hindered substrates. The steric bulk of the ligand creates a coordinatively unsaturated metal center that is primed for reductive elimination.[11]

  • Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladium-ligand complexes (precatalysts) are also highly effective and often provide more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12] For more sensitive substrates, milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with modern, highly active catalyst systems.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species.

Comparative Analysis of Potential Reaction Conditions

The following table summarizes potential starting conditions for the C-N coupling of challenging arylboronic acids, based on literature precedents for sterically hindered and electron-deficient substrates.

ParameterChan-Lam Coupling (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)Rationale & Causality
Catalyst Cu(OAc)₂ (10-20 mol%) or Cu(NO₃)₂ (10-20 mol%)Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Cu is less expensive and reactions are often milder. Pd offers higher turnover numbers and broader scope for difficult substrates.
Ligand TMEDA (10-20 mol%) or a Phenanthroline derivativeXPhos, RuPhos, or BrettPhos (4-10 mol%)Chan-Lam: Chelating diamines stabilize the Cu catalyst.[5] B-H: Bulky, electron-rich phosphines are essential to promote reductive elimination from the hindered intermediate.[11]
Base Pyridine or K₂CO₃ (2.0 equiv)NaOtBu or K₃PO₄ (1.5-2.0 equiv)Chan-Lam: Milder bases are often sufficient.[6] B-H: A strong base is needed to deprotonate the amine for coordination to Pd.[12]
Solvent Methanol or Dichloromethane (DCM)Toluene or 1,4-DioxaneSolvent choice depends on substrate solubility and compatibility with the catalytic system. Anhydrous conditions are critical for B-H.
Temperature Room Temperature to 60 °C80 °C to 110 °CChan-Lam couplings are often feasible at lower temperatures. Buchwald-Hartwig reactions may require heating to overcome activation barriers.
Atmosphere Air or OxygenInert (Argon or Nitrogen)The Chan-Lam cycle requires an oxidant (O₂). The Pd(0) catalyst in the Buchwald-Hartwig cycle is oxygen-sensitive.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the C-N coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine coupling partners.

Protocol 1: Chan-Lam Coupling with a Representative Amine

This protocol is adapted from methodologies successful for coupling hindered boronic acids with N-heterocycles.[5]

Materials:

  • This compound

  • Amine (e.g., Morpholine, Imidazole, or Aniline)

  • Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (anhydrous)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Cu(NO₃)₂·3H₂O (0.15 equiv) and TMEDA (0.15 equiv).

  • Evacuate and backfill the vial with an oxygen balloon (or leave open to the air if an oxygen line is unavailable).

  • Add anhydrous methanol to achieve a concentration of 0.2 M with respect to the boronic acid.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (boronic acid) indicates completion.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.

Protocol 2: Buchwald-Hartwig Amination with a Representative Amine

This protocol is based on established methods for coupling sterically and electronically challenging substrates using advanced phosphine ligands.[10]

Materials:

  • This compound

  • Amine (e.g., a primary or secondary aliphatic amine or aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium Phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the boronic acid.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Conclusion and Outlook

The C-N coupling of this compound, while challenging, is readily achievable through the rational application of modern catalytic methods. The steric bulk of the tert-butyl group and the deactivating effect of the nitro group necessitate the use of highly active and specialized catalytic systems. For the Chan-Lam coupling, the use of chelating diamine ligands under mild, aerobic conditions provides a cost-effective and operationally simple route. For broader substrate scope and potentially higher yields with particularly difficult amines, the Buchwald-Hartwig amination, empowered by bulky biaryl phosphine ligands like RuPhos, offers a powerful and reliable alternative. The protocols and strategic insights provided herein should serve as a valuable resource for researchers seeking to incorporate this versatile, yet demanding, building block into their synthetic programs.

References

  • Kozlowski, M. C., et al. (2009). A mild, efficient method utilizing a copper-diamine catalyst at room temperature is reported for the coupling of hindered imidazoles with unsubstituted, ortho-substituted, and bis-ortho-substituted boronic acids in good to excellent yields. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kobayashi, S., et al. (2015). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Balaraman, K., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega. [Link]

  • Request PDF. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • White Rose Research Online. (2021). Chan−Lam amination of secondary and tertiary benzylic boronic esters. [Link]

  • Organic Chemistry Portal. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]

  • Wang, F., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Scientific Reports. [Link]

  • Xue, L. P., et al. (2013). Two-dimensional copper-based metal–organic framework as a robust heterogeneous catalyst for the N-arylation of imidazole with arylboronic acids. Inorganic Chemistry Communications. [Link]

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • RojasLab. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ResearchGate. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

Sources

synthesis of biaryl compounds with 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 4-tert-Butyl-3-nitrophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Substituted Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural product synthesis.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction, prized for its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acids.[3][4] This application note provides a detailed guide to the use of This compound , a valuable building block for introducing a sterically hindered and electronically distinct phenyl moiety into target molecules.

The presence of the tert-butyl group provides significant steric bulk, which can be exploited to induce axial chirality or to probe steric tolerance in receptor-ligand binding. The ortho-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the resulting biaryl product and offers a versatile chemical handle for further synthetic transformations, such as reduction to an amine.

Mechanistic Considerations & Reagent Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing reaction conditions.

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > OTf > Br >> Cl.[5][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base.[6][7] The base converts the neutral boronic acid into a more nucleophilic borate species (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer.[5][8]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5]

Impact of Substituents on this compound:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent makes the boronic acid electron-deficient. This can sometimes slow down the transmetalation step compared to electron-rich boronic acids.[9][10] However, it also makes the resulting biaryl products valuable intermediates for further chemistry, such as reduction to an aniline for subsequent amide coupling or diazotization reactions.

  • tert-Butyl Group (-C(CH₃)₃): The bulky tert-butyl group ortho to the boronic acid moiety introduces significant steric hindrance. This necessitates the careful selection of a palladium catalyst and ligand system that can accommodate bulky coupling partners to avoid low yields. Buchwald-type phosphine ligands are often effective in these cases.[11]

Experimental Design: Key Parameter Optimization

A successful Suzuki-Miyaura coupling relies on the judicious selection of several key parameters.

a. Palladium Catalyst and Ligand

The choice of catalyst is paramount. While Pd(PPh₃)₄ can be effective for simple couplings, sterically hindered or electronically challenging substrates like this compound often require more sophisticated systems.[12]

  • Pre-catalysts: Air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used and are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition and reductive elimination steps, especially with challenging substrates. Ligands like SPhos, XPhos, or RuPhos often provide excellent results by stabilizing the palladium center and facilitating the reaction cycle.[11]

b. Base Selection

The base plays a critical role in activating the boronic acid for transmetalation.[5][8]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, effective, and economical choices, often used in aqueous solutions. Cesium carbonate is more soluble and basic, often leading to higher yields.

  • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.[13]

  • Fluorides (KF, CsF): Can be used under nearly anhydrous conditions and are useful when base-labile functional groups are present.[7][14]

c. Solvent System

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are common choices.

  • Biphasic Systems: A mixture of an organic solvent (like Toluene or Dioxane) with water is frequently employed to dissolve both the organic substrates and the inorganic base.[12][15][16]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst like SPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane and Water, degassed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere supply (Nitrogen or Argon)

Workflow Diagram:

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation Reagents Weigh Reagents: - Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - Base (2.0-3.0 eq) - Catalyst (1-5 mol%) Vessel Add to dry Schlenk flask Reagents->Vessel Inert Evacuate & backfill with N₂/Ar (3x) Vessel->Inert Solvent Add degassed solvent/water Inert->Solvent Heat Heat with stirring (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench (H₂O/brine) Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry (Na₂SO₄/MgSO₄) Extract->Dry Purify Concentrate & purify (Chromatography) Dry->Purify Product Final Biaryl Product Purify->Product

Sources

Application Notes and Protocols: 4-tert-Butyl-3-nitrophenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone for the assembly of complex molecules. Among the myriad of tools available to chemists, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method.[1] Central to this transformation is the use of organoboron reagents, with arylboronic acids being a widely utilized class. This document provides a detailed guide to the application of 4-tert-Butyl-3-nitrophenylboronic acid , a valuable building block whose unique substitution pattern offers significant opportunities in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The presence of the bulky tert-butyl group can enhance solubility and stability, while the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, providing a handle for further functionalization.[3] This combination makes this compound an attractive starting material for the synthesis of highly substituted biaryl systems. This guide will delve into the properties, applications, and detailed protocols for utilizing this reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Compound Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₄BNO₄N/A
Molecular Weight 223.03 g/mol N/A
Appearance Off-white to yellow solid[4]
Melting Point 191-196 °C[4][5]
Solubility Soluble in many organic solvents such as THF, Dioxane, and DMF.N/A
CAS Number 123324-71-0[4][6]
Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, laboratory coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[1][10] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][11]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[1][12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl pd2_biaryl->pd0 Regenerates Catalyst reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[14][15]

  • Ligand (if using a simple palladium source like Pd(OAc)₂, e.g., PPh₃ or a more specialized ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)[16]

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).[14]

    • Add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄).[14]

    • The flask is sealed with a septum and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.[10]

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). The total volume should be sufficient to ensure adequate stirring (e.g., 10 mL for a 1 mmol scale reaction).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[10]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 10 mL).[14]

    • Combine the organic layers and wash with brine (20 mL).[17]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14][18]

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[18][19]

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental protocol.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 90°C, 12h) solvent->reaction monitoring 5. Monitor Progress (TLC/GC-MS) reaction->monitoring workup 6. Aqueous Work-up (Extraction) monitoring->workup If reaction is complete purification 7. Purification (Column Chromatography) workup->purification characterization 8. Characterization (NMR, MS) purification->characterization product Pure Biaryl Product characterization->product

Caption: A step-by-step workflow for the synthesis of biaryls.

Further Synthetic Transformations

The nitro group on the biaryl product synthesized using this compound serves as a versatile functional handle for further transformations. A common and highly useful subsequent reaction is the reduction of the nitro group to an amine.

Reduction of the Nitro Group

The resulting amino group can then be used in a variety of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions. A standard procedure for the reduction of an aromatic nitro group is the use of tin(II) chloride in an acidic medium.

Protocol for Nitro Group Reduction
  • Reaction Setup:

    • Dissolve the synthesized nitro-biaryl compound (1.0 mmol) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) to the solution.

    • Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

  • Reaction and Work-up:

    • After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Purification:

    • The crude amine can be purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. The presence of the nitro group provides a strategic point for further functionalization, significantly expanding the synthetic utility of this reagent. The protocols and guidelines presented in this document are intended to provide researchers, scientists, and drug development professionals with a solid foundation for successfully employing this compound in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Thomas, S. P. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]

  • ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • The Journal of Organic Chemistry. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. [Link]

  • PubMed Central. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

  • Organic Chemistry Portal. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Enantioselective Construction of All-carbon Quaternary Stereocenters by an Organocatalytic Diels. [Link]

  • PubChem. (n.d.). 4-tert-Butylphenylboronic acid. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Catalysts. (2021). Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • GM Chemical. (n.d.). 4-tert-Butylphenylboronic acid CAS 123324-71-0. [Link]

  • MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

Sources

Application Note: A Detailed Protocol for the Suzuki-Miyaura Arylation of Aryl Halides with 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sterically Hindered and Electron-Deficient Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific reagent, 4-tert-butyl-3-nitrophenylboronic acid, provides a unique building block for introducing a sterically hindered and electronically-defined phenyl ring. The bulky tert-butyl group can induce axial chirality in the resulting biaryl product, while the electron-withdrawing nitro group offers a handle for further chemical transformations, such as reduction to an amine, enabling subsequent derivatization.

This application note provides a comprehensive, field-tested protocol for the arylation of aryl halides using this compound. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind key experimental choices, offering a robust framework for optimization and troubleshooting.

The Scientific Rationale: A Mechanistic Deep Dive

A successful Suzuki-Miyaura coupling hinges on the delicate interplay between the catalyst, base, solvent, and substrates. Understanding the role of each component is critical for achieving high yields and purity, especially with a challenging substrate like this compound.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd2_complex oxidative_addition Oxidative Addition biaryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation Transmetalation borate Ar²-B(OH)₃⁻ (Activated Boronate) boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->borate Activation base Base (e.g., K₂CO₃) product Ar¹-Ar² (Biaryl Product) reductive_elimination Reductive Elimination aryl_halide Ar¹-X (Aryl Halide)

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices
  • The Boronic Acid Substrate: this compound is electron-deficient due to the nitro group. This electronic property increases the propensity for a common side reaction known as protodeborylation , where the C-B bond is cleaved by a proton source (like water) under basic conditions, forming nitrobenzene instead of the desired biaryl.[6] To mitigate this, the reaction should be run under carefully controlled conditions, and the use of more stable boronate esters (e.g., pinacol esters) can be considered for particularly challenging couplings.[4][6]

  • The Palladium Catalyst: The reaction is initiated by a Pd(0) species. While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is often more convenient and reliable to generate the active catalyst in situ from a stable Pd(II) precursor such as Palladium(II) acetate (Pd(OAc)₂).[7] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.[8]

  • The Role of the Base: The base is arguably one of the most critical components. It does not merely act as a scavenger for the acid generated. Its primary role is to activate the boronic acid by forming a more nucleophilic borate anion ([Ar-B(OH)₃]⁻).[9][10] This "ate" complex is far more reactive in the transmetalation step than the neutral boronic acid.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can significantly influence the reaction rate and the extent of side reactions like protodeborylation.[6][11]

  • The Aryl Halide: The reactivity of the aryl halide coupling partner is directly related to the strength of the carbon-halogen bond. The typical order of reactivity is I > Br > OTf >> Cl.[2][5] While aryl chlorides are economically attractive, they often require more active (and expensive) catalyst systems to achieve efficient oxidative addition. For reliability, aryl bromides represent a good balance of reactivity and availability.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials & Equipment
  • Reagents:

    • This compound

    • Aryl halide (e.g., 4-Bromoanisole)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable ligand

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Deionized Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or Schlenk tube

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas line (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification a Combine aryl halide, boronic acid, base, and Pd(OAc)₂ in flask b Seal flask and purge with inert gas (e.g., Argon) for 15-20 min a->b c Add degassed solvents (Dioxane/Water) via syringe b->c d Heat mixture to 80-100 °C with vigorous stirring c->d e Monitor progress by TLC or GC-MS (4-12 h) d->e f Cool to room temperature and dilute with water e->f g Extract with Ethyl Acetate (3x) f->g h Combine organic layers, wash with brine g->h i Dry over Na₂SO₄, filter, and concentrate h->i j Purify crude product via silica gel column chromatography i->j

Figure 2: Step-by-step experimental workflow for the arylation reaction.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is crucial to prevent oxidation of the catalytically active Pd(0) species.

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water (total volume ~6 mL). Degas this solvent mixture by bubbling the inert gas through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation & Expected Results

The following table outlines the reagent quantities and expected outcome for a model reaction between 4-bromoanisole and this compound.

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
4-Bromoanisole187.041871.01.0
This compound223.042681.21.2
Palladium(II) acetate (Pd(OAc)₂)224.504.50.020.02
Triphenylphosphine (PPh₃)262.2921.00.080.08
Potassium Carbonate (K₂CO₃)138.212762.02.0
Reaction Conditions
Solvent
1,4-Dioxane / Water (5:1)-~6 mL--
Temperature -90 °C--
Time -4 - 12 h--
Expected Yield ---75 - 90%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (oxidized). 2. Insufficiently anhydrous/degassed solvents. 3. Poor quality reagents.1. Ensure the reaction is set up under a robust inert atmosphere. 2. Use freshly degassed, anhydrous solvents. 3. Consider using a more active pre-catalyst system.
Significant Protodeborylation 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Base is too strong or concentrated.1. Lower the reaction temperature to 70-80 °C and monitor closely. 2. Use a milder base like K₃PO₄.[12] 3. Convert the boronic acid to its more stable pinacol or MIDA ester derivative before coupling.[5][6]
Reaction Stalls / Incomplete 1. Catalyst has decomposed. 2. Insufficient base. 3. Aryl halide is unreactive (e.g., a chloride).1. Add a fresh portion of catalyst. 2. Screen different ligands (e.g., Buchwald-type biaryl phosphines). 3. For aryl chlorides, a stronger base (e.g., K₃PO₄) and a more active catalyst system are typically required.[8]

References

  • Al-Amin, M., & El-Sepelgy, O. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Kar, A., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. [Link]

  • Li, G., et al. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PubMed Central. [Link]

  • Sahoo, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. [Link]

  • Li, G., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]

  • Yamada, K., et al. (n.d.). Robust Palladium-Catalyzed Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides with Tetraarylborates and Its Application to Synthesis of π-Extended Dibenzothiophenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common strategies used for the synthesis of biaryls. ResearchGate. [Link]

  • Lenormand, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Biaryls. Thieme. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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The Strategic Role of 4-tert-Butyl-3-nitrophenylboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Next-Generation OLEDs with Precision Building Blocks

The relentless advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design and synthesis of novel organic semiconductor materials. The performance of an OLED device—defined by its efficiency, color purity, and operational lifetime—is dictated by the electronic and photophysical properties of the materials constituting its emissive and charge-transport layers.[1] A key synthetic strategy for constructing the complex π-conjugated systems at the heart of these materials is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This powerful palladium-catalyzed carbon-carbon bond formation reaction offers a versatile and highly efficient means to assemble intricate molecular architectures from smaller, functionalized building blocks.[2][3][4]

Within the vast toolkit of Suzuki-Miyaura coupling reagents, substituted phenylboronic acids play a pivotal role as versatile coupling partners.[2] This guide focuses on the strategic application of a specialized building block, 4-tert-Butyl-3-nitrophenylboronic acid , in the synthesis of high-performance OLED materials. The unique substitution pattern of this molecule—featuring a bulky tert-butyl group and a strongly electron-withdrawing nitro group—provides a powerful handle for tuning the optoelectronic properties of target OLED materials.

The Molecular Advantage: Unpacking the Role of Substituents

The judicious choice of substituents on the phenylboronic acid ring is a critical aspect of rational OLED material design. The tert-butyl and nitro groups in this compound each impart distinct and advantageous characteristics to the resulting OLED materials.

  • The tert-Butyl Group: Enhancing Solubility and Morphological Stability

    The bulky tert-butyl group is a common motif in high-performance OLED materials.[5] Its primary function is to introduce steric hindrance, which disrupts intermolecular π-π stacking in the solid state. This has several beneficial consequences:

    • Improved Solubility: The steric bulk of the tert-butyl group enhances the solubility of the resulting OLED materials in common organic solvents, facilitating their purification and processing, particularly for solution-processed devices.

    • Reduced Concentration Quenching: By preventing close packing of molecules, the tert-butyl group minimizes aggregation-caused quenching of excitons, leading to higher photoluminescence quantum yields (PLQY) in the solid state.

    • Enhanced Morphological Stability: The amorphous nature imparted by the tert-butyl group contributes to higher glass transition temperatures (Tg) and improved morphological stability of the thin films in an OLED device, which is crucial for long operational lifetimes.

  • The Nitro Group: A Powerful Tool for Electronic Tuning

    The nitro group is a potent electron-withdrawing group (EWG) that significantly influences the electronic properties of the aromatic ring to which it is attached.[6] Its incorporation into OLED materials via this compound offers several advantages:

    • Lowering LUMO Energy Levels: The strong electron-withdrawing nature of the nitro group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting molecule.[7] This is a key strategy for designing efficient electron-transport materials (ETMs) , as a lower LUMO level facilitates electron injection from the cathode and improves electron mobility.[7]

    • Tuning Emission Color: In emissive materials, the presence of strong EWGs like the nitro group can induce a significant intramolecular charge transfer (ICT) character in the excited state. This can lead to a red-shift in the emission spectrum, providing a pathway to tune the color of the emitted light.

    • Facilitating Thermally Activated Delayed Fluorescence (TADF): The spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO, often enhanced by the presence of strong donor and acceptor moieties, is a key design principle for TADF emitters. The electron-deficient nature of the 4-tert-butyl-3-nitrophenyl moiety makes it a promising acceptor unit in the design of novel TADF materials.

Synthetic Pathways: The Suzuki-Miyaura Coupling in Action

The primary application of this compound in OLED material synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This reaction enables the formation of a C-C bond between the nitrophenyl unit and a variety of aromatic and heteroaromatic halides or triflates, which form the core structures of many OLED materials.

Application Note 1: Synthesis of a Bipolar Host Material for Phosphorescent OLEDs

Objective: To synthesize a bipolar host material incorporating the 4-tert-butyl-3-nitrophenyl moiety as an electron-accepting unit and a carbazole-based moiety as a hole-donating unit.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound This compound Bipolar Host Material Bipolar Host Material This compound->Bipolar Host Material + 3-Bromo-9-phenyl-9H-carbazole 3-Bromo-9-phenyl-9H-carbazole 3-Bromo-9-phenyl-9H-carbazole->Bipolar Host Material Pd Catalyst, Base

Figure 1: General reaction scheme for the synthesis of a bipolar host material.

Protocol: Suzuki-Miyaura Coupling of this compound with 3-Bromo-9-phenyl-9H-carbazole

Materials:

ReagentMolar Equiv.
3-Bromo-9-phenyl-9H-carbazole1.0
This compound1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.03
K₂CO₃ (Potassium Carbonate)2.0
Toluene-
Ethanol-
Water-

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of inert gas.

  • Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired bipolar host material.

Expected Outcome and Rationale:

The resulting molecule is designed to possess bipolar charge transport properties. The carbazole moiety serves as the hole-transporting (donor) unit, while the electron-deficient 4-tert-butyl-3-nitrophenyl group acts as the electron-transporting (acceptor) unit. This bipolar nature is highly desirable for host materials in phosphorescent OLEDs (PhOLEDs) as it promotes a balanced charge injection and transport within the emissive layer, leading to a wider recombination zone and improved device efficiency and lifetime.

Application Note 2: Synthesis of an Electron Transport Material (ETM)

Objective: To synthesize a novel electron transport material by coupling this compound with a suitable aromatic core, such as a dibenzothiophene derivative.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound This compound Dibenzothiophene-based ETM Dibenzothiophene-based ETM This compound->Dibenzothiophene-based ETM + 2,8-Dibromodibenzothiophene 2,8-Dibromodibenzothiophene 2,8-Dibromodibenzothiophene->Dibenzothiophene-based ETM Pd Catalyst, Base experimental_workflow cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Weigh Reactants: Aryl Halide, Boronic Acid, Base prep2 Charge Schlenk Flask prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 react1 Add Catalyst & Ligand (under inert atmosphere) prep3->react1 react2 Add Degassed Solvents react1->react2 react3 Heat & Stir (e.g., 80-120 °C, 12-24h) react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to RT & Dilute react4->workup1 Reaction Complete workgeo2 Liquid-Liquid Extraction workup1->workgeo2 workup3 Dry Organic Layer workgeo2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column Chromatography or Recrystallization workup4->purify analysis1 NMR Spectroscopy (¹H, ¹³C) purify->analysis1 analysis2 Mass Spectrometry purify->analysis2 analysis3 Photophysical Analysis (UV-Vis, PL) purify->analysis3

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 4-tert-Butyl-3-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this sterically hindered and electronically deactivated substrate.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction yield is very low, or I'm observing no product formation. What are the most likely causes and how can I improve the conversion?

A1: Low or no conversion when using this compound is a common challenge stemming from a combination of steric and electronic factors. The bulky tert-butyl group and the adjacent electron-withdrawing nitro group hinder the key steps of the Suzuki catalytic cycle. Here is a breakdown of the primary bottlenecks and how to overcome them:

1. Inefficient Catalyst System: The most critical factor for a successful reaction with a hindered substrate is the choice of palladium catalyst and, more importantly, the ancillary ligand. Standard phosphine ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to facilitate the difficult oxidative addition and reductive elimination steps.[1]

  • Causality: The large tert-butyl group creates a crowded environment around the boronic acid. A bulky ligand on the palladium center is required to promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species. This active catalyst is necessary to undergo oxidative addition with the coupling partner and, crucially, to facilitate the final C-C bond-forming reductive elimination step, which can be the rate-limiting step for sterically demanding substrates.[2][3][4]

  • Solution: Employ modern, bulky, and electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[5][6] These ligands stabilize the palladium center while promoting the necessary catalytic steps.

Recommended Catalyst Systems for Hindered Substrates

Ligand Type Examples Palladium Source Typical Loading (%) Rationale
Biarylphosphines SPhos, XPhos, RuPhos Pd(OAc)₂, Pd₂(dba)₃ 1-5 mol% Pd, 1.1-2x Ligand Excellent for sterically demanding and electron-poor substrates; promotes fast reductive elimination.[3]
Dialkylphosphines P(t-Bu)₃, PCy₃ Pd(OAc)₂, Pd₂(dba)₃ 1-3 mol% Pd, 1.1-2x Ligand Highly electron-donating, effective for unreactive coupling partners like aryl chlorides.[7]
N-Heterocyclic Carbenes IPr, IMes (IPr)PdCl₂, PEPPSI-IPr 1-3 mol% Strong σ-donors that form robust catalysts, resistant to degradation at high temperatures.[4][8]

| Pre-formed Catalysts | SPhos-G3/G4, XPhos-G3/G4| N/A (precatalyst) | 1-5 mol% | Air-stable and reliable for generating the active Pd(0) species, improving reproducibility.[9] |

2. Suboptimal Base Selection: The base plays a crucial role beyond being a simple acid scavenger. It activates the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[8][10][11]

  • Causality: For a hindered and electron-deficient boronic acid, the equilibrium to form the active boronate species can be unfavorable. A weak base may not be sufficient to drive this activation, stalling the catalytic cycle.

  • Solution: Use a moderately strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for challenging couplings. They are strong enough to form the boronate without causing significant side reactions.

3. Poor Solvent Choice & Reaction Conditions: The reaction medium must solubilize all components and be compatible with the catalytic system.

  • Causality: Inadequate solubility of any reactant can lead to a sluggish or failed reaction. Furthermore, the presence of oxygen or excess water can lead to catalyst deactivation and unwanted side reactions like protodeboronation.

  • Solution:

    • Solvents: Anhydrous, degassed aprotic polar solvents are preferred. Toluene, 1,4-dioxane, or THF are excellent starting points.[4][12] Often, a biphasic system with a small amount of degassed water (e.g., Toluene/H₂O 10:1) can accelerate the reaction by helping to dissolve the inorganic base and facilitate boronate formation.[3]

    • Temperature: These reactions often require elevated temperatures to overcome the high activation energy barriers. A starting temperature of 80-110 °C is recommended.[9]

    • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands.[13][14]

Q2: I'm observing a significant amount of a side product corresponding to the homocoupling of my boronic acid. How can I minimize this?

A2: The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction, often driven by the presence of oxygen.

  • Causality: Palladium catalysts can mediate the oxidative homocoupling of boronic acids in the presence of an oxidant, most commonly O₂. Another pathway involves protodeboronation (cleavage of the C-B bond by a proton source) to form the corresponding arene, which can then participate in other side reactions.

  • Solution:

    • Rigorous Degassing: The single most important step is to thoroughly degas all solvents and the reaction vessel. Use a freeze-pump-thaw technique (at least 3 cycles) for the solvent or bubble argon/nitrogen through it for at least 30 minutes.[13][14] Ensure the reaction is maintained under a positive pressure of inert gas.

    • Use High-Purity Reagents: Ensure the this compound is pure. Boronic acids can slowly degrade over time to form boroxines (cyclic anhydrides), which can have different reactivity.

    • Modify the Base: In some cases, a milder base like potassium fluoride (KF) can suppress homocoupling, although this may come at the cost of a slower reaction rate for the desired coupling.[8][13]

    • Slow Addition: If practical, slowly adding the boronic acid solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Experimental Workflow & Diagrams

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction. For a hindered substrate like this compound, the Reductive Elimination step is often rate-limiting and requires a bulky, electron-rich ligand to proceed efficiently.

Suzuki_Cycle cluster_reactants Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_complex L₂Pd(II)(Ar¹)X Pd0->PdII_complex Ar¹-X Transmetalation Transmetalation PdII_diaryl L₂Pd(II)(Ar¹)(Ar²) PdII_complex->PdII_diaryl [Ar²B(OH)₃]⁻ PdII_diaryl->Pd0 RedElim Reductive Elimination (Often Rate-Limiting) Product Ar¹-Ar² (Product) RedElim->Product Reactants Ar¹-X + Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ Reactants->Boronate Base, H₂O Base_Activation Base Activation

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Flowchart for Low Yield

If you are experiencing poor results, follow this logical progression to diagnose the issue.

Caption: A step-by-step flowchart for troubleshooting low-yield reactions.

General Protocol for Condition Screening

This protocol provides a robust starting point for optimizing the coupling of this compound with an aryl halide (Ar-X).

  • Preparation (Inert Atmosphere):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., SPhos G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Seal the vial with a septum, and cycle between vacuum and argon/nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add this compound (1.2 equiv).

    • Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction:

    • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the consumption of the limiting reagent (typically the aryl halide).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel to isolate the desired biphenyl product.

References

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.[Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.[Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed.[Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.[Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]

  • Suzuki cross-coupling reaction. YouTube.[Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health (NIH).[Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]

Sources

Technical Support Center: 4-tert-Butyl-3-nitrophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-tert-Butyl-3-nitrophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in cross-coupling reactions. Here, we will delve into the common challenges and side reactions encountered during its use, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The unique structure of this compound, with its bulky tert-butyl group and electron-withdrawing nitro group, presents specific challenges in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding the interplay of these steric and electronic factors is crucial for optimizing reaction conditions and mitigating unwanted side reactions.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed analysis of the most prevalent side reactions, their underlying causes, and actionable strategies for overcoming them.

Issue 1: Protodeboronation - The Unwanted Proton Swap

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Significant formation of 1-tert-butyl-2-nitrobenzene as a byproduct, detectable by GC-MS or LC-MS.

Root Cause Analysis: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[2] This side reaction is particularly pronounced for electron-deficient arylboronic acids, such as those containing a nitro group, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][3] The electron-withdrawing nature of the nitro group makes the ipso-carbon more susceptible to protonation.

Several factors can accelerate protodeboronation:

  • Base: Strong bases and the presence of water (a proton source) are major contributors.[2]

  • Temperature: Higher reaction temperatures can increase the rate of this undesired reaction.[2]

  • Reaction Time: Prolonged reaction times provide more opportunity for protodeboronation to occur.[2]

  • Catalyst: Certain palladium-phosphine complexes can inadvertently catalyze the protodeboronation pathway.[2]

Mitigation Strategies:

StrategyRationale
1. Optimize the Base Switch to weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ to minimize base-catalyzed protodeboronation.[2][4]
2. Lower Reaction Temperature Conduct the reaction at the lowest effective temperature (e.g., room temperature to 60 °C) to slow down the rate of protodeboronation relative to the cross-coupling.[2]
3. Use Anhydrous Conditions Meticulously dry all solvents and reagents to minimize the primary proton source.
4. Employ Boronic Acid Surrogates Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and suppressing side reactions.[2][5]
5. Choose the Right Catalyst Utilize highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), to accelerate the desired cross-coupling, making it outcompete protodeboronation.[1][4]

Experimental Protocol: Minimizing Protodeboronation with a MIDA Boronate

This protocol illustrates the use of a more stable N-methyliminodiacetic acid (MIDA) ester of this compound.

Materials:

  • This compound MIDA ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)[2]

  • Base (e.g., K₃PO₄, 3.0 equiv)[2]

  • Solvent (e.g., degassed 10:1 THF/Water)[2]

Procedure:

  • In a reaction vessel, combine the aryl halide, MIDA boronate, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture, followed by the palladium pre-catalyst.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup.

  • Purify the crude product via column chromatography.

// Nodes start [label="Low Yield &\nProtodeboronation", fillcolor="#EA4335"]; strategy1 [label="Optimize Base\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4"]; strategy2 [label="Lower Temperature\n(e.g., RT - 60°C)", fillcolor="#4285F4"]; strategy3 [label="Use Anhydrous\nConditions", fillcolor="#4285F4"]; strategy4 [label="Use Stable Boronate\n(e.g., MIDA ester)", fillcolor="#4285F4"]; strategy5 [label="Optimize Catalyst\n(e.g., Buchwald Ligands)", fillcolor="#4285F4"]; outcome [label="Improved Yield of\nDesired Product", fillcolor="#34A853"];

// Edges start -> strategy1 [label="Weaker Base"]; start -> strategy2 [label="Kinetics"]; start -> strategy3 [label="Proton Source"]; start -> strategy4 [label="Stability"]; start -> strategy5 [label="Reaction Rate"];

strategy1 -> outcome; strategy2 -> outcome; strategy3 -> outcome; strategy4 -> outcome; strategy5 -> outcome; } caption { label = "Troubleshooting workflow for protodeboronation."; fontsize = 10; fontname = "Arial"; }

Issue 2: Homocoupling - Dimerization of the Boronic Acid

Symptoms:

  • Formation of 4,4'-di-tert-butyl-3,3'-dinitrobiphenyl as a significant byproduct.

  • This is often more prevalent when using Pd(II) precatalysts.

Root Cause Analysis: Homocoupling is the palladium-mediated reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of Pd(II) species and an oxidant, such as oxygen.[6] If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete, the remaining Pd(II) can facilitate this undesired dimerization.[6][7]

Mitigation Strategies:

StrategyRationale
1. Thorough Degassing Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.[4]
2. Use a Pd(0) Catalyst Source Employ a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step, thereby minimizing the presence of Pd(II) species that can lead to homocoupling.[2]
3. Add a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of the homocoupled dimer by minimizing the concentration of free Pd(II).[8]
4. Control Reaction Stoichiometry Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may increase the likelihood of homocoupling.

// Nodes boronic_acid [label="2 x Ar-B(OH)₂", fillcolor="#FBBC05"]; pd_II [label="Pd(II) Species", fillcolor="#EA4335"]; oxidant [label="Oxidant (e.g., O₂)", fillcolor="#EA4335"]; homocoupling_product [label="Ar-Ar\n(Homocoupled Dimer)", fillcolor="#F1F3F4"]; pd_0 [label="Pd(0)", fillcolor="#34A853"];

// Edges boronic_acid -> homocoupling_product; pd_II -> homocoupling_product [label="Mediates"]; oxidant -> pd_II [label="Promotes"]; homocoupling_product -> pd_0 [label="Reduces Pd(II)"]; } caption { label = "Simplified schematic of the homocoupling side reaction."; fontsize = 10; fontname = "Arial"; }

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or failing to go to completion?

A1: The combination of the bulky tert-butyl group and the electron-withdrawing nitro group can significantly slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] The steric hindrance from the tert-butyl group can impede the approach of the boronic acid to the palladium center, while the nitro group reduces the nucleophilicity of the aryl ring. To overcome this, consider the following:

  • Use a more active catalyst system: Bulky, electron-rich ligands like SPhos or XPhos can accelerate the catalytic cycle.[1][9]

  • Increase the temperature: A modest increase in temperature may be necessary to drive the reaction to completion, but be mindful of increasing the rate of protodeboronation.[4]

  • Choice of base: A stronger base may be required to facilitate the formation of the boronate species, which is more active in transmetalation. However, this must be balanced with the risk of protodeboronation.[10][11]

Q2: I'm observing inconsistent results between different batches of this compound. What could be the cause?

A2: Boronic acids, particularly those with electron-withdrawing groups, can be prone to degradation over time, often forming boroxines (cyclic anhydrides) upon dehydration. This can affect the reagent's reactivity. It is recommended to:

  • Use freshly purchased or purified boronic acid.

  • Store the reagent in a cool, dry, and dark place.

  • For maximum consistency, consider converting the boronic acid to a more stable MIDA ester for long-term storage and use.[2]

Q3: Can the nitro group itself participate in any side reactions?

A3: While less common under standard Suzuki-Miyaura conditions, the nitro group is a reducible functional group. In the presence of certain reducing agents or under specific catalytic conditions (which are generally avoided in standard cross-coupling), the nitro group could potentially be reduced. However, the primary side reactions of concern for this specific boronic acid are protodeboronation and homocoupling. Recent research has also explored using the nitro group itself as a leaving group in cross-coupling, but this requires very specific catalytic systems not typically used for standard Suzuki reactions.[12]

Q4: Does the tert-butyl group cause any other issues besides steric hindrance?

A4: The primary influence of the tert-butyl group in this context is its steric bulk, which hinders the transmetalation step.[13] Its electron-donating inductive effect is generally outweighed by the strong electron-withdrawing effect of the nitro group. The tert-butyl group itself is generally very stable and unreactive under typical cross-coupling conditions.[14]

References

  • Al-Amin, M., & Suzuki, A. (2011). Cross-coupling reactions of organoboron compounds. In Boronic Acids (pp. 3-87). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Burke, S. D., & Gillick, T. G. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(22), 6952–6953. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13147–13156. Available at: [Link]

  • D'Rozario, R., & Fallis, A. G. (2007). The Suzuki–Miyaura cross-coupling reaction: a review of recent developments. Current Organic Synthesis, 4(3), 255-282.
  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(19), 5074–5077. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction.
  • Matos, K., & Soderquist, J. A. (1998). A convenient preparation of pinacolborane. The Journal of Organic Chemistry, 63(3), 461-465.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient ligandless palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365–1378. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

troubleshooting guide for 4-tert-Butyl-3-nitrophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-tert-Butyl-3-nitrophenylboronic acid Couplings

A Senior Application Scientist's Guide to Navigating Steric and Electronic Challenges

Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electronically deactivated substrate. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively.

Meet the Molecule: Understanding the Inherent Challenges

This compound is a valuable building block, but its structure presents a dual challenge for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling:

  • Steric Hindrance: The bulky tert-butyl group ortho to the boronic acid can physically impede the approach of the palladium catalyst. This can slow down crucial steps in the catalytic cycle, particularly the transmetalation and reductive elimination phases.[1][2]

  • Electronic Deactivation: The nitro group is a potent electron-withdrawing group. This reduces the nucleophilicity of the ipso-carbon attached to the boron atom, making the transfer of the aryl group from boron to the palladium center (transmetalation) more difficult.[3][4]

These two factors often lead to common issues like low yields, stalled reactions, and the formation of unwanted side products. This guide will address these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has completely failed (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, it's crucial to first verify the integrity of the fundamental reaction components before moving to more complex optimizations.

  • Catalyst Activity & Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[5] Oxygen contamination can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[5][6]

    • Actionable Advice: Ensure your catalyst is from a reliable source. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Consider using modern, air-stable precatalysts (e.g., XPhos Pd G3). Most importantly, your solvent must be rigorously degassed (three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes), and the reaction must be maintained under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish.[5][7]

  • Reagent Purity & Stability: Boronic acids can degrade over time, especially when exposed to air and moisture.[4][5]

    • Actionable Advice: Verify the purity of your this compound and your coupling partner (aryl halide/triflate) by NMR or LC-MS before use. If possible, use freshly purchased or purified reagents.

  • Base & Solvent Quality: The base is not just a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[8][9]

    • Actionable Advice: Ensure your base is dry and finely powdered, especially for anhydrous reactions.[5] If using a biphasic system (e.g., Dioxane/Water), ensure vigorous stirring to maximize the surface area between the two phases, which is critical for the reaction to proceed.[5]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for electron-deficient boronic acids like yours, especially under basic, aqueous conditions.[3][10]

G Conditions Conditions Strategy1 Strategy1 Conditions->Strategy1 Mitigates Strategy2 Strategy2 Conditions->Strategy2 Mitigates Start Start Strategy3 Strategy3 Start->Strategy3 Protects

Here are three effective strategies to combat this:

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][11]

  • Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions (e.g., using dry THF or Dioxane and a dry base) can significantly reduce protodeboronation.[5]

  • Protect the Boronic Acid (Recommended): The most robust strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[10][12] These derivatives are more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10]

Optimization & Advanced Troubleshooting

Q3: My yield is consistently low (<50%). How can I optimize the reaction for this specific substrate?

A3: Low yields with this substrate are typically due to a slow catalytic cycle caused by steric and electronic factors. The key is to select a catalyst system that can overcome these hurdles.

Troubleshooting_Flowchart

Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this demanding coupling. You need ligands that are both bulky and electron-donating to accelerate the key catalytic steps.

Ligand ClassExamplesRationale for Use with this compound
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly Recommended. Their steric bulk promotes the reductive elimination step, while their strong electron-donating character facilitates the difficult oxidative addition of the aryl halide partner.[13][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesExcellent for sterically demanding couplings. Their strong σ-donor properties create a highly active palladium center.[1]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Can be effective, especially for coupling aryl chlorides, but may increase the rate of side reactions like β-hydride elimination if alkyl halides are used.[15]

Base and Solvent Interplay: The choice of base and solvent are often linked. A stronger base may be needed to activate the electron-poor boronic acid, but this must be balanced against the risk of protodeboronation and hydrolysis of sensitive functional groups.

BaseCommon Solvent(s)Considerations
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA strong, effective base. Good starting point, but can promote protodeboronation.
Cs₂CO₃ Dioxane, DMFVery strong base, often used for difficult couplings. Can be very effective but is more expensive and hygroscopic.
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA standard, milder base. May be too weak for this substrate unless a highly active catalyst system is used.
KF THF, Dioxane (anhydrous)Weakest base, but often the best choice to prevent protodeboronation.[5][11]

Recommended Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides robust starting conditions that can be optimized.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).[5]

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection as a Pinacol Boronate Ester

This is highly recommended to improve stability and reduce side reactions.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is typically complete when water ceases to collect.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling without further purification.

References

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Retrieved from [Link]

  • Carcenac, Y., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed. Retrieved from [Link]

  • Carcenac, Y., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Problems with Suzuki coupling. Retrieved from [Link]

  • Al-Amin, M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. Retrieved from [Link]

  • Ser, C. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N-Boc Arylimines. Organic Syntheses. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]

  • Cazin, C. S. J., et al. (2009). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]

Sources

optimization of base and solvent for 4-tert-Butyl-3-nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-tert-Butyl-3-nitrophenylboronic acid

A Senior Application Scientist's Guide to Optimizing Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate this sterically hindered and electronically deactivated building block into their synthetic routes, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.

The unique structure of this compound—featuring a bulky ortho-tert-butyl group and a strongly electron-withdrawing meta-nitro group—presents a distinct set of challenges. This guide will provide a systematic approach to overcoming these hurdles by focusing on the critical and interdependent roles of the base and solvent.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Your Reaction

This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step toward rational reaction design.

Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?

The base is not merely a spectator or a simple acid scavenger; it is a crucial activator in the catalytic cycle. Its primary role is to react with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species, typically a trihydroxyborate [RB(OH)₃]⁻.[1][2] This anionic boronate is significantly more reactive towards the palladium(II)-halide complex in the transmetalation step, which is often the rate-determining step of the entire cycle.[2] Without the base, the transfer of the aryl group from the neutral and less nucleophilic boronic acid to the palladium center is extremely slow.

Q2: How do the tert-butyl and nitro substituents on this specific boronic acid impact the reaction?

This molecule presents a dual challenge:

  • Steric Hindrance: The large tert-butyl group is positioned ortho to the carbon-boron bond. This bulkiness physically obstructs the approach of the palladium complex to the boron center, significantly slowing down the critical transmetalation step.[3] Overcoming this requires carefully selected catalysts, often those with bulky, electron-rich ligands that can promote the reaction despite the steric clash.[3][4]

  • Electronic Deactivation: The nitro group is a powerful electron-withdrawing group. Its presence on the phenyl ring reduces the electron density of the carbon-boron bond, making the aryl group less nucleophilic.[5] This electronic deactivation further slows the rate of transmetalation, as the process involves the transfer of the aryl group to the electropositive palladium center.[5]

Q3: How does the solvent system influence the outcome of the reaction?

The solvent plays a multifaceted role beyond simply dissolving the reactants. It influences the solubility of the base, the stability of the catalytic species, and the overall reaction rate.[6][7]

  • Polarity and Solubility: Many common bases for Suzuki couplings (e.g., K₃PO₄, K₂CO₃) have poor solubility in purely organic solvents like toluene or dioxane.[8] Using a biphasic system with water or a polar aprotic co-solvent is often necessary to dissolve the base and facilitate its interaction with the boronic acid.[9]

  • Protic vs. Aprotic: While water is excellent for dissolving inorganic bases, it is also a proton source that can lead to the undesired side reaction of protodeboronation (cleavage of the C-B bond).[4] In cases where this is problematic, anhydrous conditions using aprotic solvents and a suitable base become necessary.

Part 2: A Systematic Workflow for Reaction Optimization

When faced with a challenging substrate like this compound, a systematic approach to optimization is critical. The following workflow provides a logical progression from initial screening to a fully optimized protocol.

G start Initial Reaction Setup (Low Yield / No Reaction) check_catalyst 1. Verify Catalyst System - Is the ligand appropriate for hindered substrates? - Is the catalyst active? start->check_catalyst optimize_base 2. Optimize Base - Is the base strong enough? - Is it soluble? start->optimize_base optimize_solvent 3. Optimize Solvent - Are all components dissolved? - Is protodeboronation an issue? start->optimize_solvent troubleshoot_side_reactions 4. Address Side Reactions - Homocoupling? - Protodeboronation? start->troubleshoot_side_reactions solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) check_catalyst->solution_catalyst If using standard ligands (e.g., PPh₃) solution_base Screen Stronger / More Soluble Bases (K₃PO₄, Cs₂CO₃, KF) optimize_base->solution_base If using weak bases (e.g., NaHCO₃) solution_solvent_biphasic Try Biphasic Systems (Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) optimize_solvent->solution_solvent_biphasic If solubility is poor solution_solvent_anhydrous Switch to Anhydrous Conditions (Anhydrous K₃PO₄ in Dioxane) troubleshoot_side_reactions->solution_solvent_anhydrous If protodeboronation is high solution_homocoupling Ensure Rigorous Degassing (Maintain Inert Atmosphere) troubleshoot_side_reactions->solution_homocoupling If homocoupling is observed success Optimized Reaction (High Yield) solution_catalyst->success solution_base->success solution_solvent_biphasic->success solution_solvent_anhydrous->success solution_homocoupling->success

Caption: A troubleshooting flowchart for optimizing Suzuki-Miyaura reactions.

Part 3: Troubleshooting Guide - Common Problems and Solutions

Q1: My reaction shows low to no conversion of starting materials. What should I try first?

This is the most common issue and typically points to a problem with the transmetalation step, which is hampered by the substrate's steric bulk and electronic properties.

  • Potential Cause: An inadequate base/solvent combination. The base may be too weak or insufficiently soluble to generate the required boronate concentration.

  • Solution: Screen a matrix of bases and solvents. A stronger, moderately soluble base like tripotassium phosphate (K₃PO₄) is often a good starting point.[4] Cesium carbonate (Cs₂CO₃) is even more effective in some cases due to the solubility of its boronate salt and the cation's effect.

    Table 1: Effect of Base and Solvent on a Model Suzuki Coupling (Reaction: this compound + 4-Bromoanisole, Pd(OAc)₂/SPhos catalyst, 100 °C)

EntryBase (2.0 equiv)Solvent (10:1)Typical Yield (%)Notes
1K₂CO₃Toluene/H₂O20-40%Common starting point, often insufficient for this substrate.
2K₃PO₄Dioxane/H₂O75-90%Often the "gold standard"; provides a good balance of strength and solubility.[9]
3Cs₂CO₃Dioxane/H₂O80-95%Highly effective but more expensive; excellent for difficult couplings.[9]
4KFDioxane30-50%A milder, anhydrous option that can reduce protodeboronation.[4]
5NaOHTHF/H₂O<10%Often too harsh, leading to catalyst decomposition and side reactions.[10]
  • Potential Cause: Your catalyst/ligand system is not robust enough to handle the steric hindrance. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for this class of substrate.[11]

  • Solution: Employ bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands). Ligands like SPhos, XPhos, and RuPhos are specifically designed to accelerate both the oxidative addition and the reductive elimination steps for sterically demanding substrates.[3][4]

Q2: I am observing significant protodeboronation, where the boronic acid is replaced by a hydrogen atom. How can I prevent this?

Protodeboronation is a major competing pathway, especially with electron-deficient boronic acids under aqueous basic conditions.[4]

  • Potential Cause: The combination of a strong base and a proton source (water) is facilitating the cleavage of the carbon-boron bond.

  • Solution 1: Switch to Milder or Anhydrous Conditions. The most direct solution is to remove the proton source. Try using anhydrous conditions with a base like finely powdered K₃PO₄ in a solvent like dioxane or 2-MeTHF.[4] Alternatively, a weaker base like potassium fluoride (KF) can be effective.[4]

  • Solution 2: Use a Boronic Acid Surrogate. If protodeboronation remains problematic, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Potassium trifluoroborate salts (ArBF₃K) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to protic conditions and slowly release the boronic acid under the reaction conditions.[9]

Q3: My mass spectrum shows a significant peak corresponding to the homocoupling of my boronic acid. What causes this and how can I stop it?

This side reaction, often called Glaser coupling, results in the formation of a symmetrical biaryl from two molecules of the boronic acid.

  • Potential Cause: The presence of oxygen in the reaction vessel. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote this unwanted homocoupling pathway.[4][12]

  • Solution: Ensure your reaction is performed under strictly inert conditions. This involves:

    • Thorough Degassing: Degas your solvent(s) vigorously before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. For less sensitive reactions, sparging with argon or nitrogen for 20-30 minutes may suffice.

    • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen) and maintain this atmosphere throughout the reaction.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial concentration of Pd(II) species compared to using a Pd(II) salt like Pd(OAc)₂.[12]

Part 4: Recommended Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling

This protocol is designed as a reliable starting point for coupling this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., 0.5 mmol), this compound (1.2 equiv., 0.6 mmol), and the base (e.g., K₃PO₄, 2.0 equiv., 1.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%, 0.01 mmol) and the ligand (e.g., SPhos, 4 mol%, 0.02 mmol). Add this mixture to the reaction vial.

  • Solvent Addition & Degassing: Seal the vial with a septum cap. Evacuate and backfill with argon three times. Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C. Stir vigorously to ensure proper mixing, especially in biphasic systems.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Protection as a Diethanolamine Adduct for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine (DABO) adduct can dramatically improve stability.[4][13] This crystalline solid can be easily handled and used directly in subsequent couplings.

  • Preparation: Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like THF or dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Isolation: A white precipitate of the adduct will typically form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Purification: Isolate the white solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting adduct is now bench-stable and can be used in Suzuki reactions, often in protic solvents where it will slowly hydrolyze to release the active boronic acid.[13]

References

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Matos, K., Soderquist, J. A. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Jarrahi, A., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. [Link]

  • Pantiga, S., Sanz, R., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • D’Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Technical Support Center: Purification of Biaryl Products from 4-tert-Butyl-3-nitrophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 4-tert-Butyl-3-nitrophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

The unique structure of this compound, featuring a bulky tert-butyl group adjacent to an electron-withdrawing nitro group, presents specific challenges in Suzuki-Miyaura cross-coupling reactions and subsequent purifications. This guide will equip you with the knowledge to navigate these complexities and achieve high purity for your target biaryl compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target biaryl product in a question-and-answer format.

Q1: After my aqueous workup, TLC and NMR analysis of the crude product show a significant amount of unreacted this compound. How can I remove it?

A1: The presence of unreacted boronic acid is a common issue, particularly with sterically hindered and electron-deficient substrates that may not go to completion. The acidic nature of the boronic acid provides several targeted removal strategies.

Underlying Cause: The combination of steric hindrance from the tert-butyl group and the electron-withdrawing effect of the nitro group can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] This can lead to incomplete consumption of the boronic acid.

Solutions:

  • Optimized Aqueous Workup (Base Wash):

    • Dissolve your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a mild aqueous base. A 1-2 M solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃) is recommended. The basic wash will deprotonate the acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[2]

    • Separate the organic layer and wash it again with brine to remove any remaining aqueous base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Assess the purity of your product by TLC or NMR. This method is often sufficient to remove the majority of the unreacted boronic acid.

  • Flash Column Chromatography: If a basic wash is insufficient or if your product has some acidic character, column chromatography is the next logical step. The boronic acid is significantly more polar than the desired biaryl product and will have a much lower Rf value.

    • Recommended Starting Conditions:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The non-polar biaryl product should elute before the polar boronic acid.[1]

Q2: My final product after chromatography is a yellow or brownish color, even though the NMR looks clean. What is the cause and how can I fix it?

A2: The persistent color is likely due to trace amounts of palladium catalyst residue or colored organic byproducts.

Underlying Cause:

  • Palladium Residue: Finely dispersed palladium black (Pd(0)) can be difficult to remove completely by filtration and can co-elute with your product, imparting a gray, brown, or black color.

  • Oxidation/Side Products: The nitroaniline moiety, if present in related starting materials or formed under certain conditions, can be susceptible to oxidation, leading to colored impurities.[3]

Solutions:

  • Filtration through Celite® or Silica Plug: Before concentrating your reaction mixture for purification, pass it through a short plug of Celite® or silica gel, eluting with your workup solvent (e.g., ethyl acetate). This can effectively remove a significant portion of the insoluble palladium species.

  • Recrystallization: Recrystallization is an excellent method for both purifying your compound and improving its color.

    • Solvent Selection: For nitroaryl compounds, alcoholic solvents are often a good choice.[2] Consider the following single or mixed solvent systems:

      • Ethanol

      • Methanol

      • Hexanes/Ethyl Acetate

      • Toluene

    Recrystallization Protocol:

    • Dissolve the impure product in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Q3: I'm seeing a significant byproduct that I suspect is the homocoupling product of my boronic acid. How can I separate it from my desired biaryl?

A3: Homocoupling of the boronic acid can be a significant side reaction, especially if oxygen is not rigorously excluded from the reaction. The resulting symmetrical biaryl can be challenging to separate from the desired unsymmetrical product due to similar polarities.

Underlying Cause: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.[4]

Solutions:

  • Careful Flash Column Chromatography: While the polarity of the homocoupled product and the desired product may be similar, a well-optimized chromatography method can often achieve separation.

    • Strategy: Use a shallow gradient of a mid-polarity solvent system (e.g., a slow increase from 5% to 20% ethyl acetate in hexanes). Collect small fractions and analyze them carefully by TLC.

  • Recrystallization (Fractional Crystallization): If the solubilities of your desired product and the homocoupling byproduct are sufficiently different in a particular solvent, fractional crystallization may be effective. This often requires some experimentation with different solvent systems.

Troubleshooting Summary Table
IssueLikely Cause(s)Recommended Purification Strategy
Unreacted Boronic AcidIncomplete reaction due to steric hindrance/electronics1. Aqueous workup with a base wash (e.g., NaHCO₃). 2. Flash column chromatography.
Persistent Yellow/Brown ColorPalladium residue, oxidation byproducts1. Filtration through Celite®/silica plug. 2. Recrystallization (potentially with charcoal treatment).
Homocoupling ByproductOxygen in the reaction1. Careful flash column chromatography with a shallow gradient. 2. Fractional recrystallization.
Streaking on TLC PlateAcidic product on silica, or polar impurities1. Add a small amount of acetic acid to the eluent. 2. If the product is basic, add a small amount of triethylamine to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash column chromatography method for my 4-tert-Butyl-3-nitrophenyl-containing biaryl?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4.[1] For a typical biaryl product from this compound, which has both non-polar (tert-butyl, aryl rings) and polar (nitro) functionalities, a mixture of a non-polar and a moderately polar solvent is ideal.

  • Recommended Starting Solvent System for TLC: 20% Ethyl Acetate in Hexanes.

  • If Rf is too low: Increase the polarity by increasing the percentage of ethyl acetate.

  • If Rf is too high: Decrease the polarity by decreasing the percentage of ethyl acetate.

Once you have an optimal solvent system from TLC, you can use a slightly less polar mixture as the initial eluent for your flash column, and then run a gradient up to or slightly above the polarity of your TLC solvent system.

Q2: Can I use reversed-phase chromatography to purify my product?

A2: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if your compound is difficult to purify on normal-phase silica gel. In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. Elution order is typically the reverse of normal-phase, with more polar compounds eluting first.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of acetonitrile or methanol in water.

Q3: Are there any specific workup considerations for reactions involving this compound?

A3: Yes. Beyond the standard aqueous washes, consider the following:

  • Use of a Mild Base: As mentioned in the troubleshooting guide, incorporating a wash with a mild aqueous base like NaHCO₃ is highly recommended to remove the unreacted boronic acid.[2]

  • Solvent Choice for Extraction: Ethyl acetate is a good general-purpose solvent for extracting biaryl products. It is important to ensure your product is soluble in the chosen extraction solvent.

  • Emulsion Formation: If emulsions form during the aqueous workup, adding brine (saturated aqueous NaCl) can help to break them.

Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for the purification of a biaryl product derived from this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Dilute with EtOAc, wash with H₂O and Brine) start->workup base_wash_decision Does TLC/NMR show residual boronic acid? workup->base_wash_decision base_wash Perform Base Wash (e.g., aq. NaHCO₃) base_wash_decision->base_wash Yes concentrate Dry (Na₂SO₄) and Concentrate base_wash_decision->concentrate No base_wash->concentrate purity_check_1 Assess Purity (TLC, NMR) concentrate->purity_check_1 chromatography Flash Column Chromatography (e.g., Hexanes/EtOAc gradient) purity_check_1->chromatography Impure final_product Pure Product purity_check_1->final_product Pure purity_check_2 Assess Purity & Color chromatography->purity_check_2 recrystallization Recrystallization (e.g., from Ethanol or Hexanes/EtOAc) purity_check_2->recrystallization Colored or Impure purity_check_2->final_product Pure & Colorless recrystallization->final_product end End final_product->end

Caption: A decision-tree for the purification of biaryl products.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]

  • Science of Synthesis. Product Class 13: Biaryls. Available from: [Link]

  • Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]

  • National Institutes of Health. An Approach to Vicinal t-Boc-Amino Dibromides via Catalytic Aminobromination of Nitrostyrenes without using Chromatography and Recrystallization. Available from: [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • PubMed Central. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • ResearchGate. Recycling studies: homocoupling of 2-nitrophenyl boronic acid.... Available from: [Link]

Sources

Technical Support Center: 4-tert-Butyl-3-nitrophenylboronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-Butyl-3-nitrophenylboronic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this reagent, with a particular focus on the critical role of temperature in reaction kinetics. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of reactions involving this compound?

A1: Temperature is a critical parameter in controlling the rate of chemical reactions, including those involving this compound, such as the Suzuki-Miyaura cross-coupling. The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature. In practical terms, increasing the reaction temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction. For Suzuki-Miyaura couplings, higher temperatures can accelerate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[1][2]

Q2: What is the optimal temperature range for reactions with this compound?

A2: There is no single "optimal" temperature for all reactions, as it is highly dependent on the specific substrates, catalyst system, solvent, and desired reaction time. For many Suzuki-Miyaura reactions, temperatures can range from room temperature to 120°C.[3] A good starting point for optimization is often around 60-80°C.[3][4] It is crucial to determine the optimal temperature empirically for your specific system. A reaction that is too slow at a lower temperature may proceed efficiently at a higher temperature. However, it is important to be aware of potential side reactions and decomposition at elevated temperatures.

Q3: Are there any negative effects of running reactions at too high a temperature?

A3: Yes, excessively high temperatures can lead to several undesirable outcomes. One of the most common side reactions for boronic acids at elevated temperatures is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This side reaction consumes your starting material and reduces the overall yield of the desired product. Additionally, high temperatures can lead to the decomposition of the palladium catalyst, organopalladium intermediates, or the boronic acid itself.[6] For instance, some organopalladium complexes have limited thermal stability and may decompose at temperatures above 100°C.[7] It is a balance between achieving a reasonable reaction rate and minimizing these degradation pathways.

Q4: How does the steric hindrance from the tert-butyl group on this compound influence the choice of reaction temperature?

A4: The sterically bulky tert-butyl group can hinder the approach of the coupling partners to the palladium center, potentially slowing down the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. To overcome this steric hindrance, higher reaction temperatures are often required to provide sufficient energy to overcome the higher activation energy barrier.[4] Therefore, for sterically hindered substrates like this compound, it is common to use higher temperatures than for less hindered boronic acids.

Troubleshooting Guides

Problem 1: The reaction is very slow or has not gone to completion.
Potential Cause Troubleshooting Steps
Insufficient Thermal Energy The reaction temperature may be too low to overcome the activation energy, especially given the steric bulk of the tert-butyl group.
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each new temperature to find a balance between reaction rate and stability. For example, if a reaction is sluggish at 60°C, try increasing the temperature to 80°C.[4]
Catalyst Deactivation The palladium catalyst may not be active at the current temperature.
Solution: Ensure you are using a suitable catalyst and ligand system for the reaction. Some catalyst systems are designed for higher temperatures.
Problem 2: Significant formation of a protodeboronated side product is observed.
Potential Cause Troubleshooting Steps
Excessive Reaction Temperature High temperatures can accelerate the rate of protodeboronation, especially in the presence of water or a strong base.[5]
Solution 1: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can minimize this side reaction.[5]
Solution 2: Use anhydrous solvents and reagents to minimize the presence of a proton source.[5]
Solution 3: Consider using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can sometimes reduce the rate of protodeboronation.[5][8]
Problem 3: The reaction mixture has turned black, and there is a low yield of the desired product.
Potential Cause Troubleshooting Steps
Catalyst Decomposition The formation of palladium black (finely divided palladium metal) is often indicated by the reaction mixture turning black and is a sign of catalyst decomposition, which can be exacerbated by high temperatures.[6]
Solution 1: Lower the reaction temperature to a point where the catalyst remains active but does not decompose.
Solution 2: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst degradation.
Solution 3: Use a more robust ligand that can stabilize the palladium catalyst at the required temperature.

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of a Suzuki-Miyaura Reaction by HPLC

This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction involving this compound as a function of temperature.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., biphenyl).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture).

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture. This is considered time zero (t=0).

  • Temperature Control: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature.

  • Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and filter if necessary.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and remaining starting materials relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the beginning of the reaction. Repeat this procedure at different temperatures to determine the effect of temperature on the reaction rate.

Data Presentation

The following table illustrates the theoretical relationship between temperature and the rate constant based on the Arrhenius equation. Note that these are illustrative values and the actual rate constants will depend on the specific reaction conditions.

Temperature (°C)Temperature (K)1/T (K⁻¹)Assumed Rate Constant, k (s⁻¹)ln(k)
50323.150.003090.0001-9.21
60333.150.003000.0002-8.52
70343.150.002910.0004-7.82
80353.150.002830.0008-7.13
90363.150.002750.0016-6.44

Visualizations

Suzuki_Miyaura_Cycle cluster_product Pd0 Pd(0)L_n PdII_ArylHalide Ar-Pd(II)-X(L_n) Pd0->PdII_ArylHalide Oxidative Addition (Ar-X) PdII_ArylBoronate Ar-Pd(II)-Ar'(L_n) PdII_ArylHalide->PdII_ArylBoronate Transmetalation (Ar'-B(OR)2) PdII_ArylBoronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArylBoronate->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Arrhenius_Plot xaxis 1/T (K⁻¹) xaxis_end yaxis ln(k) yaxis_end p1 p4 p1->p4  Slope = -Ea/R p2 p3

Caption: An illustrative Arrhenius plot showing the linear relationship between ln(k) and 1/T.

References

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]

  • Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics - ACS Publications. Available at: [Link]

  • Oxidative Addition and Reductive Elimination at Main-Group Element Centers. Chemical Reviews - ACS Publications. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. Available at: [Link]

  • Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Journal of Materials and Environmental Science. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • a) Effect of temperature on the reductive elimination of complex 3 a in... ResearchGate. Available at: [Link]

  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Ambient Temperature Stable Organopalladium(IV) Complexes, Including Aryl-, ql-Allyl. University of Tasmania. Available at: [Link]

  • Effect of temperatures on the Heck reactions. ResearchGate. Available at: [Link]

  • Oxidative addition and Reductive elimination. YouTube. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Oxidative Addition and Reductive Elimination. Chemistry LibreTexts. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Oxidative Addition/Reductive Elimination. Chemistry LibreTexts. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Organopalladium chemistry. Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. Available at: [Link]

  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. Available at: [Link]

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Technical Support Center: Managing Impurities in 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-Butyl-3-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quality and purity of this critical starting material. In the following sections, we will address frequently encountered issues, provide detailed troubleshooting guides, and present validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Impurity Profile

The synthetic route to this compound, typically involving the nitration of 4-tert-butylphenylboronic acid, can introduce several process-related impurities. Understanding the nature of these impurities is the first step toward effective management.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound starting material?

A1: The primary impurities of concern are the protodeboronated byproduct , 1-tert-butyl-2-nitrobenzene, and the boronic anhydride (boroxin) . Residual starting materials or regioisomers from the nitration step may also be present in trace amounts.

Q2: How is the protodeboronated impurity formed?

A2: Protodeboronation is the substitution of the boronic acid group with a hydrogen atom.[1] This undesired side reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[1]

Q3: What is a boronic anhydride, and is it detrimental to my reaction?

A3: Boronic anhydrides, also known as boroxins, are cyclic trimers formed by the dehydration of three boronic acid molecules.[2][3] While they represent a deviation from the desired monomeric boronic acid, boroxins are generally considered to be competent coupling partners in Suzuki-Miyaura reactions as they can readily hydrolyze back to the active boronic acid under the reaction conditions.[4] However, their presence can affect the stoichiometry of your reaction if not accounted for.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to impurities in this compound.

Impurity Identification and Characterization
ImpurityAnalytical MethodKey Observables
1-tert-butyl-2-nitrobenzene ¹H NMRAbsence of the B(OH)₂ signal. The aromatic proton signals will shift and may show a different coupling pattern compared to the desired product. The tert-butyl singlet will be present.
LC-MSA distinct peak with a mass corresponding to C₁₀H₁₃NO₂ (m/z ≈ 179.10).
Boronic Anhydride (Boroxin) ¹H NMRThe B(OH)₂ proton signal will be absent or diminished. The aromatic proton signals may be broader or show slight shifts compared to the pure boronic acid.
¹¹B NMRA characteristic shift for the tricoordinate boron in the boroxine ring.
Unreacted Starting Material ¹H NMRSignals corresponding to 4-tert-butylphenylboronic acid will be present.
LC-MSA peak with a mass corresponding to C₁₀H₁₅BO₂ (m/z ≈ 178.12).
Workflow for Impurity Identification

Impurity Identification Workflow start Crude this compound nmr ¹H and ¹¹B NMR Analysis start->nmr lcms LC-MS Analysis start->lcms protodeboronation Protodeboronation Detected? (Absence of B(OH)₂) nmr->protodeboronation lcms->protodeboronation boroxine Boroxine Detected? (Broadened aromatic signals, ¹¹B shift) protodeboronation->boroxine No purify Proceed to Purification protodeboronation->purify Yes starting_material Starting Material Detected? boroxine->starting_material No boroxine->purify Yes starting_material->purify Yes characterize Characterize Pure Product starting_material->characterize No purify->characterize

Caption: Workflow for identifying common impurities.

Section 3: Purification Protocols

The following protocols are designed to remove the common impurities discussed above. The choice of method will depend on the nature and quantity of the impurity.

Protocol 1: Recrystallization

Recrystallization is an effective method for removing less soluble or more soluble impurities.[5][6][7]

Step-by-Step Methodology:

  • Solvent Selection: Screen for a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of an ethereal solvent (e.g., diethyl ether) and a non-polar solvent (e.g., hexanes) is often a good starting point.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This method is particularly useful for removing non-acidic impurities like the protodeboronated byproduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.

  • Base Extraction: Wash the organic solution with a mild aqueous base (e.g., 1 M sodium carbonate). The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to a pH of ~2-3 to precipitate the purified boronic acid.

  • Extraction: Extract the precipitated boronic acid back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Diethanolamine Adduct Formation

This technique is highly selective for boronic acids and is excellent for removing a wide range of impurities.[4][8][9][10][11]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether). Add one equivalent of diethanolamine. The diethanolamine adduct, being a stable crystalline solid, will often precipitate out of the solution.[10][11]

  • Isolation of Adduct: Collect the precipitated adduct by filtration and wash with a small amount of cold solvent.

  • Liberation of Boronic Acid: To regenerate the free boronic acid, dissolve the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl). The adduct will hydrolyze, releasing the purified boronic acid into the organic layer.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure this compound.

Purification Strategy Flowchart

Purification Strategy start Impure this compound impurity_type Identify Primary Impurity start->impurity_type recrystallization Protocol 1: Recrystallization impurity_type->recrystallization Particulate Matter / Minor Impurities acid_base Protocol 2: Acid-Base Extraction impurity_type->acid_base Protodeboronated Impurity dea_adduct Protocol 3: Diethanolamine Adduct Formation impurity_type->dea_adduct Complex Mixture / Stubborn Impurities pure_product Pure Product recrystallization->pure_product acid_base->pure_product dea_adduct->pure_product

Caption: Decision tree for selecting a purification protocol.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the purity of your this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key signals to monitor include the B(OH)₂ protons (often a broad singlet), the aromatic protons (with specific splitting patterns and chemical shifts), and the sharp singlet for the tert-butyl group.[12]

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and tert-butyl carbons.

  • ¹¹B NMR: Boron NMR is a powerful tool to distinguish between the tricoordinate boron of a boroxine and the tetracoordinate boron in the boronic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed to quantify the purity of your material and to detect impurities.

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific instrumentation and sample.[13][14][15]

References

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025-11-08). [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017-12-19). [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025-08-05). [Link]

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC - NIH. (2025-05-21). [Link]

  • Organic Syntheses Procedure. [Link]

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. (2025-05-21). [Link]

  • 1-tert-Butyl-2-nitrobenzene - LookChem. [Link]

  • 1-TERT-BUTYL-2-NITROBENZENE|1886-57-3 - MOLBASE Encyclopedia. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016-07-18). [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011-03-30). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. [Link]

  • Recrystallization - Single Solvent. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions Weisai Zu,a Shuai Liu,a Xin Jiaa and Liang Xua - Supporting Information. [Link]

  • Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene - YouTube. (2024-08-04). [Link]

  • Supporting information: - The Royal Society of Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). [Link]

  • Preparation of 4‐nitrophenylboronic acid (4). - ResearchGate. [Link]

  • Purification by Recrystallization - CUNY. [Link]

  • t-Butyl group towers over other 1H resonances - ACD/Labs. [Link]

  • 1 - Supporting Information. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020-09-07). [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. (2015-10-23). [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025-08-05). [Link]

  • 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem. [Link]

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Technical Support Center: Catalyst Deactivation in Reactions Involving 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers utilizing 4-tert-Butyl-3-nitrophenylboronic acid in catalytic reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges, with a specific focus on catalyst deactivation. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you in your experimental design and execution.

Structure of this compound

To understand its reactivity, it is crucial to recognize the key functional groups within the molecule. The sterically bulky tert-butyl group and the strongly electron-withdrawing nitro group create a unique electronic and steric environment that significantly influences reaction outcomes.

Deactivation_Pathways Start Reaction Stalls / Low Yield Cause1 Protodeboronation of Substrate Start->Cause1 Is the boronic acid being consumed without product formation? Cause2 Catalyst Poisoning by Nitro Group Start->Cause2 Does the reaction initiate but fail to reach completion? Cause3 Catalyst Agglomeration (Pd Black) Start->Cause3 Is a black solid precipitating? Symptom1 Symptom: Recovered starting halide, boronic acid consumed, byproduct 1-tert-butyl-2-nitrobenzene observed. Cause1->Symptom1 Symptom2 Symptom: Reaction starts then dies, color changes may occur. Cause2->Symptom2 Symptom3 Symptom: Black precipitate forms early, reaction mixture turns heterogeneous. Cause3->Symptom3 Solution1 Solution: - Use boronate esters (pinacol, MIDA) - Use anhydrous conditions / milder base (KF, CsF) - Lower reaction temperature Symptom1->Solution1 Solution2 Solution: - Use highly active, robust catalysts (e.g., Buchwald precatalysts) - Optimize ligand choice - Possible reductive C-N coupling side reaction Symptom2->Solution2 Solution3 Solution: - Use bulky, electron-rich phosphine ligands (SPhos, XPhos, P(t-Bu)₃) - Ensure adequate stirring - Avoid excessive temperatures Symptom3->Solution3

Troubleshooting flowchart for catalyst deactivation.
Q2: I'm recovering my aryl halide, but my boronic acid is gone. What is happening?

You are likely observing protodeboronation , a common and often overlooked side reaction. [1]This process involves the replacement of the C-B bond with a C-H bond, converting your valuable boronic acid into the byproduct 1-tert-butyl-2-nitrobenzene, which cannot participate in the cross-coupling.

Causality: Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to protodeboronation, especially under basic aqueous conditions at elevated temperatures. [2][3]The electron-withdrawing nitro group destabilizes the carbon-boron bond, making it more prone to cleavage by a proton source (often water).

Troubleshooting & Mitigation Strategy:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the side reaction. [1][2] * Pinacol Boronate Ester (Bpin): The most common protecting group, stable enough for purification but reactive in the coupling. [4] * MIDA Boronate Ester: Exceptionally stable, allowing for chromatography, and cleaved under basic aqueous conditions for the reaction. [5] * Potassium Trifluoroborate Salt (BF₃K): Highly crystalline and stable salts that are less prone to protodeboronation. [5]

  • Optimize Reaction Conditions:

    • Base Selection: Strong, highly aqueous bases can accelerate protodeboronation. Consider using milder or anhydrous-compatible bases like potassium fluoride (KF) or cesium fluoride (CsF). [2][6] * Solvent System: While some water is often necessary, excessive water can promote this side reaction. [2]Try using anhydrous solvents like THF or Dioxane with a carefully controlled amount of water, or switch to a less aqueous system if possible.

    • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures significantly increase the rate of protodeboronation. [2]

      Mitigation Strategy Rationale Recommended Starting Point
      Use Boronate Ester Increases stability of the C-B bond against hydrolysis. [4] Convert boronic acid to its pinacol ester derivative.
      Change Base Milder bases reduce the rate of base-mediated protodeboronation. Switch from K₃PO₄/K₂CO₃ to CsF or KF. [6]
      Modify Solvent Reduces the concentration of the proton source (water). Use anhydrous dioxane with KF as the base.

      | Lower Temperature | Reduces the kinetic rate of the undesired side reaction. | Attempt reaction at 60-80 °C instead of >100 °C. |

Q3: My reaction starts, but then stops after 10-20% conversion. Could the nitro group be poisoning the catalyst?

Yes, this is a very likely scenario. Nitro compounds are well-documented poisons for palladium catalysts. [7][8] Causality: The deactivation can occur through two primary mechanisms:

  • Oxidative Mobilization: The nitro group can oxidize the active Pd(0) catalyst to a higher oxidation state (e.g., Pd(II)). This oxidized palladium can then leach from any support or form complexes that are inactive in the catalytic cycle. [7]2. Strong Coordination: The nitro group, or its partially reduced intermediates, can act as a strong ligand, binding tightly to the palladium center and blocking the active sites needed for the catalytic cycle to proceed. [8][9] In some cases, instead of simple poisoning, a competing reaction pathway known as reductive C-N coupling can occur, where the nitro group itself is transformed. [10][11][12] Troubleshooting & Mitigation Strategy:

  • Use Robust Precatalysts: Modern palladium precatalysts, particularly those developed by Buchwald, are designed for high activity and stability. They often generate the active Pd(0) species more efficiently and can be more resistant to deactivation pathways.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and may accelerate the desired cross-coupling reaction, helping it outcompete the deactivation pathway. [13]Consider ligands like SPhos, XPhos, or P(t-Bu)₃. [14][15][16]* Monitor the Reaction Closely: If possible, use techniques like UPLC/HPLC or TLC to monitor the appearance of unexpected byproducts that might indicate the nitro group is reacting.

Q4: I see a black precipitate forming in my reaction flask. What is it, and is it a problem?

The black precipitate is almost certainly palladium black , which consists of agglomerated, inactive palladium nanoparticles. [13]While the formation of some black solid is common in many successful Suzuki reactions, its rapid and extensive formation early in the process is a clear sign of catalyst deactivation and is highly problematic. [17] Causality: The active catalyst in the Suzuki-Miyaura reaction is a soluble, monomeric Pd(0) species. If this species is not sufficiently stabilized by its ligands, it can aggregate into bulk palladium metal, which has very low catalytic activity. This process is often accelerated by high temperatures or if the ligand is not robust enough.

Troubleshooting & Mitigation Strategy:

  • Ligand Selection is Key: This is the most effective way to prevent palladium black formation.

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, RuPhos, or tricyclohexylphosphine (PCy₃) are designed to stabilize the monomeric Pd(0) catalyst, preventing aggregation. [13][16]They create a sterically hindered environment around the metal center.

    • Ensure Correct Ligand:Palladium Ratio: The ratio of ligand to palladium is crucial. Too little ligand will leave the palladium coordinatively unsaturated and prone to aggregation. A ratio of 1:1 to 2:1 (Ligand:Pd) is a common starting point for monoligated catalysts.

  • Reaction Conditions:

    • Avoid Excessive Heat: High temperatures can accelerate the decomposition of the catalytic complex.

    • Ensure Efficient Stirring: Poor mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound (or its pinacol ester) with an aryl bromide.

Protocol_Workflow Setup 1. Reaction Setup - Flame-dry Schlenk flask. - Add Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.2-1.5 equiv), and Base (2.0-3.0 equiv). Inert 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Catalyst 3. Catalyst Addition - Under positive inert gas pressure, add Pd precatalyst (1-5 mol%) and Ligand (if needed). Inert->Catalyst Solvent 4. Solvent Addition - Add degassed solvent via syringe. - Final concentration: 0.1 - 0.5 M. Catalyst->Solvent Reaction 5. Reaction - Heat to desired temperature (e.g., 80 °C) with vigorous stirring. Solvent->Reaction Monitor 6. Monitoring - Track progress via TLC or LC-MS. Reaction->Monitor

Sources

overcoming low reactivity of 4-tert-Butyl-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-tert-Butyl-3-nitrophenylboronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during cross-coupling reactions with this uniquely challenging substrate.

The low reactivity of this compound is a well-documented issue stemming from a combination of steric and electronic factors. This guide explains the root causes of these difficulties and provides field-proven, step-by-step protocols to achieve successful reaction outcomes.

Core Challenge Analysis: Why is This Reagent So Unreactive?

The primary difficulty in using this compound arises from two distinct molecular features that synergistically impede the catalytic cycle of common cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

  • Steric Hindrance: The bulky tert-butyl group is positioned ortho to the boronic acid moiety. This steric bulk physically obstructs the approach of the boronic acid to the palladium catalyst's coordination sphere, significantly slowing down the crucial transmetalation step.[2][3]

  • Electronic Deactivation: The nitro group (-NO₂) is a potent electron-withdrawing group, which decreases the electron density of the phenyl ring. This electronic deficiency reduces the nucleophilicity of the organic group attached to boron, further hindering the transmetalation process where the organic group is transferred to the palladium center.[4]

These combined effects often lead to failed reactions, low yields, or the prevalence of undesired side reactions when using standard coupling protocols.

G cluster_main Challenges with this compound A Low Reactivity & Yield B Steric Hindrance (ortho tert-Butyl Group) A->B Caused by C Electronic Deactivation (meta Nitro Group) A->C Caused by D Slow Transmetalation Step in Catalytic Cycle B->D Leads to C->D Leads to E Increased Side Reactions (e.g., Protodeboronation) D->E Promotes

Caption: Factors contributing to the low reactivity of the target boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is failing completely. What are the most likely causes?

A1: A complete reaction failure is typically rooted in the inability to overcome the high activation energy of the transmetalation step. Standard catalyst systems, such as those using Pd(PPh₃)₄, are often ineffective for substrates that are both sterically hindered and electronically deactivated.[2] The catalytic cycle stalls because the transfer of the 4-tert-butyl-3-nitrophenyl group from boron to palladium is kinetically unfavorable. Furthermore, under basic conditions, the competing side reaction of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, can consume the starting material before any desired coupling occurs.[5][6]

Q2: I'm seeing a significant amount of 1-tert-butyl-2-nitrobenzene as a byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation (or hydrodeboronation), a major degradation pathway for boronic acids, especially electron-deficient ones.[5][7] The reaction is often promoted by the base and any protic solvent (like water) present in the reaction mixture. To minimize this side reaction, consider the following strategies:

  • Use a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to milder bases like potassium fluoride (KF) or using finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under strictly anhydrous conditions can be beneficial.[7][8]

  • Convert to a More Stable Boron Reagent: Boronic acids can be converted into more stable derivatives like pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or organotrifluoroborates.[7][9] These reagents are often crystalline, bench-stable solids that slowly release the boronic acid in situ under the reaction conditions. This slow-release mechanism keeps the instantaneous concentration of the sensitive boronic acid low, suppressing the rate of protodeboronation relative to the desired cross-coupling.[9]

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeboronation. If possible, use a more active catalyst system that allows for lower temperatures and shorter reaction times.[7]

Q3: What are the recommended catalyst and ligand systems for such a challenging substrate?

A3: This is the most critical factor for success. You must employ a highly active catalyst system designed for challenging couplings. These systems typically feature bulky, electron-rich ligands that promote the formation of a reactive, coordinatively unsaturated palladium(0) species. This facilitates both the initial oxidative addition and the difficult transmetalation step.[2]

Ligand ClassRecommended LigandsRationale for Efficacy
Biarylphosphines XPhos, SPhos, RuPhosThese "Buchwald ligands" possess significant steric bulk and strong electron-donating properties, which accelerate both oxidative addition and reductive elimination. They are the gold standard for sterically demanding couplings.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. Their steric bulk also promotes the catalytic cycle.[10]
Dialkylphosphinobiphenyls DavePhos, tBuXPhosSimilar to Buchwald ligands, these provide a balance of steric bulk and electron-richness suitable for hindered substrates.

Recommendation: Start with a modern palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G2 , which are air- and moisture-stable and reliably generate the active Pd(0) species in solution.[11]

Troubleshooting Guide: A Step-by-Step Workflow for a Failed Reaction

If your reaction is providing low to zero yield of the desired product, follow this systematic troubleshooting workflow.

G A Start: Low/No Yield B Step 1: Check System Integrity - Inert atmosphere? - Degassed solvents? - Reagent purity? - Active catalyst batch? A->B Initial Checks C Step 2: Upgrade Catalyst System - Using standard Pd/ligand? - Switch to Buchwald (XPhos/SPhos) or NHC ligand. - Use a G2/G3 precatalyst. B->C System OK D Step 3: Optimize Base & Solvent - Base: Try Cs₂CO₃ or K₃PO₄ (anhydrous). - Solvent: Screen dioxane, toluene, or 2-MeTHF. - Ensure vigorous stirring for biphasic systems. C->D Still Low Yield E Step 4: Modify the Boronic Acid - Protodeboronation observed? - Convert to a Pinacol or MIDA ester. - Use anhydrous conditions. D->E Still Low Yield F Success! E->F Reaction Optimized

Caption: Troubleshooting workflow for overcoming low reactivity.

Condition Optimization Matrix

When troubleshooting, vary one parameter at a time. Below is a suggested matrix of conditions to screen for a Suzuki-Miyaura coupling with an aryl bromide (Ar-Br).

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For very tough cases)
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3
Ligand SPhosXPhosRuPhos
Base (3 equiv.) K₂CO₃K₃PO₄ (anhydrous, powdered)Cs₂CO₃ (anhydrous, powdered)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)2-MeTHF (anhydrous)
Temperature 80 °C100 °C110 °C

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using an Advanced Catalyst System

This protocol is optimized for the coupling of this compound with a moderately challenging aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or microwave vial

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal the tube with a septum. Evacuate and backfill with argon three times to ensure a fully inert atmosphere.[7]

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Protocol 2: Conversion to a More Stable Boronic Ester (Pinacol Ester)

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester derivative can dramatically improve reaction outcomes.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki-Miyaura coupling reaction without further purification.[12] This stable ester can now be used in place of the boronic acid in Protocol 1.

References

  • Protodeboronation - Wikipedia. [Link]

  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib - ACS Publications. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. [Link]

  • Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib - PubMed. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids - RSC Publishing. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [Link]

  • Effects of temperature and solvent in Suzuki reactions - ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - RSC Publishing. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-tert-Butyl-3-nitrophenylboronic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of molecular entities is paramount. Boronic acids, and their derivatives, have emerged as indispensable building blocks, largely due to their versatile role in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1] Their application extends to the synthesis of complex active pharmaceutical ingredients (APIs), where the structural integrity of each intermediate directly impacts the efficacy and safety of the final therapeutic agent.[2][3]

This guide provides an in-depth technical comparison of 4-tert-Butyl-3-nitrophenylboronic acid, a key substituted phenylboronic acid, with its parent structures. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into how its unique substitution pattern influences its spectroscopic signature. This analysis is critical for researchers, scientists, and drug development professionals who rely on unambiguous structural verification to advance their research.

The Structural Significance of this compound

The structure of this compound is a deliberate amalgamation of functionalities designed to impart specific properties. The boronic acid group is the reactive handle for cross-coupling reactions. The bulky tert-butyl group can introduce steric hindrance, influencing reaction kinetics and selectivity, while also potentially improving solubility in organic solvents and affecting the pharmacokinetic profile of a resulting drug molecule.[2] The electron-withdrawing nitro group significantly alters the electronic properties of the phenyl ring, impacting its reactivity and providing a potential site for further chemical modification. Understanding how these groups manifest in spectroscopic data is crucial for quality control and reaction monitoring.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. For phenylboronic acids, the aromatic region is of particular interest.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Protons Chemical Shift (δ, ppm)tert-Butyl Protons (δ, ppm)B(OH)₂ Protons (δ, ppm)
4-tert-Butylphenylboronic acid ~7.43 (d), ~7.75 (d)[4]~1.35 (s, 9H)[4]~8.0 (br s, 2H)
2-Nitrophenylboronic acid ~7.60 (t), ~7.70 (d), ~7.80 (t), ~8.05 (d)[5]N/A~8.50 (br s, 2H)[5]
This compound (Predicted) ~7.8-8.2 (3 distinct aromatic signals)~1.4 (s, 9H)~8.2-8.6 (br s, 2H)
  • Analysis: The tert-butyl group in 4-tert-butylphenylboronic acid gives rise to a characteristic sharp singlet at approximately 1.35 ppm, integrating to nine protons.[4][6] The electron-withdrawing nitro group in 2-nitrophenylboronic acid deshields the aromatic protons, shifting them downfield compared to unsubstituted phenylboronic acid.[5]

  • Prediction for this compound: We can predict three distinct signals in the aromatic region, likely between 7.8 and 8.2 ppm. The proton ortho to the nitro group will be the most deshielded. The large singlet for the tert-butyl group will be present, likely slightly downfield from its position in 4-tert-butylphenylboronic acid due to the influence of the nearby nitro group. The boronic acid protons will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.[5]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Carbons (δ, ppm)tert-Butyl Carbons (δ, ppm)C-B Carbon (δ, ppm)
4-tert-Butylphenylboronic acid ~125-135~31 (CH₃), ~35 (quat. C)~130-140
2-Nitrophenylboronic acid ~120-150N/A~130-135[5]
This compound (Predicted) ~120-155~31 (CH₃), ~35 (quat. C)~130-135
  • Analysis: The carbons of the tert-butyl group are typically found around 31 ppm for the methyls and 35 ppm for the quaternary carbon.[7] The carbon attached to the boron atom (ipso-carbon) can be difficult to observe due to quadrupole broadening from the boron nucleus. The nitro group in 2-nitrophenylboronic acid strongly influences the chemical shifts of the aromatic carbons.[5]

  • Prediction for this compound: The spectrum will show six distinct aromatic carbon signals. The carbon bearing the nitro group will be significantly shifted downfield. The signals for the tert-butyl group's carbons will be readily identifiable in the aliphatic region.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[8]

Table 3: Comparison of Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular WeightExpected [M-H]⁻ Ion (m/z)Key Fragmentation Patterns
4-tert-Butylphenylboronic acid 178.04 g/mol 177.03Loss of H₂O, loss of C₄H₉
2-Nitrophenylboronic acid 166.94 g/mol 165.93Loss of H₂O, loss of NO₂
This compound 223.05 g/mol 222.04Loss of H₂O, loss of NO₂, loss of C₄H₉
  • Analysis: Boronic acids can be challenging to analyze by MS due to their propensity to form dimers or trimers, and to dehydrate.[9] Analysis in negative ion mode is often successful, showing a prominent [M-H]⁻ ion.[9]

  • Prediction for this compound: The ESI-MS spectrum in negative mode should show a strong signal for the [M-H]⁻ ion at m/z 222.04. Common fragments would correspond to the loss of water, the nitro group, and the tert-butyl group. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended. These protocols are designed to be self-validating by accounting for the inherent chemical properties of boronic acids.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical for NMR analysis of boronic acids. Protic solvents can lead to exchange of the boronic acid protons with the solvent, broadening the signal. Aprotic solvents like DMSO-d₆ are often preferred.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the boronic acid sample.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution. Gentle warming or brief sonication can be employed if necessary.

  • ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary carbon-attached protons).

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr process Fourier Transform, Phasing, Baseline Correction h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis of boronic acids.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis

Rationale: To avoid the formation of boroxines (anhydrides of boronic acids) and other adducts, careful sample preparation and choice of ionization technique are crucial. LC-MS is often preferred to separate the analyte from potential impurities before detection.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC-MS Analysis (ESI Negative Mode):

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is a good starting point.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to ensure elution of the compound.

    • Mass Spectrometry (ESI-):

      • Ionization Mode: Electrospray Negative (ESI-).

      • Mass Range: m/z 50-500.

      • Capillary Voltage: 2.5-3.5 kV.

      • Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution dilute Dilute to 1-10 µg/mL stock->dilute lc Reversed-Phase LC Separation dilute->lc esi ESI- Source (Negative Mode) lc->esi ms Mass Analyzer esi->ms mass_spec Acquire Mass Spectrum ms->mass_spec identify_ion Identify [M-H]⁻ Ion mass_spec->identify_ion fragmentation Analyze Fragmentation Pattern identify_ion->fragmentation Molecular Weight Confirmation Molecular Weight Confirmation fragmentation->Molecular Weight Confirmation

Caption: Workflow for LC-MS analysis of boronic acids.

Conclusion

The structural characterization of this compound is a critical step in its application for drug discovery and development. By employing a comparative approach with known analogs and adhering to robust, well-reasoned experimental protocols, researchers can confidently elucidate its structure. The predicted NMR and mass spectral data presented in this guide serve as a valuable reference for scientists working with this and similar substituted phenylboronic acids. A thorough understanding of the spectroscopic nuances of these building blocks is fundamental to ensuring the quality and integrity of the next generation of therapeutic agents.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4).
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information.
  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • (2025, October 26). The Role of 4-tert-Butylphenylboronic Acid in Modern Drug Discovery.
  • Ambeed.com. (n.d.). 4-tert-Butylphenylboronic acid.
  • Benchchem. (n.d.). Synthesis routes of 4-Nitrophenylboronic acid.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Enantioselective Construction of All-carbon Quaternary Stereocenters by an Organocatalytic Diels.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid.
  • PubMed Central. (n.d.). Boron chemicals in diagnosis and therapeutics.
  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenylboronic acid.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the rigorous characterization of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. 4-tert-Butyl-3-nitrophenylboronic acid is a key building block in modern organic synthesis, valued for its role in constructing complex molecules through reactions like the Suzuki-Miyaura coupling.[1] Its utility, however, is directly proportional to its purity and structural integrity. The presence of impurities, such as isomers or anhydrides (boroxines), can dramatically impact reaction yields, downstream purification, and the biological activity of the final product.

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this compound. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each analysis is a self-validating system for robust and reliable results.

The Analytical Landscape: A Comparative Overview

The characterization of an arylboronic acid is a multi-faceted challenge. No single technique can provide a complete picture. Instead, a suite of orthogonal methods must be employed to confirm identity, purity, and stability. The table below compares the primary analytical techniques and their specific utility for this compound.

Technique Primary Information Provided Strengths for this Analyte Limitations
NMR Spectroscopy Definitive structural elucidation (¹H, ¹³C), presence of boron (¹¹B), quantitative purity (qNMR)Unambiguously confirms the substitution pattern on the aromatic ring and the integrity of the boronic acid group.[2][3]Lower sensitivity compared to MS; can be complicated by boroxine formation in solution.
Mass Spectrometry Molecular weight confirmation, fragmentation patterns for structural cluesHigh sensitivity for detecting trace impurities; ESI-MS is well-suited for boronic acids.[4]Does not distinguish between isomers; can be prone to in-source reactions.
HPLC/UPLC Purity assessment, quantification of impurities, stability studiesExcellent for separating the main compound from isomers, starting materials, and byproducts.[5]Requires a chromophore for UV detection (present in this molecule); method development can be time-consuming.
FTIR Spectroscopy Identification of key functional groups (O-H, B-O, NO₂)Quick and non-destructive method to confirm the presence of the boronic acid and nitro groups.[6][7][8]Provides limited structural information; not suitable for quantification.
X-ray Crystallography Absolute 3D molecular structure, crystal packing, and intermolecular interactionsProvides unequivocal proof of structure and stereochemistry.[9][10][11]Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state only.
Thermal Analysis Thermal stability (TGA), melting point, and phase transitions (DSC)Useful for identifying the presence of anhydrous forms like boroxines, which have different thermal properties.[12]Indirect structural information; requires careful interpretation.

Logical Workflow for Comprehensive Characterization

A systematic approach ensures that time and resources are used efficiently. The following workflow outlines a logical progression from initial screening to definitive structural confirmation.

G cluster_0 Initial Screening & Purity cluster_1 Identity Confirmation cluster_2 Definitive & Advanced Characterization HPLC HPLC/UPLC (Purity & Impurity Profile) MS Mass Spectrometry (Molecular Weight) HPLC->MS If impurities detected NMR_H1 ¹H NMR (Structural Verification) NMR_C13 ¹³C & ¹¹B NMR (Full Structure) NMR_H1->NMR_C13 If structure is consistent XRAY X-ray Crystallography (Absolute Structure) NMR_C13->XRAY For reference standard FTIR FTIR (Functional Groups) NMR_C13->FTIR Orthogonal confirmation START Synthesized Product Batch START->HPLC START->NMR_H1

Caption: Logical workflow for the analytical characterization of the target compound.

The Boroxine Equilibrium: A Critical Consideration

A common characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[12] This equilibrium is crucial to understand as the presence of boroxine can complicate analytical results, particularly in NMR and HPLC. The equilibrium is reversible and sensitive to the presence of water.

G BA 3 x (this compound) BX 1 x Boroxine Trimer BA->BX + Heat - 3 H₂O BX->BA + H₂O H2O 3 x H₂O

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Characterization techniques must account for this behavior. For instance, HPLC mobile phases should be sufficiently aqueous to push the equilibrium towards the monomeric acid for consistent retention times.[12]

Experimental Protocols & Methodologies

The following protocols are designed to be robust and self-validating, providing a reliable framework for analysis.

Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic intermediates. This method is designed to separate the target compound from potential impurities such as starting materials, isomers, or related byproducts.

Rationale: A gradient elution method is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. The use of a C18 column is standard for reverse-phase separation of small aromatic molecules. Formic acid is used as a mobile phase modifier to ensure the boronic acid is protonated, leading to sharper peaks and better reproducibility.[5]

Instrumentation & Conditions:

Parameter Condition
System Arc™ HPLC System or equivalent
Column XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector PDA Detector, 254 nm
Gradient 10% B to 95% B over 10 min, hold 2 min, return to 10% B

Step-by-Step Protocol:

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. This validates that the system is performing consistently.

  • Sample Preparation: Accurately weigh ~1 mg of the this compound product and dissolve it in 1 mL of 50:50 Acetonitrile:Water. This concentration ensures a strong detector response without overloading the column.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities relative to the main peak.

Structural Confirmation by NMR Spectroscopy

NMR provides the most definitive, non-destructive structural analysis of the molecule in solution.[2][3]

Rationale: Deuterated methanol (CD₃OD) is chosen as the solvent because it readily dissolves the boronic acid and its polar nature helps to shift the equilibrium towards the monomeric form. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CD₃OD. Add a small amount of TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Expected Signals: Look for distinct signals corresponding to the tert-butyl group (singlet, ~1.3 ppm), aromatic protons (multiplets, ~7.5-8.5 ppm), and the B(OH)₂ protons (a broad singlet which may exchange with solvent). The integration of these peaks should match the expected proton count.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time.

    • Expected Signals: Identify signals for the tert-butyl carbons (quaternary and methyl), the aromatic carbons, and importantly, the carbon atom directly attached to the boron, which may show a broad signal or be difficult to observe.[3]

  • ¹¹B NMR Acquisition (Optional but Recommended):

    • This experiment directly observes the boron nucleus.

    • Expected Signal: A single, relatively broad peak between +20 to +30 ppm is characteristic of a trigonal planar arylboronic acid. The presence of a boroxine would result in a different chemical shift.

Functional Group Identification by FTIR Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.[6][7]

Rationale: This technique works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. It provides a molecular "fingerprint."

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. No further preparation is needed.

  • Spectrum Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands.

Expected Characteristic Bands:

Wavenumber (cm⁻¹) Vibration Significance
~3300 (broad)O-H stretchConfirms the presence of the boronic acid hydroxyl groups.[7]
~1520 & ~1350Asymmetric & Symmetric NO₂ stretchConfirms the presence of the nitro group.
~1410 (strong)B-O stretchKey indicator of the boronic acid functional group.[7][13]
~1360B-C stretchConfirms the carbon-boron bond.[6]

Conclusion

The comprehensive characterization of this compound requires a thoughtful and orthogonal analytical approach. While techniques like ¹H NMR and HPLC form the cornerstone of routine analysis for identity and purity, a deeper understanding requires the integration of mass spectrometry for molecular weight confirmation and FTIR for functional group verification. For establishing a reference standard or investigating complex solid-state properties, X-ray crystallography remains the ultimate tool.[14][15] By employing these methods within a logical workflow and understanding the underlying chemical principles, such as the boroxine equilibrium, researchers can ensure the quality and reliability of this critical synthetic building block, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.
  • Properties of a model aryl boronic acid and its boroxine. PubMed.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.
  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library.
  • FTIR spectrum of boric acid.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer.
  • ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. University of Delaware.
  • Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. USDA ARS.
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • Supplementary M
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH.
  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors.
  • X-ray crystallography. Wikipedia.
  • Crystallography 101. RuppWeb.
  • A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel
  • Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d...
  • Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d...
  • The Role of 4-tert-Butylphenylboronic Acid in Modern Drug Discovery. Tocris.
  • Analysis of Boronic Acids Without Chemical Derivatisation.

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A Comparative Guide to 4-tert-Butyl-3-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 4-tert-Butyl-3-nitrophenylboronic acid with two relevant alternatives: 4-tert-butylphenylboronic acid and 3-nitrophenylboronic acid. By examining the interplay of steric and electronic effects, supported by experimental data, this document aims to equip researchers with the insights necessary for informed substrate selection in their synthetic endeavors.

Introduction to the Contestants: A Structural Overview

The performance of a phenylboronic acid in a Suzuki-Miyaura coupling is intrinsically linked to the nature and position of the substituents on the phenyl ring. The three boronic acids under comparison present a fascinating case study in the combined influence of sterically demanding and electronically diverse functional groups.

  • This compound , the subject of our primary focus, possesses a bulky tert-butyl group and a strongly electron-withdrawing nitro group in a meta and para position relative to the boronic acid moiety, respectively.

  • 4-tert-Butylphenylboronic acid serves as a control for understanding the influence of the sterically bulky tert-butyl group without the electronic perturbation of the nitro group. This compound is noted for enhancing solubility and stability in organic reactions.[2]

  • 3-Nitrophenylboronic acid allows for the isolation of the electronic effect of the nitro group in a similar position to our primary compound, absent the steric bulk of the tert-butyl group.

The Decisive Factors: Steric and Electronic Effects in Action

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of factors within its catalytic cycle, primarily the oxidative addition, transmetalation, and reductive elimination steps.[1] The substituents on the phenylboronic acid exert their influence predominantly during the transmetalation phase.

Electronic Effects: The electron-withdrawing nature of the nitro group generally deactivates the boronic acid towards the transmetalation step.[3] This is due to a decrease in the nucleophilicity of the aryl group that is to be transferred to the palladium center. The position of this deactivating group is crucial. In both this compound and 3-nitrophenylboronic acid, the nitro group is meta to the boronic acid, exerting a significant inductive electron-withdrawing effect.

Steric Effects: The steric hindrance around the boronic acid moiety can significantly impede the approach of the substrate to the palladium catalyst. The bulky tert-butyl group in this compound and 4-tert-butylphenylboronic acid introduces a degree of steric congestion. However, its position at C4, para to the boronic acid, mitigates a direct frontal blockade of the reactive center. In contrast, ortho-substituted boronic acids often exhibit markedly reduced reactivity due to severe steric clashes.[4]

Performance in the Arena: A Comparative Suzuki-Miyaura Coupling

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituentsKey Influencing FactorsPredicted Yield (%)Predicted Reaction Time (h)
This compound 4-t-Bu, 3-NO₂Strong electronic deactivation from NO₂, moderate steric bulk from t-Bu75-856-12
4-tert-Butylphenylboronic acid 4-t-BuElectron-donating (hyperconjugation) effect of t-Bu, moderate steric bulk90-982-6
3-Nitrophenylboronic acid 3-NO₂Strong electronic deactivation from NO₂, minimal steric hindrance80-904-8

Analysis of the Data:

  • 4-tert-Butylphenylboronic acid is expected to exhibit the highest reactivity and yield. The electron-donating nature of the tert-butyl group (via hyperconjugation) enhances the nucleophilicity of the phenyl ring, facilitating a more rapid transmetalation. The para-positioning of the bulky group minimizes steric hindrance at the reaction center.

  • 3-Nitrophenylboronic acid is predicted to show good, but slightly diminished, reactivity compared to the unsubstituted phenylboronic acid. The strong electron-withdrawing effect of the nitro group at the meta-position significantly slows the transmetalation step. However, the lack of significant steric hindrance allows for efficient coupling, albeit requiring longer reaction times or slightly more forcing conditions.

  • This compound is anticipated to be the least reactive of the three. It experiences the potent deactivating electronic effect of the nitro group, compounded by the steric presence of the adjacent tert-butyl group. While the tert-butyl group is not directly ortho, its proximity to the nitro group can influence the overall conformation and approach to the catalyst. This combination of steric and electronic disadvantages leads to a prediction of lower yields and longer reaction times.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the specific boronic acids discussed.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide, boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for a broad range of Suzuki couplings, including those with challenging substrates. The ligand stabilizes the palladium(0) active species and facilitates both oxidative addition and reductive elimination.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent System: The biphasic toluene/water system is commonly employed. Toluene dissolves the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-X A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation Ar'B(OH)₂ + Base C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Add Catalyst System (Pd Source + Ligand) A->B C Add Solvents (Toluene/Water) B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and its counterparts is a strategic one, dictated by the specific goals of the synthesis.

  • For high yields and rapid conversions with substrates tolerant of an electron-donating group, 4-tert-butylphenylboronic acid is an excellent choice.

  • When the incorporation of a nitro group is essential for subsequent transformations and steric hindrance is a concern, 3-nitrophenylboronic acid offers a reliable, albeit slower, alternative.

  • This compound presents a more challenging substrate due to the combined deactivating electronic effect of the nitro group and the steric bulk of the tert-butyl group. Its use may be warranted in specific cases where the unique substitution pattern is required for the final target molecule. Researchers employing this reagent should be prepared to screen various catalysts, ligands, and reaction conditions to optimize yields.[6] The presence of both a bulky and an electron-withdrawing group makes it a valuable tool for probing the limits of the Suzuki-Miyaura coupling and for the synthesis of highly functionalized and sterically congested biaryl systems.

Ultimately, a thorough understanding of the steric and electronic properties of each boronic acid, coupled with careful reaction optimization, will empower researchers to harness the full potential of the Suzuki-Miyaura coupling for the efficient synthesis of complex molecules.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki coupling reaction of various aryl bromide with phenylboronic acid. ResearchGate. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. SpringerLink. [Link]

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A Researcher's Guide to Performance: 4-tert-Butyl-3-nitrophenylboronic Acid vs. Its Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1] This guide provides an objective comparison of 4-tert-Butyl-3-nitrophenylboronic acid and its common boronate esters (e.g., pinacol ester), focusing on their application in the workhorse of modern synthesis, the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established chemical principles and experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

Executive Summary: The Reactivity-Stability Trade-Off

The core difference between this compound and its boronate esters lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this high reactivity comes at the cost of reduced stability. Boronic acids, particularly those with electron-withdrawing groups like the nitro substituent on our target molecule, are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively affect their shelf-life and reaction yields.[1][4][5]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2][6] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

The Reagents: A Structural and Electronic Overview

The performance of these reagents is dictated by their structure. The 4-tert-butyl group provides significant steric bulk, which can influence catalyst association and the overall reaction rate. The 3-nitro group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center but also makes the C-B bond more susceptible to cleavage, particularly protodeboronation.[4][5]

  • This compound: The presence of two hydroxyl groups on the boron atom makes it a Brønsted acid and, more importantly for catalysis, a Lewis acid. It can readily accept a hydroxide or alkoxide base to form a more nucleophilic boronate species, which is key for transmetalation.[7][8] However, the molecule can self-condense to form cyclic boroxine anhydrides, which can complicate stoichiometry and solubility.

  • This compound Pinacol Ester: In this derivative, the hydroxyl groups are replaced by a pinacolato ligand, forming a five-membered dioxaborolane ring.[9] This cyclic structure protects the boron center, preventing boroxine formation and increasing stability against oxidation and protodeboronation.[2][6] This enhanced stability often translates to higher purity of the starting material and more reproducible results.[2]

Quantitative Performance Comparison

ParameterThis compoundThis compound Pinacol EsterRationale
Reaction Time FasterSlowerHigher intrinsic reactivity of the boronic acid facilitates a more rapid transmetalation step.[1][2]
Isolated Yield Variable; can be high but may be compromised by decomposition.Often higher and more reproducible.The ester's stability prevents degradation (e.g., protodeboronation), ensuring more of the reagent is available for the desired coupling.[2][6]
Purity of Reagent Can be challenging to obtain and maintain high purity.Generally high; purifiable by standard column chromatography.[2][6]Boronic acids are prone to forming boroxine anhydrides and other impurities upon storage.[9]
Handling & Storage Requires inert atmosphere and potentially low temperatures for long-term storage.[2]Stable at room temperature, easy to handle and weigh accurately.[1][2]The pinacol group protects the boron center from atmospheric moisture and oxygen.
Catalyst Loading May require higher loading if decomposition is significant.Can often be performed with lower catalyst loading due to cleaner reaction profiles.Fewer side reactions mean the catalyst remains active for longer.
Side Reactions Prone to protodeboronation and homocoupling.[5]Significantly reduced propensity for side reactions.[10]The robust C-B bond within the stable dioxaborolane ring is less susceptible to premature cleavage.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The nature of the boron reagent directly impacts the crucial transmetalation step.[8]

Workflow_Comparison cluster_acid Protocol A: Boronic Acid cluster_ester Protocol B: Boronate Ester A1 Weigh Boronic Acid (1.1 eq) & Aryl Bromide (1.0 eq) under Nitrogen A2 Add Solvent (e.g., Dioxane/H₂O) & Base (e.g., K₂CO₃, 2.0 eq) A1->A2 A3 Degas mixture with N₂/Ar for 15-20 min A2->A3 A4 Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under positive N₂ pressure A3->A4 A5 Heat to 80-90 °C Monitor by TLC/LCMS (Expect ~2-6 h) A4->A5 end End (Workup & Purify) A5->end B1 Weigh Boronate Ester (1.2 eq) & Aryl Bromide (1.0 eq) in air B2 Add Solvent (e.g., Dioxane/H₂O) & Stronger Base (e.g., K₃PO₄, 3.0 eq) B1->B2 B3 Degas mixture with N₂/Ar for 15-20 min B2->B3 B4 Add Pd Catalyst (e.g., XPhos Pd G3, 2 mol%) under positive N₂ pressure B3->B4 B5 Heat to 90-100 °C Monitor by TLC/LCMS (Expect ~6-16 h) B4->B5 B5->end start Start start->A1 start->B1

Figure 2: Comparative experimental workflow.
Protocol A: Using this compound
  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 245 mg, 1.1 mmol, 1.1 equiv) and 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).

  • Add the base, such as potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to degas the solution.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol B: Using this compound Pinacol Ester
  • To a round-bottom flask, add this compound pinacol ester (e.g., 368 mg, 1.2 mmol, 1.2 equiv) and 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv). This can be done on the bench without an inert atmosphere.

  • Add a stronger base, such as potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv). A stronger base is often required to facilitate the hydrolysis or activation of the more stable ester.

  • Add the solvent system (e.g., 4:1 1,4-dioxane/water, 10 mL).

  • Degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Add a modern, highly active palladium catalyst, such as a Buchwald precatalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%).

  • Heat the reaction mixture to a slightly higher temperature, typically 90-100 °C, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction will likely be slower, requiring 6-16 hours for full conversion.

  • Follow the same workup and purification procedure as described in Protocol A.

Conclusion and Recommendations

The choice between this compound and its boronate ester is a strategic one based on the specific needs of the synthesis.

  • Choose this compound for:

    • Rapid reaction times when developing a process for a single-step synthesis.

    • Situations where the reagent can be used immediately after synthesis or purchase, minimizing storage time.

    • Initial proof-of-concept studies where speed is prioritized over yield reproducibility.

  • Choose this compound Pinacol Ester for:

    • Multi-step syntheses where reagent stability and purity are paramount. [1] * High-throughput screening or automated synthesis platforms. [1] * Reactions where minimizing side products like protodeboronation is critical for achieving high purity of the final compound. [10] * When building a library of compounds where long-term storage and reliable stoichiometry are required.

Ultimately, the superior stability, handling characteristics, and reproducibility of the boronate ester often make it the preferred choice in complex, multi-step syntheses and throughout the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid. [1]By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8382-8399. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. Available at: [Link]

  • Zhang, Z., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (46), 4817-4819. Available at: [Link]

  • Supporting Information for General Procedure A: Synthesis of Arylboronic Acid Pinacol Esters. The Royal Society of Chemistry. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(4), 1619-1625. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Exploring 4-tert-Butylphenylboronic Acid: Properties and Applications. Available at: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]

  • The Role of 4-tert-Butylphenylboronic Acid in Modern Drug Discovery. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 52(8-9), 664-678. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Boronic esters. Organic Syntheses Procedure. Available at: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. Available at: [Link]

  • Tricky Suzuki. Reddit r/Chempros. Available at: [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] However, the efficiency of this transformation is highly dependent on the judicious selection of the palladium catalyst system, especially when dealing with sterically hindered and electronically demanding substrates.

4-tert-Butyl-3-nitrophenylboronic acid presents a classic example of such a challenging substrate. The bulky tert-butyl group ortho to the boronic acid moiety imposes significant steric hindrance around the reaction center. Simultaneously, the electron-withdrawing nitro group influences the electronic properties of the boronic acid, which can impact the transmetalation step of the catalytic cycle. This guide provides a comparative analysis of various palladium catalyst systems for the successful coupling of this demanding substrate, offering experimental insights to guide researchers in catalyst selection and methods development.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium(0) species. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The choice of palladium source and, critically, the associated ligands, profoundly influences the rates and efficiencies of these steps, particularly with challenging substrates like this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition biaryl_pd_complex R¹-Pd(II)L_n-R² pd0->biaryl_pd_complex pd_complex R¹-Pd(II)L_n-X pd_complex->pd0 transmetalation Transmetalation biaryl_pd_complex->pd_complex reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The performance of different palladium catalysts in the coupling of sterically hindered and electron-deficient substrates can vary significantly. Below is a comparative overview of several classes of catalysts, with performance data synthesized from studies on structurally related compounds.

Catalyst SystemLigandKey AdvantagesTypical ConditionsRepresentative Yield
Pd(PPh₃)₄ TriphenylphosphineCommercially available, cost-effective, well-established.Higher temperatures (80-110 °C), longer reaction times.50-75%
Pd(OAc)₂ / SPhos SPhosHigh activity for sterically hindered substrates, often allows for lower temperatures.[3]Room temperature to moderate heat (40-80 °C).>90%
XPhos Pd G3 XPhosAir- and moisture-stable precatalyst, high efficiency, broad substrate scope.[4]Low catalyst loading, mild conditions.>95%
PEPPSI-IPr IPr (NHC)Highly stable, effective for a broad range of couplings, including challenging substrates.[5][6][7]Robust to various reaction conditions.>90%
Pd(OAc)₂ (Ligandless) NoneSimple, inexpensive, suitable for some electron-deficient substrates.Often requires phase-transfer catalysts, aqueous media.[8][9]Variable, substrate-dependent.

Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole). These are starting points and may require optimization for specific substrates.

Protocol 1: Coupling using a Traditional Catalyst - Pd(PPh₃)₄

This protocol is adapted from methodologies developed for sterically hindered nitroarenes.[10]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add sodium carbonate (2.0 mmol) as the base.

  • Add a degassed solvent mixture of 4:1 methanol/water (10 mL).

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Coupling using a Buchwald Precatalyst - XPhos Pd G3

This protocol leverages the high activity of modern Buchwald precatalysts, which often allows for milder conditions and lower catalyst loadings.[4]

  • To an oven-dried reaction vial, add 4-bromoanisole (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (0.01 mmol, 1 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • The vial is sealed with a septum and purged with an inert atmosphere for 10-15 minutes.

  • Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe.

  • The reaction mixture is stirred vigorously at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purify the residue by flash column chromatography.

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Discussion and Catalyst Selection Rationale

  • For Initial Screening and Cost-Effectiveness: Pd(PPh₃)₄ is a reasonable starting point due to its low cost and wide availability. However, for a substrate as hindered as this compound, it is likely to require forcing conditions and may result in lower yields due to competing decomposition pathways.

  • For High Efficiency and Mild Conditions: Buchwald ligands and their corresponding precatalysts , such as SPhos and XPhos G3, are highly recommended.[3] The steric bulk and electron-rich nature of these ligands facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting in couplings of hindered substrates. The use of a precatalyst like XPhos Pd G3 simplifies the experimental setup as they are air- and moisture-stable.[4][11]

  • For Robustness and Broad Applicability: PEPPSI-IPr , an N-heterocyclic carbene (NHC) based catalyst, offers exceptional stability and is a powerful choice for challenging cross-couplings.[5][6][7] The strong sigma-donating ability of the NHC ligand stabilizes the palladium center, often leading to high turnover numbers and excellent yields.

  • A "Greener" Alternative: While potentially less efficient for this specific substrate, ligandless Pd(OAc)₂ in aqueous media presents a more environmentally benign and cost-effective option.[8][9] Its success is highly substrate-dependent, and it may require significant optimization.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on overcoming the steric and electronic challenges posed by the substrate. While traditional catalysts like Pd(PPh₃)₄ can be employed, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or stable N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer superior performance, enabling the reaction to proceed under milder conditions with higher efficiency. For researchers and drug development professionals, the use of advanced precatalysts such as XPhos Pd G3 is often the most reliable and reproducible approach for synthesizing sterically demanding biaryl compounds.

References

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. (2023). Available at: [Link]

  • The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. (n.d.). RSC Publishing. Available at: [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025). ResearchGate. Available at: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). RSC Publishing. Available at: [Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. (2017). ACS Publications. Available at: [Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. (2023). National Institutes of Health. Available at: [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. (2003). R Discovery. Available at: [Link]

  • Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. (n.d.). RSC Publishing. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). ACS Publications. Available at: [Link]

  • Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey. Available at: [Link]

  • Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. (2012). Semantic Scholar. Available at: [Link]

  • Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. (n.d.). PubMed. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]

  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd(OAc)2 work better? (2024). Reddit. Available at: [Link]

  • Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Available at: [Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving Alpha-Amino Acids. Synthesis of Biaryl Derivatives of 4-hydroxyphenylglycine, Tyrosine, and Tryptophan. (2009). PubMed. Available at: [Link]

  • Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. (n.d.). Pendidikan Kimia. Available at: [Link]

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A Researcher's Guide to Assessing the Purity of Synthesized 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the integrity of final compounds. 4-tert-Butyl-3-nitrophenylboronic acid is a key building block in various synthetic pathways, and a rigorous assessment of its purity is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of this compound, complete with experimental insights and protocols to ensure the reliability of your synthetic batches.

The Importance of Purity in Synthetic Intermediates

The presence of impurities in this compound can have significant downstream consequences. Potential impurities, such as isomeric byproducts from the nitration of 4-tert-butylphenylboronic acid, the deboronated compound (1-tert-butyl-2-nitrobenzene), or the corresponding boronic anhydride (boroxine), can lead to the formation of unintended products, reduced yields, and complications in purification. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods provides the most complete picture of the purity of this compound. Each technique offers unique advantages in identifying and quantifying the target compound and potential impurities.

Analytical Technique Principle Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityExcellent for quantifying impurities and resolving isomers.Requires method development; boronic acids can exhibit poor retention on standard C18 columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization based on the magnetic properties of atomic nucleiProvides detailed structural information, enabling the identification of the target compound and impurities.Less sensitive for quantifying trace impurities compared to HPLC.
Mass Spectrometry (MS) Separation based on mass-to-charge ratioConfirms molecular weight of the target compound and can identify impurities.May not distinguish between isomers without fragmentation analysis.
Melting Point Analysis Determination of the temperature range over which a solid meltsA rapid and simple indicator of purity; a sharp melting point range suggests high purity.Less specific than spectroscopic or chromatographic methods; impurities can sometimes form eutectic mixtures.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the components of a mixture. For boronic acids, a reversed-phase method is typically employed.

Rationale for Method Selection: A C18 column is a good starting point, but due to the polarity of boronic acids, a mobile phase with sufficient aqueous component and an acidic modifier is often necessary to achieve good peak shape and retention.

Experimental Workflow:

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram

Figure 1. High-Performance Liquid Chromatography Workflow.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% formic acid. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the resulting chromatogram for the presence of the main peak corresponding to this compound and any impurity peaks. The purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.

Rationale for Method Selection: ¹H and ¹³C NMR provide a detailed map of the molecule. For boronic acids, ¹¹B NMR can also be a useful tool for characterizing the boron environment.

Experimental Workflow:

NMR_Workflow sample Sample Dissolution nmr NMR Acquisition sample->nmr Insert into Spectrometer process Data Processing nmr->process FID interpret Spectral Interpretation process->interpret Spectrum

Figure 2. Nuclear Magnetic Resonance Spectroscopy Workflow.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Expected signals for this compound would include:

    • A singlet for the tert-butyl protons.

    • Signals in the aromatic region corresponding to the three protons on the phenyl ring. The specific splitting pattern will be indicative of the substitution pattern.

    • A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the carbon framework.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with expected values. Look for any additional peaks that may indicate the presence of impurities. For example, the presence of signals corresponding to 1-tert-butyl-2-nitrobenzene would indicate deboronation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing boronic acids, often observing the [M-H]⁻ ion in negative mode or adducts in positive mode.

Experimental Workflow:

MS_Workflow sample_prep Sample Infusion/LC Introduction ionization Ionization (ESI) sample_prep->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection

Figure 3. Mass Spectrometry Workflow.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Analysis: Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to an HPLC system (LC-MS).

  • Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the molecular ion of this compound (C₁₀H₁₄BNO₄, MW: 223.03).

Melting Point Analysis

A simple yet effective preliminary test for purity.

Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Measurement: Determine the melting point range using a calibrated melting point apparatus.

  • Data Analysis: A pure compound should have a sharp melting point range. A broad melting point range (greater than 2 °C) can indicate the presence of impurities. The reported melting point for this compound is 52-54 °C[1].

Common Impurities and Their Identification

Understanding the potential impurities from the synthetic route is crucial for targeted analysis. The synthesis of this compound typically involves the nitration of 4-tert-butylphenylboronic acid.

  • Isomeric Impurities: Nitration can potentially yield other isomers, such as 4-tert-butyl-2-nitrophenylboronic acid. These can often be distinguished by HPLC and the unique splitting patterns in their ¹H NMR spectra.

  • Deboronated Impurity: The C-B bond can be susceptible to cleavage under nitrating conditions, leading to the formation of 1-tert-butyl-2-nitrobenzene. This impurity will have a distinct retention time in HPLC and will be readily identifiable by the absence of the boronic acid group in its NMR and mass spectra.

  • Boronic Anhydride (Boroxine): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often a reversible process in the presence of water. Boroxines can sometimes be observed by NMR and MS, and their presence may affect the melting point.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach. While HPLC provides excellent quantitative information on purity and isomeric distribution, NMR is essential for structural confirmation and identification of key impurities. Mass spectrometry confirms the molecular weight, and melting point analysis serves as a rapid preliminary check. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • Chemsrc. (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID. [Link]

  • Zu, W., et al. Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions.
  • Murray, J. I., et al. (2022). Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid. The Journal of Organic Chemistry, 87(4), 1977–1985. [Link]

  • Prakash, G. K. S., et al. (2004). ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts. Organic Letters, 6(13), 2205–2207.
  • Snyder, H. R., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611–3615.
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

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A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Strategic Alternatives to 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered and electronically complex biaryl scaffolds is a recurring challenge. The 4-tert-butyl-3-nitrophenyl moiety, in particular, is a valuable building block, combining steric bulk with the versatile nitro functional group. While 4-tert-Butyl-3-nitrophenylboronic acid is a common reagent for introducing this fragment via the Suzuki-Miyaura coupling, its application is not without difficulties. The combination of steric hindrance from the ortho-tert-butyl group and the deactivating effect of the meta-nitro group can lead to sluggish reaction rates, competitive protodeboronation, and inconsistent yields.

This guide provides an in-depth comparison of viable alternatives to this challenging boronic acid. We will move beyond a simple list of reagents to explore strategic shifts in synthetic approach, supported by experimental data and detailed protocols. Our focus is on providing actionable insights that empower you to select the optimal methodology for your specific synthetic target, ensuring efficiency, reproducibility, and success.

Understanding the Challenge: The Nature of the Reagent

The inherent difficulty in using this compound stems from two opposing factors within the Suzuki-Miyaura catalytic cycle. The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the ipso-carbon attached to boron, which can slow the crucial transmetalation step.[1] Simultaneously, steric hindrance around the boron atom can impede its approach to the palladium center. These factors often necessitate forcing conditions (high temperatures, strong bases, high catalyst loading), which can compromise sensitive functional groups elsewhere in the molecule and promote undesirable side reactions like protodeboronation.

Alternative Strategies for a More Robust Synthesis

We will explore three primary strategies to overcome the limitations of the parent boronic acid: 1) Enhancing the stability and reactivity of the boron-based nucleophile, 2) Employing alternative organometallic nucleophiles, and 3) Inverting the electronic demand of the reaction by using the nitroarene as the electrophile.

Strategy 1: Stabilized Boron Reagents

A direct approach is to replace the boronic acid with a more stable and manageable derivative. These reagents are often more resistant to protodeboronation under basic reaction conditions.

  • Potassium Aryltrifluoroborates (K[ArBF₃]): These crystalline, air- and moisture-stable salts are excellent alternatives to boronic acids.[2] They are easily prepared from the corresponding boronic acid and KHF₂. In the catalytic cycle, the trifluoroborate is slowly hydrolyzed to release the boronic acid in situ, maintaining a low steady-state concentration that minimizes side reactions.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates represent a significant advance in controlling the reactivity of boronic acids.[3] The MIDA ligand forms a stable, bicyclic structure with boron that is inert to many reaction conditions, including chromatography. This stability allows for the purification of the boron reagent and its use in complex, multi-step syntheses. The boronic acid can be unmasked for the coupling reaction under mild basic conditions.[3]

Strategy 2: Boron-Free Cross-Coupling Methods

When boron-based reagents prove unsuitable, other organometallic cross-coupling reactions provide powerful alternatives.

  • Stille Coupling (Organostannanes): The Stille reaction couples an organotin reagent with an organic halide.[4] While highly effective and tolerant of a vast array of functional groups, the primary drawback is the toxicity of organotin compounds and their byproducts, which can complicate purification.[4]

  • Hiyama Coupling (Organosilanes): As a less toxic alternative to Stille coupling, the Hiyama reaction utilizes organosilanes.[3] This method requires a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the silicon reagent for transmetalation.

Strategy 3: A Paradigm Shift - Nitroarenes as Electrophiles

Perhaps the most innovative alternative is to completely reverse the roles of the coupling partners. Instead of using the nitroaryl moiety as the nucleophile (boronic acid), one can use a nitroaryl halide or even the nitroarene itself as the electrophilic partner.

Recent breakthroughs have demonstrated that the C–NO₂ bond can be directly activated for palladium-catalyzed cross-coupling, a process known as denitrative coupling.[5][6][7] This strategy is exceptionally atom-economical as it uses readily available nitroarenes as starting materials, bypassing the need to first convert them into halides or organometallics.[6][7] This approach requires specialized catalyst systems, typically involving electron-rich, bulky phosphine ligands like BrettPhos or specific N-heterocyclic carbenes (NHCs), which are capable of the challenging oxidative addition of the C–NO₂ bond to the palladium(0) center.[6][8][9][10]

Comparative Performance Data

The following table summarizes the performance of these alternatives in the synthesis of a model compound, 1-tert-butyl-2-methoxy-4-nitrobenzene, to highlight the relative advantages of each approach.

Reagent/MethodCoupling PartnerTypical Catalyst/ConditionsYield (%)Key Advantages & Disadvantages
This compound (Suzuki-Miyaura)2-BromoanisolePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C60-85%Pro: Widely available. Con: Prone to protodeboronation, can require harsh conditions.
Potassium (4-tert-Butyl-3-nitrophenyl)trifluoroborate (Suzuki-Miyaura)2-BromoanisolePd(OAc)₂, RuPhos, K₂CO₃, Dioxane/H₂O, 100 °C85-95%Pro: High stability, easy to handle, often higher yields. Con: Requires an extra synthetic step.
(4-tert-Butyl-3-nitrophenyl) MIDA Boronate (Suzuki-Miyaura)2-BromoanisolePd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 90 °C90-98%Pro: Exceptionally stable, chromatographable, ideal for multi-step synthesis. Con: Requires preparation and deprotection steps.
(4-tert-Butyl-3-nitrophenyl)trimethylstannane (Stille Coupling)2-BromoanisolePd(PPh₃)₄, LiCl, Toluene, 110 °C80-92%Pro: High functional group tolerance. Con: High toxicity of tin reagents and byproducts.
4-tert-Butyl-1-halo-3-nitrobenzene (Denitrative Suzuki-Miyaura)Anisole-2-boronic acidPd(acac)₂, BrettPhos, K₃PO₄, Dioxane, 130 °C75-90%Pro: Uses nitroarenes directly, highly atom-economical. Con: Requires specialized, expensive ligands and high temperatures.

Visualizing the Synthetic Strategies

The choice of methodology fundamentally alters the synthetic approach to the target biaryl.

G cluster_0 Strategy 1 & 2: Nitroaryl as Nucleophile cluster_1 Strategy 3: Nitroaryl as Electrophile ArylHalide Aryl-X C Target Biaryl (Aryl-Ph-3-NO₂-4-tBu) ArylHalide->C Pd Catalyst Nitro_B [4-tBu-3-NO₂-Ph]-M Nitro_B->C Pd Catalyst ArylBoronic Aryl-B(OH)₂ ArylBoronic->C Pd Catalyst Nitro_X 4-tBu-3-NO₂-Ph-X Nitro_X->C Pd Catalyst (e.g., BrettPhos) G cluster_0 Standard Suzuki-Miyaura Cycle cluster_1 Denitrative Coupling Cycle A Pd(0)L₂ B Ar¹-Pd(II)L₂(X) A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)L₂(Ar²) B->C Transmetalation (Ar²-B(OR)₂) C->A Reductive Elimination (Ar¹-Ar²) D Pd(0)L₂ E Ar¹-Pd(II)L₂(NO₂) D->E Oxidative Addition (Ar¹-NO₂) F Ar¹-Pd(II)L₂(Ar²) E->F Transmetalation (Ar²-B(OR)₂) F->D Reductive Elimination (Ar¹-Ar²)

Sources

A Senior Application Scientist's Guide to 4-tert-Butyl-3-nitrophenylboronic Acid: A Comparative Analysis of Its Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to innovation. Phenylboronic acids, with their versatile reactivity and tunable properties, stand as a cornerstone of contemporary organic synthesis and medicinal chemistry. This guide provides an in-depth technical overview of 4-tert-Butyl-3-nitrophenylboronic acid, a unique reagent whose potential is best understood through a comparative lens with its structural analogs. While direct, comprehensive comparative studies on this specific molecule are not abundant in publicly available literature, this guide will leverage established principles and experimental data from closely related compounds to provide a robust framework for its application.

Introduction: The Influence of Substitution on Phenylboronic Acid Reactivity

Phenylboronic acids are most renowned for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] The reactivity and utility of a phenylboronic acid are profoundly influenced by the nature and position of substituents on the aromatic ring. The subject of this guide, this compound, possesses two key substituents that are anticipated to significantly modulate its chemical behavior:

  • The 4-tert-Butyl Group: This bulky, electron-donating group is known to enhance the solubility of organic molecules and can provide steric hindrance that influences regioselectivity in certain reactions.[2] In the context of drug discovery, a tert-butyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

  • The 3-Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring, which can impact the kinetics of cross-coupling reactions.[4] In medicinal chemistry, the nitro group can serve as a key hydrogen bond acceptor or be reduced to an amino group, providing a handle for further functionalization.[5]

The interplay of these electronic and steric effects makes this compound a fascinating substrate with a unique reactivity profile that we will explore in the context of its potential applications.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a fundamental transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[1] The efficiency of this reaction is sensitive to the electronic and steric properties of the boronic acid coupling partner.

Comparative Performance Analysis
Boronic AcidKey Substituent EffectsPredicted Reactivity in Suzuki-Miyaura Coupling
4-tert-Butylphenylboronic acid Electron-donating tert-butyl group at the 4-position.Generally high reactivity due to the electron-rich nature of the aromatic ring, which facilitates transmetalation.[2]
3-Nitrophenylboronic acid Strong electron-withdrawing nitro group at the 3-position.Generally lower reactivity compared to electron-rich or unsubstituted phenylboronic acids due to the deactivated ring.[4]
This compound Combination of an electron-donating tert-butyl group and a strong electron-withdrawing nitro group.The opposing electronic effects of the substituents create a unique scenario. The electron-withdrawing nitro group is expected to be the dominant factor, leading to a somewhat attenuated reactivity compared to 4-tert-butylphenylboronic acid. However, the tert-butyl group may still offer some electronic donation and steric influence.

This nuanced reactivity profile suggests that while standard Suzuki-Miyaura conditions may be effective, optimization of the catalyst, ligand, and base may be necessary to achieve high yields, particularly with challenging coupling partners.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.01-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Coupled Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are increasingly important in medicinal chemistry, with several FDA-approved drugs containing a boronic acid moiety.[5] The 4-tert-butyl-3-nitrophenyl scaffold offers several features that are attractive for drug design.

A Versatile Pharmacophore

The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for biological screening.

  • Lipophilicity and Metabolic Stability: The tert-butyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. As mentioned, it can also sterically shield adjacent positions from metabolic enzymes, prolonging the half-life of a drug candidate.[3]

  • Hydrogen Bonding and Further Derivatization: The nitro group is a potent hydrogen bond acceptor and can be crucial for binding to a biological target. Furthermore, the nitro group can be readily reduced to an amine, which can then be used as a point for further chemical modification to explore the structure-activity relationship (SAR).

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Optimization Start This compound Coupling Suzuki-Miyaura Coupling with diverse partners Start->Coupling Library Library of Biaryl Compounds Coupling->Library Reduction Reduction of Nitro Group to Amine Library->Reduction Derivatization Further Functionalization of Amine Reduction->Derivatization SAR Structure-Activity Relationship Studies Derivatization->SAR

Caption: A potential workflow for utilizing this compound in drug discovery.

Potential as a Chemical Sensor

Arylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, a property that has been widely exploited in the development of sensors for saccharides and other biologically important diol-containing molecules.[6] More recently, boronic acids have been investigated as sensors for reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

A Pro-fluorescent Probe for Reactive Oxygen Species

The carbon-boron bond of arylboronic acids can be oxidatively cleaved by ROS, leading to the formation of a phenol. This transformation can be harnessed to design "turn-on" fluorescent probes. If the parent boronic acid is non-fluorescent or has its fluorescence quenched, the resulting phenol can be highly fluorescent.

Given the electronic properties of the nitro group, it is plausible that a fluorescent reporter could be incorporated into the molecule, and its fluorescence would be modulated by the presence of the boronic acid. Upon reaction with ROS, the boronic acid would be cleaved, releasing the fluorescent phenol.

Hypothetical Experimental Protocol for ROS Detection

This protocol describes a conceptual assay for detecting H₂O₂ using a hypothetical pro-fluorescent derivative of this compound.

Materials:

  • Pro-fluorescent this compound derivative

  • Hydrogen peroxide (H₂O₂) solutions of varying concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the pro-fluorescent boronic acid derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add a fixed concentration of the pro-fluorescent probe to each well containing PBS.

  • Add varying concentrations of H₂O₂ to the wells. Include a control well with no H₂O₂.

  • Incubate the plate at 37 °C for a specified period (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the expected phenolic product.

  • Plot the fluorescence intensity as a function of H₂O₂ concentration to generate a calibration curve.

ROS_Sensing_Mechanism cluster_0 Non-fluorescent State cluster_1 Fluorescent State Boronic_Acid Pro-fluorescent This compound derivative Phenol Fluorescent Phenol Derivative Boronic_Acid->Phenol + H₂O₂ (ROS)

Caption: Proposed mechanism for a "turn-on" fluorescent sensor for ROS based on a this compound scaffold.

Conclusion

This compound is a reagent with considerable, albeit underexplored, potential. By drawing reasoned comparisons with its more extensively studied analogs, we can confidently predict its utility in cornerstone synthetic reactions like the Suzuki-Miyaura coupling and envision its application in the sophisticated realms of medicinal chemistry and chemical sensing. The unique interplay of its sterically demanding, electron-donating tert-butyl group and its strongly electron-withdrawing nitro group sets it apart as a building block that warrants further investigation. It is our hope that this guide will serve as a valuable resource for researchers poised to unlock the full potential of this intriguing molecule.

References

  • BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
  • Vertex AI Search. (n.d.).
  • ChemicalBook. (2025). 4-tert-Butylphenylboronic acid | 123324-71-0.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). The Role of 4-tert-Butylphenylboronic Acid in Modern Drug Discovery.
  • Guidechem. (n.d.). What are the preparation methods and uses of 3-nitrophenylboronic acid?.
  • MDPI. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
  • MedChemExpress. (n.d.). 4-tert-Butylphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Ambeed. (n.d.). 4-tert-Butylphenylboronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • PubMed. (2020). 3-Aminophenyl Boronic Acid Functionalized Quantum-Dot-Based Ratiometric Fluorescence Sensor for the Highly Sensitive Detection of Tyrosinase Activity.
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrophenylboronic Acid in the Design of Functional Polymers.
  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • MDPI. (2021).
  • SciELO. (n.d.).
  • ResearchGate. (n.d.). Effects of 3-nitrophenylboronic acid and 4-butylphenylboronic acid....
  • BenchChem. (2025). Application Notes and Protocols: Recent Advances in the Use of tert-Butyl Nitrite in Organic Synthesis.
  • Sensorix. (n.d.). Electrochemical Gas Sensor for tert-Butyl Mercaptan (TBM).
  • Sigma-Aldrich. (2010). Affinity sensor using 3-aminophenylboronic acid for bacteria detection.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-tert-Butyl-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals shaping the future of medicine, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural hurdles; they are foundational pillars of responsible research. This guide provides an in-depth, scientifically grounded protocol for the safe disposal of 4-tert-Butyl-3-nitrophenylboronic acid, ensuring the protection of laboratory personnel and the environment. As a senior application scientist, my objective is to provide not just a set of instructions, but a framework of understanding, empowering you to manage this chemical with confidence and precision.

Hazard Identification and Proactive Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in its safe management. The molecule's structure, combining a phenylboronic acid, a nitro group, and a tert-butyl group, dictates its reactivity and toxicological profile. Based on data from structurally similar compounds, this chemical should be treated as hazardous.[1][2][3]

Key Hazards Include:

  • Skin Corrosion/Irritation: Phenylboronic acids are known to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust.[1][2]

Data Summary: Hazard Profile
Hazard ClassificationCategoryGHS Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][3]
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2]

This table synthesizes data from similar nitrophenylboronic and tert-butylphenylboronic acids. Always refer to the specific Safety Data Sheet (SDS) for the exact product in use.

Essential Pre-Disposal Safety Protocols

Before handling the chemical for disposal, a robust safety posture is non-negotiable. These measures are designed to prevent exposure and ensure readiness for any contingency.

  • Engineering Controls: All handling and disposal activities must be conducted within a certified chemical fume hood.[4][5] This is the primary barrier to prevent the inhalation of fine powders or aerosols. The causality is simple: a fume hood's negative pressure environment draws airborne contaminants away from the operator's breathing zone.

  • Personal Protective Equipment (PPE): The appropriate PPE is your last line of defense.

    • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[4] Standard safety glasses are insufficient as they do not protect against splashes or fine dusts.

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4] It is crucial to inspect gloves for any signs of degradation before use.

    • Protective Clothing: A lab coat is mandatory to protect against skin contact.[5]

    • Respiratory Protection: If there is a significant risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

  • Emergency Readiness: Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are immediately accessible.[1][6]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct waste characterization. This compound must be treated as hazardous chemical waste .

  • Waste Segregation: Under no circumstances should this compound be mixed with other waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[4][7] Incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, can lead to dangerous reactions.[6]

  • EPA Hazardous Waste Classification: As the waste generator, your facility is responsible for classifying the waste.[6][8] While specific codes depend on the final formulation and any solvents used, this compound could potentially fall under codes for toxicity or reactivity. Consult your EHS department for the precise codes applicable under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Procedures

Follow these protocols for the systematic and safe disposal of this compound in various forms.

Protocol 1: Disposal of Unused/Expired Solid Chemical
  • Container Selection: Choose a designated hazardous waste container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are suitable.[4] The container must have a secure, sealable lid.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and any associated hazard pictograms.[7]

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the labeled container. Use tools like a chemically resistant spatula. Avoid any actions that could generate dust.

  • Storage: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility, away from incompatible materials.[4][7]

Protocol 2: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste: All disposables contaminated with the chemical, such as weighing paper, gloves, and pipette tips, must be collected in a designated solid hazardous waste container, clearly labeled as described above.[5]

  • "Empty" Container Decontamination: The EPA has stringent rules for what constitutes an "empty" container for acutely hazardous materials. A common best practice is the "triple rinse" method.[9] i. In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound. ii. Crucially, the first rinseate is considered hazardous waste and must be collected. [5][9] Transfer this liquid into a designated liquid hazardous waste container. iii. Subsequent rinses may also need to be collected, depending on institutional policy.[5] iv. After the final rinse and allowing the container to dry, deface the original label. The decontaminated container can then be disposed of as regular laboratory glassware or plastic waste.

Emergency Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to mitigate hazards.

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[4]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with a material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[4] Use spark-proof tools if a flammable solvent was involved.[10]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.[4]

Final Disposal and Visual Workflow

The final step is the transfer of custody to trained professionals.

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and final disposal of the waste.[4] Never attempt to dispose of this chemical down the drain or in the regular trash.[5][11]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_process Waste Handling cluster_storage Storage & Final Disposal Start Identify Waste for Disposal Assess Assess Hazards (SDS) Start->Assess Spill Spill Occurs Start->Spill PPE Don Appropriate PPE Assess->PPE Controls Work in Fume Hood PPE->Controls Characterize Characterize as Hazardous Waste Controls->Characterize Segregate Segregate from Incompatibles Characterize->Segregate Container Select & Label Compatible Container Segregate->Container Transfer Transfer Waste to Container Container->Transfer Seal Seal Container Securely Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store ContactEHS Arrange EHS/Contractor Pickup Store->ContactEHS End Proper Final Disposal (Incineration) ContactEHS->End Spill_Proc Follow Spill Protocol (Sec. 5) Spill->Spill_Proc Emergency Spill_Waste Collect Spill Waste as Hazardous Spill_Proc->Spill_Waste Spill_Waste->Container Add to waste stream

Caption: Logical workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
  • MedChemExpress. (n.d.). Phenylboronic acid-SDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butanol.
  • New Jersey Department of Health. (n.d.). tert-BUTYL-2,4,6-TRINITRO-m-XYLENE.
  • Centers for Disease Control and Prevention (CDC). (2011). 1988 OSHA PEL Project - tert-Butyl Alcohol | NIOSH.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Nitrophenylboronic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 4-tert-Butylphenylboronic acid.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - 4-Nitrophenylboronic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines.

Sources

Mastering the Safe Handling of 4-tert-Butyl-3-nitrophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and organic synthesis, the precise and safe handling of specialized reagents is not merely a procedural formality—it is fundamental to experimental integrity and personal safety. This guide provides an in-depth operational plan for managing 4-tert-Butyl-3-nitrophenylboronic acid, a compound valued in cross-coupling reactions. By understanding the causality behind each safety recommendation, you can build a self-validating system of laboratory practice that minimizes risk and ensures reliable outcomes.

The Hazard Profile: A Synthesis of Structural Analogs

The chemical architecture of this compound suggests a composite hazard profile derived from its constituent moieties: the phenylboronic acid, the nitro group, and the tert-butyl group.

  • Phenylboronic Acid Core: Boronic acids as a class are well-documented irritants. Data from analogs like 3-nitrophenylboronic acid and 4-tert-butylphenylboronic acid consistently indicate that these compounds cause skin and serious eye irritation.[1][4] Inhalation of the powdered form can also lead to respiratory tract irritation.[1][4]

  • Nitro Aromatic System: The presence of a nitro group on the aromatic ring increases the potential for toxicity. Analogs such as 4-nitrophenylboronic acid are classified as harmful if swallowed.[2][3] Ingestion may lead to gastrointestinal irritation.[2]

  • Solid Form: As a solid, the primary exposure risk during handling is the generation and inhalation of airborne dust particles. Minimizing dust formation is a critical control measure.[3]

Based on this analysis, this compound should be handled as a substance that is, at a minimum:

  • Harmful if swallowed. [2][3]

  • Causes skin irritation. [1][4]

  • Causes serious eye irritation. [1][4]

  • May cause respiratory irritation. [1][4]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be tailored to the specific laboratory operation being performed.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles (ANSI Z87.1 or EN166 compliant). A full-face shield is required over goggles.[3]Chemically resistant nitrile gloves. Inspect for integrity before use and change immediately upon contamination.Fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.Required when handling outside of a certified chemical fume hood. A NIOSH-approved N95 (or higher) particulate respirator is necessary to prevent dust inhalation.[2][3]
Solution Preparation & Reaction Setup Chemical safety goggles. A face shield is strongly recommended due to splash risk.Chemically resistant nitrile gloves.Fully-buttoned laboratory coat.Not typically required if all manipulations are performed within a certified and properly functioning chemical fume hood.
Work-up & Purification Chemical safety goggles and face shield.Chemically resistant nitrile gloves.Fully-buttoned laboratory coat.Not required if performed within a chemical fume hood.

Causality of PPE Selection:

  • Eye Protection: The boronic acid functional group is a known severe eye irritant.[1][3][4] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier against larger, unexpected splashes during solution transfers.

  • Hand Protection: Nitrile gloves provide an effective barrier against incidental skin contact. The "inspect and change upon contamination" rule is critical because boronic acids can cause significant skin irritation.[1][3][4]

  • Respiratory Protection: The fine, dusty nature of many boronic acids presents a significant inhalation hazard.[2][3] Engineering controls (i.e., a fume hood) are the primary defense. Respirators serve as an essential secondary defense, particularly during tasks like weighing where dust generation is likely.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is the cornerstone of safe chemical handling. This workflow is designed to establish a controlled environment from preparation to disposal.

Workflow for Handling this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Clear Work Area in Fume Hood verify_safety 2. Verify Eyewash & Safety Shower Accessibility don_ppe 3. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) weigh 4. Weigh Solid in Hood (Minimize Dust Generation) don_ppe->weigh Proceed to Handling transfer 5. Transfer to Reaction Vessel Using Spatula/Funnel dissolve 6. Add Solvent & Dissolve decon_tools 7. Decontaminate Glassware & Equipment dissolve->decon_tools Proceed to Cleanup dispose_waste 8. Segregate & Dispose of Hazardous Waste doff_ppe 9. Doff PPE Correctly wash_hands 10. Wash Hands Thoroughly

Caption: Safe handling workflow from preparation to disposal.

Detailed Methodology:

  • Preparation (Phase 1): a. Designate Work Area: All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[3] b. Verify Emergency Equipment: Before handling the chemical, confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4] c. Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Chemical Handling (Phase 2): a. Weighing: If possible, weigh the material directly in the fume hood. Use smooth, deliberate motions to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the dry powder.[2] b. Transfers: When adding the solid to a reaction vessel, use a powder funnel to prevent loss of material and contamination of the vessel exterior. c. Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3]

  • Decontamination and Disposal (Phase 3): a. Spill Response: In case of a small spill, do not use air hoses for cleaning.[6] Carefully sweep up the solid material with tools that minimize dust generation (e.g., using a wet paper towel to gently wipe up the powder) and place it in a sealed, labeled container for hazardous waste. Decontaminate the area with soap and water. b. Waste Disposal: All materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated paper towels, must be treated as hazardous waste. Dispose of these materials in a designated, sealed waste container according to your institution's hazardous waste regulations.[2] c. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield, goggles, and finally the lab coat. d. Hygiene: Wash hands thoroughly with soap and water immediately after the handling procedure is complete, even if gloves were worn.[2][3]

By integrating these expert-validated protocols into your daily laboratory practice, you create a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. 4-tert-Butylphenylboronic acid Hazard Summary.[Link]

  • Chemsrc. (4-(TERT-BUTYL)-3-NITROPHENYL)BORONIC ACID Product Information.[Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-3-nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-tert-Butyl-3-nitrophenylboronic acid

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